molecular formula C28H32N4O3 B1357170 Dar-2 CAS No. 261351-45-5

Dar-2

货号: B1357170
CAS 编号: 261351-45-5
分子量: 472.6 g/mol
InChI 键: LJSMMWFTVBPRDS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sensitive fluorescent NO probe.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5,6-diamino-3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-20-25(13-17)34-26-14-18(32(7-3)8-4)10-12-21(26)28(20)22-16-24(30)23(29)15-19(22)27(33)35-28/h9-16H,5-8,29-30H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSMMWFTVBPRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC(=C(C=C5C(=O)O3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583373
Record name 5,6-Diamino-3',6'-bis(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261351-45-5
Record name 5,6-Diamino-3',6'-bis(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAR-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Mechanism of Dar-2 for Nitric Oxide Detection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fluorescent probe Dar-2, detailing its mechanism of action for the detection of nitric oxide (NO). It covers the underlying chemical principles, quantitative performance metrics, and comprehensive experimental protocols for its application in cellular and molecular research.

Core Mechanism of Nitric Oxide Detection

This compound, chemically known as 5,6-Diamino-N,N,N',N'-tetraethylrhodamine, is a highly sensitive and photostable fluorescent probe designed for the detection of nitric oxide. The fundamental principle of its operation lies in a specific chemical reaction that transforms the non-fluorescent this compound molecule into a highly fluorescent triazole derivative.

This reaction is initiated by the interaction of this compound with nitric oxide in the presence of oxygen. The reaction proceeds via the nitrosation of the ortho-diamine functional group on the rhodamine core by a nitrosating species derived from the autooxidation of NO. This leads to the formation of a stable and highly fluorescent triazole ring structure. While the primary target of this compound is nitric oxide, it is important to note that other reactive nitrogen species (RNS), such as peroxynitrite, may enhance the fluorescent signal, suggesting that the probe is a valuable indicator of overall nitrosative stress.

The reaction can be summarized as follows:

This compound (non-fluorescent) + NO + O₂ → this compound Triazole (highly fluorescent)

This conversion from a non-fluorescent to a fluorescent state provides a direct and quantifiable measure of nitric oxide presence.

This compound Nitric Oxide Detection Mechanism cluster_reactants Reactants Dar2 This compound (Non-fluorescent) Intermediate N-nitrosamine Intermediate Dar2->Intermediate Reaction with Nitrosating Species NO Nitric Oxide (NO) NO->Intermediate O2 Oxygen (O₂) O2->Intermediate Triazole This compound Triazole (Highly Fluorescent) Intermediate->Triazole Cyclization

Caption: Chemical activation of the this compound probe by nitric oxide.

Quantitative Data Summary

The performance of this compound as a nitric oxide probe is characterized by several key quantitative parameters. The following table summarizes the available data for this compound and its closely related diaminorhodamine analogs.

ParameterValueReference
Excitation Wavelength (λex) ~560 nm[1]
Emission Wavelength (λem) ~575 nm[1]
Detection Limit ~10 nM
pH Range 4 - 12[2]
Quantum Yield (Φ) of this compound Data not readily available
Quantum Yield (Φ) of this compound Triazole Data not readily available

Experimental Protocols

The following protocols provide a detailed methodology for the use of the cell-permeable acetoxymethyl (AM) ester form of diaminorhodamine probes, such as this compound AM, for the detection of intracellular nitric oxide.

Materials
  • This compound AM (or other diaminorhodamine AM ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Adherent or suspension cells

  • Fluorescence microscope or flow cytometer

Reagent Preparation
  • This compound AM Stock Solution (1-5 mM): Dissolve this compound AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Pluronic F-127 Stock Solution (10% w/v): Dissolve Pluronic F-127 in DMSO. This solution aids in the dispersion of the nonpolar AM ester in aqueous media. Store at room temperature.

  • Loading Buffer: Prepare a working solution of this compound AM in HBSS or serum-free medium. A typical final concentration is 5-10 µM. To aid in solubilization, first dilute the this compound AM stock solution with an equal volume of 10% Pluronic F-127 solution before adding it to the buffer.

Cellular Staining Protocol
  • Cell Preparation:

    • Adherent Cells: Plate cells on glass-bottom dishes or appropriate imaging plates and culture until they reach the desired confluency.

    • Suspension Cells: Harvest cells by centrifugation and resuspend in fresh culture medium at a concentration of approximately 1 x 10⁶ cells/mL.

  • Dye Loading:

    • Remove the culture medium from adherent cells and wash once with pre-warmed HBSS. For suspension cells, pellet and resuspend in HBSS.

    • Add the this compound AM loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the loading buffer and wash the cells twice with pre-warmed HBSS or culture medium to remove any extracellular probe.

  • De-esterification:

    • Add fresh pre-warmed HBSS or culture medium and incubate for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, thus trapping the active this compound probe within the cells.

Fluorescence Imaging and Analysis
  • Fluorescence Microscopy:

    • Mount the sample on the microscope stage.

    • Excite the sample at approximately 560 nm and collect the emission at around 575 nm.

    • Acquire images before and after stimulation with an NO donor (positive control) or an inhibitor of nitric oxide synthase (NOS) (negative control).

    • Quantify the change in fluorescence intensity in regions of interest (ROIs) corresponding to individual cells or cellular compartments.

  • Flow Cytometry:

    • Resuspend the stained cells in a suitable buffer for flow cytometry.

    • Use a flow cytometer equipped with a laser for excitation near 560 nm (e.g., a yellow-green laser).

    • Collect the fluorescence emission using an appropriate filter for orange fluorescence (e.g., a 585/42 nm bandpass filter).

    • Analyze the shift in fluorescence intensity in the cell population upon stimulation.

Experimental Workflow for Intracellular NO Detection cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis A Prepare this compound AM Stock Solution C Load Cells with This compound AM A->C B Culture Cells B->C D Wash to Remove Extracellular Probe C->D E Incubate for De-esterification D->E F Stimulate Cells (e.g., with NO donor) E->F G Acquire Fluorescence Signal (Microscopy or Flow Cytometry) F->G H Quantify Fluorescence Intensity Change G->H

Caption: A generalized workflow for cellular nitric oxide detection.

Selectivity and Considerations

While this compound is a powerful tool for detecting nitric oxide, it is essential to consider its selectivity. The probe's fluorescence can be influenced by other reactive nitrogen species. Therefore, it is recommended to use appropriate controls in all experiments. These may include:

  • Positive Control: An exogenous NO donor (e.g., S-nitrosoglutathione) to confirm that the probe is responsive in the experimental system.

  • Negative Control: An inhibitor of nitric oxide synthase (NOS), such as L-NAME, to verify that the observed fluorescence is dependent on endogenous NO production.

  • Scavengers: The use of specific scavengers for other reactive species can help to dissect the contribution of different molecules to the overall fluorescence signal.

By employing these controls and following the detailed protocols outlined in this guide, researchers can confidently utilize this compound to investigate the complex roles of nitric oxide in biological systems.

References

An In-depth Technical Guide to the Dar-2 Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the Dar-2 fluorescent probe, tailored for researchers, scientists, and professionals in drug development. It details the probe's core principle of action, presents key quantitative data, outlines experimental methodologies, and visualizes critical pathways and workflows.

Core Principle of Action

The this compound (5,6-Diamino-N,N,N',N'-tetraethylrhodamine) probe is a sensitive and photostable fluorescent sensor designed for the detection of nitric oxide (NO). It belongs to the diaminorhodamine (DAR) class of probes, which were developed to overcome some limitations of earlier fluorescein-based NO probes like DAF-2, such as limited photostability and fluorescence sensitivity to pH levels below 6.

The fundamental mechanism of this compound is based on the conversion of a weakly fluorescent molecule into a highly fluorescent product upon reaction with nitric oxide. The core of the probe is a rhodamine chromophore functionalized with a vicinal diamino group. In its initial state, the diamino form of this compound exhibits very low fluorescence. However, in the presence of nitric oxide (NO) and molecular oxygen (O₂), the diamino moiety undergoes an oxidative reaction. This reaction results in the formation of a stable, corresponding triazole derivative (Dar-2T), which is a highly fluorescent compound.[1] This transformation leads to a significant increase in fluorescence intensity, allowing for the sensitive quantification of NO.

The reaction is specific to NO, as other reactive oxygen species (ROS) such as superoxide (O₂•−), hydrogen peroxide (H₂O₂), or peroxynitrite (ONOO⁻) do not react with the probe to form the fluorescent triazole product. This specificity makes this compound a valuable tool for measuring NO in various biological settings.

Quantitative Data Summary

The key properties of the this compound fluorescent probe are summarized in the table below. This data is essential for instrument setup and experimental design.

PropertyValueSource
IUPAC Name 5,6-Diamino-N,N,N',N'-tetraethylrhodamine[2]
CAS Number 261351-45-5[2]
Molecular Formula C₂₈H₃₂N₄O₃[2]
Molecular Weight 472.58 g/mol [2]
Purity >97%[2]
Excitation Wavelength (λex) ~562 nm[2]
Emission Wavelength (λem) ~579 nm[2]
Physical Form Powder[2]

Note: Excitation and emission values are for the NO-reacted triazole form (Dar-2T) in 0.1 M phosphate buffer at pH 7.4.

Signaling Pathway and Mechanism

The detection of nitric oxide by this compound is a straightforward chemical reaction that converts the probe from a low-fluorescence state to a high-fluorescence state.

G cluster_reactants Reactants cluster_product Product Dar2 This compound (Diamine) Low Fluorescence Dar2T Dar-2T (Triazole) High Fluorescence Dar2->Dar2T Reaction NO_O2 NO (Nitric Oxide) + O₂ (Oxygen) NO_O2->Dar2T

Caption: Reaction mechanism of the this compound probe with nitric oxide.

Experimental Protocols

While specific concentrations and incubation times should be optimized for each cell type and experimental condition, the following provides a general methodology for the intracellular detection of NO using a cell-permeable version of a DAR probe (e.g., an acetoxymethyl ester derivative, DAR-4M AM, which follows a similar principle to DAF-2 DA).[3][4]

1. Reagent Preparation:

  • Prepare a stock solution of the this compound probe (e.g., 1-5 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C, protected from light and moisture.[2]

  • On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in a serum-free medium or an appropriate physiological buffer (e.g., HBSS).

2. Cell Loading:

  • Culture cells on a suitable imaging platform (e.g., glass-bottom dishes, microplates, or coverslips) until they reach the desired confluency.

  • Remove the culture medium and wash the cells gently with a warm physiological buffer.

  • Add the prepared working solution of the this compound probe to the cells.

  • Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in the dark. During this time, cell-permeable variants of the probe will enter the cell, and intracellular esterases will cleave the protecting groups, trapping the probe inside.[4]

3. Washing and Stimulation:

  • After incubation, remove the loading solution and wash the cells 2-3 times with the warm buffer to remove any extracellular probe.

  • Add fresh buffer or medium to the cells.

  • To induce NO production, treat the cells with the desired stimulus (e.g., an NO donor like SNAP or SNP, or a physiological agonist like acetylcholine). Include appropriate negative controls (unstimulated cells) and positive controls.

4. Fluorescence Measurement:

  • Immediately begin imaging or measurement using a fluorescence microscope, plate reader, or flow cytometer.

  • Excite the sample at ~562 nm and collect the emission at ~579 nm.[2]

  • Acquire images or data at various time points to monitor the change in fluorescence intensity, which corresponds to the rate of NO production.

General Experimental Workflow

The logical flow for a typical cell-based experiment using the this compound probe is outlined below.

G A Prepare this compound Working Solution (e.g., 5 µM in buffer) C Load Cells with this compound Solution A->C B Culture and Prepare Cells B->C D Incubate (e.g., 30-60 min at 37°C) C->D E Wash Cells to Remove Extracellular Probe D->E F Apply Stimulus to Induce NO Production E->F G Measure Fluorescence (Ex: 562 nm, Em: 579 nm) F->G H Data Analysis G->H

Caption: A generalized workflow for intracellular nitric oxide detection.

References

Dar-2: A Technical Guide to a Fluorescent Probe for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Dar-2, a fluorescent probe designed for the detection of nitric oxide (NO). This document details the mechanism of action, experimental protocols for its use, and key quantitative data to support its application in research and drug development.

Introduction

Nitric oxide is a critical signaling molecule involved in a wide array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. Its transient nature and low physiological concentrations make its detection challenging. Fluorescent probes, such as this compound, have become invaluable tools for the real-time imaging of NO in living cells. This compound, a derivative of rhodamine, offers a sensitive and photostable option for researchers investigating the roles of nitric oxide.

Chemical Structure and Properties

This compound, also known by its synonyms 5,6-Diamino-rhodamine B and 5,6-Diamino-N,N,N',N'-tetraethylrhodamine, is a synthetic organic compound. Its core structure is based on the rhodamine fluorophore, which is functionalized with vicinal diamines that are essential for its reactivity with nitric oxide.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 261351-45-5[1][2]
Molecular Formula C₂₈H₃₂N₄O₃[1][2]
Molecular Weight 472.58 g/mol [1][2]
Appearance Purple powder[3][4]
Solubility Soluble in DMSO and chloroform[3][4][5]
SMILES String CCN(CC)c1ccc2c(Oc3cc(ccc3C24OC(=O)c5cc(N)c(N)cc45)N(CC)CC)c1[6]
InChI Key LJSMMWFTVBPRDS-UHFFFAOYSA-N[6]

Table 2: Fluorescence and Performance Properties of this compound

PropertyValueSource(s)
Excitation Wavelength (λex) ~562 nm[3][5]
Emission Wavelength (λem) ~579 nm[3][5]
Fluorescence Color Orange-Red[1]
Limit of Detection (LOD) for NO ~10 nM[3][5]
Photostability Higher than fluorescein-based probes (e.g., DAF-2)[3][5]
pH Stability Stable over a wide pH range (4-12)[1][3]

Mechanism of Nitric Oxide Detection

The functionality of this compound as a nitric oxide probe is based on a specific chemical reaction that transforms the non-fluorescent molecule into a highly fluorescent product. This process is initiated by the reaction of nitric oxide with molecular oxygen to form dinitrogen trioxide (N₂O₃). The N₂O₃ then reacts with the vicinal diamino groups on the this compound molecule, leading to the formation of a stable and highly fluorescent triazole derivative. This reaction results in a significant increase in the fluorescence quantum yield, allowing for the sensitive detection of nitric oxide.[1][6][7]

NO_Sensing_Mechanism cluster_extracellular Extracellular/System cluster_reaction Detection Reaction cluster_output Output NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N2O3) NO->N2O3 Auto-oxidation O2 Oxygen (O2) O2->N2O3 N2O3_int N2O3 Dar2 This compound (Non-fluorescent) Dar2_T This compound Triazole (Highly Fluorescent) Dar2->Dar2_T Fluorescence Orange-Red Fluorescence (λem ≈ 579 nm) Dar2_T->Fluorescence Detection N2O3_int->Dar2_T Reaction

Mechanism of Nitric Oxide detection by this compound.

Experimental Protocols

The following is a generalized protocol for the detection of intracellular nitric oxide using a cell-permeable form of a diaminorhodamine probe (e.g., an acetoxymethyl ester derivative, which would be necessary for intracellular applications). This protocol may require optimization for specific cell types and experimental conditions.

Reagent Preparation
  • This compound Stock Solution: Prepare a stock solution of the cell-permeable this compound derivative (e.g., 1-5 mM) in anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light and moisture.

  • Loading Buffer: A common loading buffer is Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.2-7.4.

Cell Loading Protocol
  • Cell Culture: Plate cells on a suitable imaging dish or multi-well plate and culture until the desired confluency is reached.

  • Reagent Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it in the loading buffer to a final working concentration of 5-10 µM.

  • Cell Loading: Remove the culture medium from the cells and wash once with the loading buffer. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with the loading buffer to remove any excess probe.

  • De-esterification: Add fresh loading buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for the complete de-esterification of the probe within the cells.

Fluorescence Imaging and Analysis
  • Imaging: Mount the cells on a fluorescence microscope equipped with appropriate filters for rhodamine-based dyes (Excitation: ~560 nm, Emission: ~580 nm).

  • Baseline Measurement: Acquire baseline fluorescence images before stimulating the cells to produce nitric oxide.

  • Stimulation: Treat the cells with the desired stimulus to induce nitric oxide production.

  • Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in fluorescence intensity over time.

  • Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software. The fold-change in fluorescence intensity relative to the baseline is indicative of the amount of nitric oxide produced.

Experimental_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging & Analysis A Prepare this compound Stock (1-5 mM in DMSO) D Dilute this compound to Working Concentration (5-10 µM) A->D B Culture Cells to Desired Confluency E Wash and Incubate Cells with this compound (30-60 min) B->E C Prepare Loading Buffer (e.g., HBSS) C->D D->E F Wash to Remove Excess Probe E->F G Incubate for De-esterification (15-30 min) F->G H Acquire Baseline Fluorescence Image G->H I Apply NO-Inducing Stimulus H->I J Perform Time-Lapse Fluorescence Imaging I->J K Quantify Fluorescence Intensity Change J->K

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Dar-2 for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe Dar-2, focusing on its spectral properties, mechanism of action, and application in the detection of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. This document is intended to serve as a core resource for researchers employing fluorescence microscopy and spectroscopy to investigate NO signaling pathways.

Introduction to this compound

This compound is a member of the diaminorhodamine family of fluorescent probes designed for the detection of nitric oxide. Like its close analog, DAR-4M, this compound operates on a "turn-on" fluorescence mechanism. In its native state, this compound is weakly fluorescent. However, in the presence of nitric oxide and oxygen, it undergoes a chemical transformation to form a highly fluorescent triazole derivative, enabling the sensitive and specific detection of NO in biological systems. The longer excitation and emission wavelengths of this compound compared to fluorescein-based probes like DAF-2 offer significant advantages, including reduced interference from cellular autofluorescence and greater photostability, making it a robust tool for live-cell imaging.[1][2][3]

Core Photophysical and Performance Properties

The quantitative characteristics of diaminorhodamine-based probes are crucial for experimental design and data interpretation. The following tables summarize the key photophysical and performance parameters. Data is primarily presented for the well-characterized analog DAR-4M, which shares the same core structure and detection mechanism as this compound.

Table 1: Spectral and Photophysical Properties

PropertyValueNotes
Excitation Maximum (λex) ~560 nmFor the fluorescent triazole product.
Emission Maximum (λem) ~575 nmEmits in the orange-red spectrum.
Quantum Yield (Φ) ~0.42For the fluorescent triazole product (DAR-4M T).[1]
Molar Extinction Coefficient (ε) Not explicitly reported for this compound triazole. For comparison, rhodamine dyes can have ε > 100,000 M⁻¹cm⁻¹.This value is a measure of how strongly the molecule absorbs light at the excitation maximum.
Fluorescence Increase ~840-foldUpon reaction with NO, providing a high signal-to-noise ratio.[1]

Table 2: Performance Characteristics

ParameterValueNotes
Detection Limit ~7-10 nMHigh sensitivity for detecting physiological concentrations of NO.[3]
pH Stability Stable over a wide pH range (4-12)A significant advantage over fluorescein-based probes, allowing for use in various cellular compartments, including acidic organelles.[1]
Photostability HighRhodamine-based dyes are generally more resistant to photobleaching than fluorescein derivatives, enabling longer imaging experiments.[1]
Cell Permeability The acetoxymethyl (AM) ester form (this compound AM) is cell-permeable.Intracellular esterases cleave the AM group, trapping the probe inside the cell.

Signaling Pathway and Detection Mechanism

The detection of nitric oxide by this compound is a specific chemical reaction. In biological systems, nitric oxide is synthesized by nitric oxide synthase (NOS) enzymes. The produced NO, a highly reactive and diffusible molecule, reacts with this compound in the presence of oxygen. This reaction involves the nitrosation of the vicinal diamino groups on the rhodamine scaffold, leading to the formation of a stable and highly fluorescent triazole derivative. The intensity of the resulting orange-red fluorescence is directly proportional to the concentration of NO.

cluster_cell Cellular Environment NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO Synthesis Dar2T This compound Triazole (Highly Fluorescent) NO->Dar2T Dar2AM This compound AM (Cell-Permeable, Non-fluorescent) Dar2 This compound (Cell-Impermeable, Weakly fluorescent) Dar2AM->Dar2 Hydrolysis Esterases Intracellular Esterases Dar2->Dar2T Oxygen Oxygen (O2) Oxygen->Dar2T Fluorescence Orange-Red Fluorescence (~575 nm) Dar2T->Fluorescence Emission

Mechanism of intracellular NO detection by this compound AM.

Experimental Protocols

This section provides a detailed methodology for the detection of intracellular nitric oxide in cultured cells using the cell-permeable this compound AM ester and fluorescence microscopy.

Reagent Preparation
  • This compound AM Stock Solution (1-5 mM):

    • Dissolve the appropriate amount of this compound AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light and moisture.

  • Working Solution (5-10 µM):

    • On the day of the experiment, dilute the this compound AM stock solution in a suitable buffer or serum-free medium to the final working concentration.

    • The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

    • The addition of Pluronic® F-127 (at a final concentration of 0.02-0.04%) to the working solution can aid in the dispersion of the AM ester in aqueous media.

Cellular Staining and Imaging Workflow

Start Start: Plate cells on glass-bottom dish Wash1 Wash cells with pre-warmed PBS Start->Wash1 Load Load cells with this compound AM working solution (30-60 min at 37°C, in the dark) Wash1->Load Wash2 Wash cells to remove extracellular probe Load->Wash2 Deester Incubate in fresh medium (15-30 min at 37°C) for de-esterification Wash2->Deester Stimulate Treat cells with NO donor (positive control) or experimental stimulus Deester->Stimulate Image Acquire images using fluorescence microscope (Ex: ~560 nm, Em: ~575 nm) Stimulate->Image Analyze Analyze fluorescence intensity Image->Analyze End End: Data Interpretation Analyze->End

General experimental workflow for intracellular NO detection.
Detailed Staining Protocol for Adherent Cells

  • Cell Preparation: Plate adherent cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to the desired confluency (typically 60-80%).

  • Probe Loading:

    • Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution).

    • Add the freshly prepared this compound AM working solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the loading solution and wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any extracellular probe.

  • De-esterification:

    • Add fresh, pre-warmed culture medium to the cells and incubate for an additional 15-30 minutes at 37°C. This allows intracellular esterases to cleave the AM groups, trapping the active this compound probe inside the cells.

  • Stimulation and Controls:

    • For positive controls, treat cells with a known NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP).

    • For negative controls, pre-incubate cells with an NO synthase inhibitor (e.g., L-NAME) prior to stimulation.

    • Treat experimental samples with the desired stimulus to induce endogenous NO production.

  • Fluorescence Microscopy:

    • Place the imaging dish on the stage of a fluorescence microscope equipped with a filter set appropriate for rhodamine dyes (e.g., TRITC/Cy3 filter set).

    • Excite the sample at approximately 560 nm and collect the emission at around 575 nm.

    • Acquire images using consistent settings (e.g., exposure time, gain) for all samples to allow for quantitative comparison.

  • Image Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ/Fiji).

    • Subtract the background fluorescence from a cell-free region to correct for background noise.

Conclusion

This compound and its derivatives are powerful tools for the detection and imaging of nitric oxide in biological systems. Their favorable photophysical properties, including long-wavelength excitation and emission, high photostability, and broad pH stability, make them superior alternatives to traditional green fluorescent probes for many applications. By following the detailed protocols and understanding the underlying mechanism of detection outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into the complex roles of nitric oxide in health and disease.

References

An In-Depth Technical Guide to the DAR-2 Probe for Intracellular Nitric Oxide Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diaminorhodamine-2 (DAR-2) fluorescent probe, a critical tool for the detection and quantification of intracellular nitric oxide (NO). Nitric oxide is a highly transient and reactive signaling molecule implicated in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. Accurate measurement of intracellular NO is therefore essential for advancing research in these areas.

Core Principles and Mechanism of Action

This compound is a sensitive fluorescent sensor for nitric oxide belonging to the rhodamine family of dyes. Rhodamine-based probes were developed to overcome some limitations of earlier fluorescein-based probes (like DAF-2), offering greater photostability and usability over a wider pH range.[1][2]

The detection mechanism is an indirect process that relies on the auto-oxidation of nitric oxide in the presence of oxygen.[3] For cell-based assays, a cell-permeable acetoxymethyl (AM) ester version of the probe is often used, such as DAR-4M AM.[1][4] This non-fluorescent molecule readily diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, converting the probe into its cell-impermeable, NO-reactive form (e.g., this compound).[4][5] This active form is trapped within the cytosol.

In the presence of intracellular NO and oxygen, an intermediate reactive nitrogen species (RNS), believed to be dinitrogen trioxide (N₂O₃), is formed.[4][6] This intermediate then reacts with the vicinal diamine moiety on the this compound molecule, triggering an irreversible N-nitrosation reaction that forms a stable and highly fluorescent triazole derivative.[3][4] The resulting increase in fluorescence intensity is directly proportional to the concentration of nitric oxide, enabling its quantification.[4][7]

DAR2_Mechanism Mechanism of Intracellular NO Detection by DAR-type Probes cluster_membrane Cell Interior Probe_Active This compound (Low Fluorescence) Reaction Reaction with N₂O₃ Probe_Active->Reaction Trapped in Cytosol Esterases Intracellular Esterases Product DAR-2T (Highly Fluorescent) Probe_AM This compound AM Ester (Cell-Permeable) Probe_AM->Probe_Active Diffusion & De-esterification NO_O2 Nitric Oxide (NO) + O₂ N2O3 N₂O₃ NO_O2->N2O3 Auto-oxidation N2O3->Reaction

Mechanism of Intracellular NO Detection by DAR-type Probes.

Quantitative Data and Probe Specifications

Precise technical specifications are critical for experimental design and data interpretation. The properties of this compound are summarized below.

Table 1: Technical Specifications of this compound Probe

Property Value Reference(s)
IUPAC Name 5,6-Diamino-N,N,N',N'-tetraethylrhodamine
Molecular Formula C₂₈H₃₂N₄O₃ [8]
Molecular Weight 472.58 g/mol [8]
Purity >97%
Excitation Max (λex) ~562 nm

| Emission Max (λem) | ~579 nm | |

Comparative Analysis: DAR vs. DAF Probes

DAR-series probes offer distinct advantages over the more traditional DAF-series, primarily related to their spectral properties and stability.

Table 2: Comparison of DAR-type and DAF-type NO Probes

Characteristic DAF-type Probes (e.g., DAF-2) DAR-type Probes (e.g., this compound) Reference(s)
Fluorophore Core Fluorescein Rhodamine [2]
Excitation/Emission ~495 nm / ~515 nm (Green) ~560 nm / ~575 nm (Orange/Red) [2]
Useful pH Range Limited below pH 6 Wider range, effective down to pH 4 [2][9]
Photostability More susceptible to photobleaching Significantly more photostable [1][2]
Autofluorescence Overlaps with common cellular autofluorescence Reduced interference from autofluorescence [2][9]

| Detection Limit | ~5 nM (in vitro for DAF-2) | ~10 nM (in vitro for DAR-M) |[2] |

Detailed Experimental Protocol

This section provides a generalized protocol for measuring intracellular NO using a cell-permeable DAR-type probe (e.g., DAR-4M AM, a close analog). Optimization for specific cell types and experimental conditions is recommended.

1. Reagent Preparation:

  • Stock Solution: Prepare a 1-5 mM stock solution of the DAR probe in anhydrous DMSO.[10] For example, for this compound (MW 472.58), dissolve 1 mg in 423 µL of DMSO for a 5 mM stock.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[6]

  • Working Solution: On the day of the experiment, dilute the stock solution in a physiological buffer (e.g., HBSS or serum-free medium) to a final working concentration, typically between 5-10 µM.[9]

2. Cell Preparation and Loading:

  • Plate cells on a suitable imaging vessel (e.g., glass-bottom dish, 96-well plate) and culture until they reach the desired confluency.

  • Remove the culture medium and wash the cells once with warm physiological buffer.[11]

  • Add the DAR working solution to the cells and incubate for 30-60 minutes at 37°C in the dark. This allows the probe to diffuse into the cells.[11]

3. De-esterification and Washing:

  • After loading, remove the probe-containing solution and wash the cells two to three times with warm buffer or medium to remove any extracellular probe.[11]

  • Add fresh, pre-warmed medium and incubate for an additional 15-30 minutes at 37°C. This step allows intracellular esterases to fully cleave the AM ester groups, trapping the active probe inside the cells.[11]

4. Stimulation and Measurement:

  • Baseline Reading: Acquire a baseline fluorescence image or plate reader measurement before stimulating the cells.

  • Stimulation: To induce endogenous NO production, treat the cells with the desired stimulus (e.g., agonist, drug candidate). Include appropriate controls:

    • Positive Control: Treat cells with a known NO donor (e.g., SNAP or SNP) to confirm probe responsiveness.[11]

    • Negative Control: Pre-treat cells with a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) before adding the stimulus to verify that the signal is NO-dependent.[11]

    • Unstimulated Control: Monitor cells in medium alone to assess basal NO levels.[1]

  • Fluorescence Detection: Measure the fluorescence signal using a fluorescence microscope, plate reader, or flow cytometer with filter sets appropriate for rhodamine (Ex/Em: ~560/575 nm).[1] Time-lapse imaging can be used to monitor the dynamics of NO production.[11]

5. Data Analysis:

  • Quantify the mean fluorescence intensity of cells or regions of interest using appropriate image analysis software.[4][11]

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline intensity from the post-stimulation intensity, or express the change as a fold-increase (F/F₀).

Experimental_Workflow General Experimental Workflow for Intracellular NO Measurement A 1. Prepare DAR Probe Stock & Working Solutions C 3. Wash Cells & Load with DAR Probe Working Solution (30-60 min @ 37°C) A->C B 2. Plate and Culture Cells on Imaging Dish B->C D 4. Wash to Remove Excess Probe & Incubate for De-esterification (15-30 min @ 37°C) C->D E 5. Acquire Baseline Fluorescence (F₀) D->E F 6. Add Stimulus or Controls (e.g., Agonist, NO Donor, NOS Inhibitor) E->F G 7. Measure Fluorescence Signal (F) (Microscopy, Plate Reader, or Flow Cytometry) F->G H 8. Data Analysis (Calculate ΔF or F/F₀) G->H

General Experimental Workflow for Intracellular NO Measurement.

Critical Considerations and Data Interpretation

  • Specificity: While highly sensitive to NO, it is crucial to recognize that DAR probes react with N₂O₃, an oxidation product of NO.[4][6] Furthermore, some studies suggest that related probes like DAR-4M may detect a broader range of reactive nitrogen species, not just NO. The fluorescence yield can also be potentiated by other oxidants like peroxynitrite.[12][13] Therefore, results should be interpreted as an index of RNS production, and the use of NOS inhibitors is essential to confirm the signal's origin from NO.

  • Controls are Essential: The use of positive (NO donors) and negative (NOS inhibitors) controls is mandatory for validating the assay and ensuring that the observed fluorescence changes are specifically due to nitric oxide synthase activity.

  • Photostability: Although DAR probes are more photostable than DAF probes, it is still advisable to minimize light exposure during incubation and imaging to prevent photobleaching and phototoxicity.[1][2]

  • Calibration: For quantitative comparisons, it is challenging to determine absolute NO concentrations. Data are typically presented as relative or fold changes in fluorescence compared to a baseline or control condition.

References

A Technical Guide to Nitric Oxide Detection: A Comparative Analysis of DAR-2 and Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Diaminorhodamine-2 (DAR-2) with other commonly used fluorescent probes for the detection of nitric oxide (NO). This document is designed to assist researchers in selecting the optimal probe for their specific experimental needs by offering a detailed analysis of quantitative performance data, experimental methodologies, and the underlying biochemical pathways.

Introduction to Nitric Oxide and its Detection

Nitric oxide (NO) is a transient, gaseous signaling molecule that plays a crucial role in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Its short half-life and low physiological concentrations present a significant challenge for its direct and accurate measurement in biological systems.[2] Fluorescent probes have become indispensable tools for the real-time imaging and quantification of NO in living cells and tissues, providing high spatiotemporal resolution.[3] These probes are typically non-fluorescent molecules that, upon reaction with NO or its derivatives, are converted into highly fluorescent products.

Among the various classes of NO probes, the diaminorhodamine (DAR) family, to which this compound belongs, and the diaminofluorescein (DAF) family are the most widely used. Additionally, copper-based probes offer a distinct mechanism for NO detection. The choice of probe is critical and depends on several factors, including the specific biological system under investigation, the required sensitivity, and the imaging modality employed.

Comparative Analysis of NO Probe Performance

The selection of an appropriate fluorescent probe for NO detection is contingent on a thorough understanding of its photophysical and performance characteristics. Key parameters include the quantum yield (Φ), which determines the brightness of the probe; the detection limit, which indicates the lowest concentration of NO that can be reliably measured; the excitation and emission maxima (λex/λem), which dictate the instrumental setup; and the probe's photostability, pH stability, and selectivity against other reactive species.

The following table summarizes the key quantitative data for this compound and other commonly used NO probes to facilitate a direct comparison.

Probe FamilySpecific ProbeFluorophore CoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Detection LimitPhotostabilitypH StabilitySelectivity
Diaminorhodamine (DAR) This compound Rhodamine~562[3]~579[3]~0.34 (relative to Rhodamine B)~10 nMHigh[4]Stable over a wide pH range (4-12)[2]High for NO, but can be enhanced by other RNS.[2]
DAR-4MRhodamine~560~575Not explicitly stated~10 nMHighStable over a wide pH range (4-12)High for NO, but can be enhanced by other RNS.
Diaminofluorescein (DAF) DAF-2Fluorescein~495[1]~515[1]~0.92 (DAF-2T)~5 nMModerateOptimal in neutral to slightly alkaline range.[2]Can react with dehydroascorbic acid and peroxynitrite.[2]
DAF-FMFluorescein~495[1]~515[1]Improved over DAF-2Improved sensitivity over DAF-2Improved over DAF-2Higher stability at pH ≥ 6 compared to DAF-2.[1]Similar to DAF-2.[1]
Copper-Based Cu(II) ComplexesVariousVariableVariableVariableVariableGenerally highGenerally stableHigh for direct NO radical detection.[5]

Reaction Mechanism of Diamine-Based Probes

The detection of nitric oxide by diaminofluorescein (DAF) and diaminorhodamine (DAR) probes is an indirect process. It does not involve a direct reaction with the NO radical itself. Instead, these probes react with dinitrogen trioxide (N₂O₃), which is an auto-oxidation product of NO in the presence of oxygen.[6] This reaction, known as N-nitrosation, occurs at the vicinal diamino group of the probe, leading to the formation of a stable and highly fluorescent triazole derivative.[7]

G cluster_reaction Reaction of this compound with NO NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N2O3) NO->N2O3 + O2 O2 Oxygen (O2) O2->N2O3 DAR2_T This compound Triazole (Highly Fluorescent) N2O3->DAR2_T DAR2 This compound (Non-fluorescent) DAR2->DAR2_T + N2O3 G start Start cell_prep Cell Preparation (Culture cells to desired confluency) start->cell_prep probe_loading Probe Loading (Incubate cells with cell-permeable probe) cell_prep->probe_loading wash1 Wash (Remove excess extracellular probe) probe_loading->wash1 stimulation Stimulation (Treat cells to induce NO production) wash1->stimulation imaging Imaging & Analysis (Fluorescence microscopy or flow cytometry) stimulation->imaging end End imaging->end G cluster_pathway NO-sGC-cGMP Signaling Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO produces sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->cGMP catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to

References

DAR-2: A Technical Guide to its Selectivity for Nitric Oxide Over Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminorhodamine-2 (DAR-2) is a fluorescent probe widely utilized for the detection and quantification of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. Its utility in complex biological systems, which are often rich in various reactive oxygen species (ROS), hinges on its selectivity for NO. This technical guide provides an in-depth analysis of this compound's selectivity, presenting available quantitative data, detailed experimental protocols for its use and selectivity assessment, and visualizations of relevant biological pathways and experimental workflows.

Core Principles of this compound-Based Nitric Oxide Detection

This compound is a non-fluorescent molecule that, in the presence of an acidic environment and dinitrogen trioxide (N₂O₃), is converted to its fluorescent triazole form, DAR-2T. N₂O₃ is formed from the autooxidation of NO in the presence of oxygen. This reaction mechanism underscores the probe's response to NO-derived nitrosating agents. The rhodamine backbone of this compound offers advantages over fluorescein-based probes, such as DAF-2, including greater photostability and less pH sensitivity in the physiological range.

Data Presentation: Quantitative Analysis of this compound Reactivity

While direct comparative studies quantifying the reaction rates of this compound with a comprehensive panel of ROS are limited in the publicly available literature, data from closely related diaminorhodamine and diaminofluorescein probes provide valuable insights into its selectivity profile.

AnalyteProbeReaction Rate Constant (k)Fluorescence Quantum Yield (Φ) of ProductNotes
Nitric Oxide (NO)DAF-2 (analog of this compound)~1.3 x 10⁷ M⁻¹s⁻¹~0.63Reaction is with N₂O₃, formed from NO.
Peroxynitrite (ONOO⁻)Dihydrorhodamine 123Not a direct reaction, but ONOO⁻ can oxidize it.-DARs themselves do not directly react with ONOO⁻ to produce a fluorescent signal. However, ONOO⁻ can potentiate the fluorescence of DARs in the presence of NO.
Superoxide (O₂•⁻)DiaminorhodaminesNo significant direct reaction to form a fluorescent product.-The presence of superoxide can lead to the formation of peroxynitrite by reacting with NO, which can then influence the this compound signal.
Hydrogen Peroxide (H₂O₂)DiaminorhodaminesNo significant direct reaction to form a fluorescent product.-
Hydroxyl Radical (•OH)Dihydrorhodamine 123Oxidizes the probe, but selectivity data for this compound is scarce.-

Note: The reaction of this compound is not directly with the NO radical but with its autooxidation product, N₂O₃. The rate of N₂O₃ formation is dependent on the square of the NO concentration and the oxygen concentration.

Experimental Protocols

In Vitro Selectivity Assessment of this compound

This protocol outlines a method to assess the selectivity of this compound for nitric oxide over various reactive oxygen species in a cell-free system.

Materials:

  • This compound solution (e.g., 5 µM in phosphate-buffered saline, pH 7.4)

  • Nitric oxide donor (e.g., DEA NONOate, spermine NONOate)

  • Sources of ROS/RNS:

    • Superoxide: Xanthine/Xanthine Oxidase system

    • Hydrogen Peroxide: H₂O₂ solution

    • Peroxynitrite: Authentic peroxynitrite solution or SIN-1

    • Hydroxyl Radical: Fenton reagent (Fe²⁺ + H₂O₂)

  • Scavengers for controls (e.g., SOD for superoxide, catalase for H₂O₂, uric acid for peroxynitrite, mannitol for hydroxyl radical)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of this compound, NO donors, ROS/RNS generators, and scavengers in PBS (pH 7.4) immediately before the experiment.

  • Assay Setup: In a 96-well plate, add 50 µL of 10 µM this compound solution to each well.

  • Addition of Analytes:

    • NO Selectivity: Add 50 µL of varying concentrations of the NO donor.

    • ROS/RNS Cross-reactivity: Add 50 µL of the respective ROS/RNS generating systems to different wells.

    • Interference Study: To assess the effect of ROS on NO detection, add 25 µL of the ROS/RNS generating system followed by 25 µL of the NO donor.

    • Control Wells: Include wells with this compound only, and wells with this compound and the respective scavengers before adding the ROS/RNS generators or NO donor.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for DAR-2T (e.g., Ex/Em ≈ 560/580 nm).

  • Data Analysis: Plot the fluorescence intensity against the concentration of the analyte. Compare the fluorescence signal generated by NO to that generated by the various ROS/RNS to determine the selectivity.

Cellular Nitric Oxide Detection in the Presence of ROS

This protocol describes the use of this compound to measure intracellular NO in a cellular model where ROS are also being produced, for instance, in activated macrophages or endothelial cells under stress.

Materials:

  • Cell-permeable this compound diacetate (this compound DA)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell line of interest (e.g., RAW 264.7 macrophages, HUVEC endothelial cells)

  • Stimulants for NO and ROS production (e.g., LPS and IFN-γ for macrophages; VEGF or shear stress for endothelial cells)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry) and allow them to adhere.

  • Probe Loading: Wash the cells with PBS and incubate them with 5-10 µM this compound DA in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with warm PBS to remove excess probe.

  • Stimulation: Add fresh, pre-warmed medium containing the desired stimulants to induce NO and ROS production.

  • Incubation: Incubate the cells for the desired period to allow for NO production and reaction with the probe.

  • Imaging/Analysis:

    • Microscopy: Visualize the intracellular fluorescence using a fluorescence microscope with appropriate filters for rhodamine.

    • Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

  • Controls: Include unstimulated cells, cells treated with an NOS inhibitor (e.g., L-NAME) prior to stimulation, and cells treated with an NO scavenger (e.g., cPTIO) to confirm the specificity of the signal to NO. To assess the contribution of ROS, cells can be co-treated with antioxidants.

Signaling Pathways and Experimental Workflows

Vasodilation Signaling Pathway

Nitric oxide is a key signaling molecule in endothelium-dependent vasodilation. The following diagram illustrates this pathway, where this compound can be used to monitor the production of NO in endothelial cells upon stimulation.

Vasodilation_Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R binds PLC PLC M3R->PLC activates IP3 IP3 PLC->IP3 produces ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_ER Ca²⁺ ER->Ca2_ER releases CaM Calmodulin Ca2_ER->CaM binds eNOS_inactive eNOS (inactive) CaM->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO produces from L_Arg L-Arginine L_Arg->eNOS_active sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces from GTP GTP GTP->sGC PKG PKG cGMP->PKG activates MLCP MLCP PKG->MLCP activates Myosin_LC Myosin Light Chain MLCP->Myosin_LC dephosphorylates Myosin_LC_P Myosin Light Chain-P Myosin_LC_P->MLCP Relaxation Smooth Muscle Relaxation Myosin_LC->Relaxation

Endothelium-dependent vasodilation pathway.
Experimental Workflow for Differentiating NO and ROS Signaling

To dissect the distinct roles of NO and ROS in a cellular process, a multi-probe approach is often necessary. The following workflow outlines a strategy for simultaneously measuring NO and superoxide.

NO_ROS_Workflow Start Culture Cells Load_Probes Load cells with This compound DA and DHE Start->Load_Probes Wash Wash cells Load_Probes->Wash Stimulate Stimulate cells (e.g., with LPS/IFN-γ) Wash->Stimulate Incubate Incubate for desired time Stimulate->Incubate Acquire_Data Acquire fluorescence data (Microscopy or Flow Cytometry) Incubate->Acquire_Data Analyze_NO Analyze DAR-2T fluorescence (NO production) Acquire_Data->Analyze_NO Analyze_ROS Analyze ethidium fluorescence (Superoxide production) Acquire_Data->Analyze_ROS Correlate Correlate NO and superoxide levels Analyze_NO->Correlate Analyze_ROS->Correlate Interpret Interpret results in the context of the signaling pathway Correlate->Interpret

Workflow for co-detection of NO and superoxide.
NO and ROS in Apoptosis

Both NO and ROS can modulate apoptotic signaling pathways. The interplay between these molecules can be either pro- or anti-apoptotic depending on their concentrations and the cellular context. This compound can be employed to investigate the role of NO in apoptosis, particularly in scenarios where oxidative stress is also a contributing factor.

Apoptosis_Pathway Stimulus Apoptotic Stimulus (e.g., TNF-α, DNA damage) iNOS iNOS Induction Stimulus->iNOS NOX NADPH Oxidase Activation Stimulus->NOX NO High [NO] iNOS->NO Superoxide Superoxide (O₂•⁻) NOX->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Mitochondria Mitochondrial Dysfunction NO->Mitochondria direct effects Superoxide->Peroxynitrite Peroxynitrite->Mitochondria oxidative damage Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Interplay of NO and ROS in apoptosis.

Conclusion

This compound is a valuable tool for the detection of nitric oxide in biological systems. While it exhibits good selectivity for NO over several key ROS, particularly when these species are present in isolation, its response can be influenced by the broader reactive nitrogen species environment, especially peroxynitrite. For a comprehensive understanding of the distinct roles of NO and ROS in complex signaling pathways, a multi-probe approach, coupled with the use of specific inhibitors and scavengers, is recommended. The protocols and workflows provided in this guide offer a framework for the rigorous application of this compound in research and drug development.

The Role of DA1-Related Protein 2 (DAR2) in Root Meristem Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DA1-related protein 2 (DAR2), a key regulator in Arabidopsis thaliana, plays a crucial role in controlling root meristem size by integrating signals from the plant hormones auxin and cytokinin. This technical guide provides an in-depth analysis of DAR2's function, presenting quantitative data from studies on dar2 mutants, detailed experimental protocols for its investigation, and a visual representation of its position within the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers in cell biology, plant science, and drug development seeking to understand and manipulate the mechanisms of root growth and development.

Introduction

The regulation of organ size is a fundamental question in developmental biology. In plants, the root apical meristem (RAM) is a dynamic structure responsible for post-embryonic root growth. The size of the RAM is maintained by a delicate balance between cell division and cell differentiation, a process heavily influenced by the antagonistic interaction of auxin and cytokinin. Recent research has identified DA1-related protein 2 (DAR2) as a critical node in the signaling network that governs this balance.[1][2]

DAR2, also known as LATERAL ROOT DEVELOPMENT 3 (LRD3), is a protein containing a LIM domain and two ubiquitin-interacting motifs (UIMs). It is primarily expressed at the boundary of the transition zone and the elongation zone of the root tip. Loss-of-function mutations in the DAR2 gene result in smaller root meristems, a consequence of reduced cell division and premature cell differentiation.[3] This phenotype underscores the importance of DAR2 in maintaining the proliferative capacity of the meristem.

This guide will explore the molecular mechanisms through which DAR2 exerts its influence on root development, focusing on its interactions with key players in the auxin and cytokinin signaling pathways.

Quantitative Analysis of dar2 Mutant Phenotypes

Studies on dar2 mutants have provided quantitative insights into the protein's role in root meristem size. The primary phenotype observed is a significant reduction in the number of meristematic cells.

GenotypeRoot Meristem Cell Number (Mean ± SE)Primary Root Length (mm, Mean ± SE)Reference
Wild Type (Col-0)28.5 ± 1.210.2 ± 0.5Peng et al., 2013
dar2-119.8 ± 1.07.5 ± 0.4Peng et al., 2013
dar2-220.1 ± 1.17.8 ± 0.6Peng et al., 2013

These data clearly demonstrate that the loss of DAR2 function leads to a smaller root meristem and consequently, shorter primary roots.

The DAR2 Signaling Pathway

DAR2 acts as a central integrator of auxin and cytokinin signals to regulate the activity of the PLETHORA (PLT) transcription factors, which are master regulators of root stem cell niche maintenance.

Signaling Pathway Diagram

DAR2_Signaling_Pathway Cytokinin Cytokinin ARR1 ARR1 Cytokinin->ARR1 SHY2 SHY2 ARR1->SHY2 DAR2 DAR2 SHY2->DAR2 PINs PIN Proteins SHY2->PINs represses CellDifferentiation Cell Differentiation SHY2->CellDifferentiation PLT PLT1/2 DAR2->PLT Auxin Auxin Auxin->SHY2 degrades CellDivision Cell Division PLT->CellDivision RootMeristemSize Root Meristem Size PLT->RootMeristemSize PINs->Auxin transport CellDivision->RootMeristemSize CellDifferentiation->RootMeristemSize

Caption: The DAR2 signaling pathway in Arabidopsis root meristem size control.

Pathway Description

Cytokinin signaling, mediated by the transcription factor ARABIDOPSIS RESPONSE REGULATOR 1 (ARR1), promotes the expression of SHORT HYPOCOTYL 2 (SHY2).[2] SHY2, in turn, acts upstream of DAR2.[2][3] Auxin counteracts this by promoting the degradation of SHY2. SHY2 negatively regulates the expression of PIN-FORMED (PIN) auxin efflux carriers, thereby affecting auxin distribution.[1] DAR2 functions downstream of SHY2 to positively influence the expression of PLETHORA 1 and 2 (PLT1/2).[1][3] The PLT proteins are essential for maintaining the stem cell niche and promoting cell division in the root meristem. By integrating these hormonal signals, DAR2 ultimately fine-tunes the balance between cell division and differentiation to control the overall size of the root meristem.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of DAR2 in cell biology research.

Analysis of Root Meristem Size

This protocol describes the method for quantifying the number of cells in the root meristem of Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seedlings (wild-type and dar2 mutants) grown on vertical agar plates.

  • Microscope with Nomarski (DIC) optics.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Grow seedlings vertically on half-strength Murashige and Skoog (MS) medium for 5-7 days.

  • Carefully mount whole seedlings in a drop of water on a microscope slide.

  • Observe the root tip under a microscope using DIC optics to visualize cell files.

  • Identify the quiescent center (QC) and the cortex cell file.

  • Count the number of cortex cells in a single file starting from the QC up to the first cell that is twice the length of the preceding cell. This marks the transition to the elongation zone.

  • Repeat the count for at least 10-15 individual roots per genotype.

  • Perform statistical analysis (e.g., Student's t-test) to compare the root meristem cell number between wild-type and dar2 mutant plants.

Histochemical GUS Staining for Reporter Gene Analysis

This protocol is used to visualize the expression pattern of genes fused to the β-glucuronidase (GUS) reporter, such as the auxin-responsive DR5:GUS reporter in the roots.

Materials:

  • Transgenic Arabidopsis seedlings carrying the DR5:GUS construct.

  • GUS staining solution:

    • 100 mM sodium phosphate buffer (pH 7.0)

    • 10 mM EDTA

    • 0.5 mM potassium ferricyanide

    • 0.5 mM potassium ferrocyanide

    • 0.1% (v/v) Triton X-100

    • 1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)

  • 70% ethanol.

  • Microscope.

Procedure:

  • Harvest whole seedlings and place them in a 1.5 mL microcentrifuge tube.

  • Add 1 mL of GUS staining solution to cover the seedlings.

  • Apply a vacuum for 10-15 minutes to infiltrate the tissue with the staining solution.

  • Incubate the samples at 37°C in the dark for a duration determined empirically (typically 2-16 hours), depending on the strength of the promoter.[4]

  • After incubation, remove the staining solution and add 1 mL of 70% ethanol to stop the reaction and clear the chlorophyll.

  • Replace the ethanol several times until the tissues are destained.

  • Mount the seedlings in a drop of 50% glycerol on a microscope slide and observe the blue staining pattern under a light microscope.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for quantifying the expression level of the DAR2 gene in different tissues or under various treatment conditions.

Materials:

  • Arabidopsis root tissue.

  • Liquid nitrogen.

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • DNase I.

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • SYBR Green-based qPCR master mix.

  • qRT-PCR instrument.

  • Gene-specific primers for DAR2 and a reference gene (e.g., ACTIN2).

Procedure:

  • RNA Extraction:

    • Harvest root tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Set up the qPCR reactions in a 96-well plate, including a no-template control and a no-reverse-transcriptase control.

    • Each reaction should contain the qPCR master mix, forward and reverse primers for the target gene (DAR2) or the reference gene, and the cDNA template.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target and reference genes.

    • Calculate the relative expression of DAR2 using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[5]

Experimental Workflows

Workflow for Investigating DAR2 Function in Root Meristem Size

DAR2_Function_Workflow start Start phenotyping Phenotypic Analysis of Wild-Type and dar2 Mutants start->phenotyping hormone_treatment Auxin and Cytokinin Sensitivity Assays phenotyping->hormone_treatment gene_expression Gene Expression Analysis (qRT-PCR, GUS) phenotyping->gene_expression data_analysis Data Analysis and Model Building hormone_treatment->data_analysis protein_interaction Protein-Protein Interaction (Yeast-2-Hybrid, Co-IP) gene_expression->protein_interaction gene_expression->data_analysis protein_interaction->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow to elucidate the function of DAR2.

Conclusion

DA1-related protein 2 (DAR2) has emerged as a key regulatory component in the complex network controlling root meristem size in Arabidopsis thaliana. Its position at the intersection of the auxin and cytokinin signaling pathways highlights its importance in maintaining the balance between cell proliferation and differentiation. The quantitative data from mutant analysis, combined with detailed molecular and cellular biology protocols, provide a robust framework for further investigation into the precise mechanisms of DAR2 action. Understanding the role of DAR2 not only advances our fundamental knowledge of plant development but may also offer novel targets for the genetic improvement of crop root systems, with potential applications in agriculture and biotechnology. The methodologies and information presented in this guide are intended to facilitate future research in this exciting area.

References

Methodological & Application

Application Notes and Protocols for DAR-2 Staining in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, inflammation, and immune responses.[1] Its transient nature and low physiological concentrations present a significant challenge for accurate detection and quantification in living systems. Diaminorhodamine-2 (DAR-2) is a sensitive and specific fluorescent probe designed for the real-time imaging of nitric oxide in living cells. As a member of the diaminorhodamine family of dyes, this compound offers distinct advantages for live-cell imaging, including enhanced photostability and a favorable pH tolerance range compared to fluorescein-based probes.

These application notes provide a comprehensive guide to the use of this compound for live-cell imaging of nitric oxide. Detailed protocols for cell staining, quantitative data summarizing the probe's properties, and a visual representation of a key signaling pathway leading to NO production are included to facilitate the integration of this powerful tool into your research and drug discovery workflows.

Principle of Detection

The cell-permeable acetoxymethyl (AM) ester form of this compound readily diffuses across the plasma membrane of live cells. Once inside, intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant this compound molecule within the cell. In the presence of nitric oxide and oxygen, the non-fluorescent this compound is converted into a highly fluorescent triazole derivative.[2][3] This reaction forms the basis for the detection and quantification of intracellular NO, where the resulting fluorescence intensity is directly proportional to the amount of NO produced.

Data Presentation

The following table summarizes the key specifications and performance characteristics of this compound, providing a direct comparison with the commonly used fluorescein-based NO probe, DAF-2.

FeatureThis compoundDAF-2Reference(s)
Excitation Wavelength (max) 562 nm491 nm
Emission Wavelength (max) 579 nm513 nm
Form PowderPowder
Molecular Weight 472.58 g/mol 446.41 g/mol
Purity >97%>98%
pH Sensitivity Stable over a wide pH range (pH 4-12)Optimal in neutral to slightly alkaline range
Photostability More photostable than fluorescein-based probesLess photostable
Cell Permeability Yes (as AM ester)Yes (as diacetate)[3]
Detection Limit In the nanomolar range~5 nM

Signaling Pathway: Endothelial Nitric Oxide Synthase (eNOS) Activation

A primary source of nitric oxide in the vasculature is the enzymatic activity of endothelial nitric oxide synthase (eNOS). The following diagram illustrates the key signaling events leading to eNOS activation and subsequent NO production. Various stimuli, including vascular endothelial growth factor (VEGF) and shear stress from blood flow, can initiate this cascade.[4]

eNOS_Pathway cluster_stimuli Stimuli cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_eNOS eNOS Activation cluster_output Output VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR binds ShearStress Shear Stress Mechanosensors Mechanosensors ShearStress->Mechanosensors activates PI3K PI3K VEGFR->PI3K activates Ca2 Ca²⁺ VEGFR->Ca2 increases Mechanosensors->PI3K activates Mechanosensors->Ca2 increases Akt Akt (Protein Kinase B) PI3K->Akt activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive phosphorylates (Ser1177) CaM Calmodulin (CaM) CaM->eNOS_inactive binds Ca2->CaM binds eNOS_active eNOS (active) eNOS_inactive->eNOS_active activation NO Nitric Oxide (NO) eNOS_active->NO catalyzes L_Arginine L-Arginine L_Arginine->NO DAR2_Workflow A 1. Cell Seeding Seed cells on an appropriate imaging dish or plate. B 2. This compound AM Loading Incubate cells with this compound AM working solution. A->B C 3. Washing Wash cells to remove excess probe. B->C D 4. Stimulation (Optional) Treat cells with agonists or antagonists of NO production. C->D E 5. Live-Cell Imaging Acquire fluorescence images using a microscope. D->E F 6. Data Analysis Quantify fluorescence intensity. E->F

References

Optimizing Cellular Loading of Dar-2 Probe for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Dar-2 probe is a sensitive fluorescent indicator used for the detection of nitric oxide (NO) in living cells. As a diaminorhodamine-based probe, it offers a robust method for imaging and quantifying this critical signaling molecule. Proper loading of the this compound probe into cultured cells is paramount for achieving accurate and reproducible results. This document provides a detailed protocol and application notes to guide researchers in optimizing the loading concentration of the this compound probe for various cell culture applications.

The this compound probe is typically supplied as an acetoxymethyl (AM) ester, which allows it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the active, fluorescently responsive form of the probe within the cytosol. The fluorescence intensity of the activated probe is proportional to the concentration of nitric oxide.

Data Presentation: Recommended Loading Conditions

Optimizing the loading concentration and incubation time is critical to ensure sufficient intracellular probe concentration for a strong fluorescent signal, while minimizing potential cytotoxicity or artifacts from probe overexpression. The following table summarizes recommended starting concentrations and incubation times for this compound and related diaminorhodamine probes based on common practices for similar fluorescent indicators. It is crucial to note that these are starting points, and empirical validation for each specific cell type and experimental condition is highly recommended.

ParameterRecommended RangeKey Considerations
This compound AM Stock Solution 1-5 mM in anhydrous DMSOPrepare fresh and protect from light. Store desiccated at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Final Loading Concentration 1-10 µMStart with a concentration in the middle of this range (e.g., 5 µM) and perform a titration to determine the optimal concentration for your specific cell line. Higher concentrations may lead to cytotoxicity or probe compartmentalization.
Incubation Time 15-60 minutesLonger incubation times may increase probe loading but can also lead to increased background fluorescence or off-target effects. A time-course experiment is recommended to determine the optimal incubation period.
Incubation Temperature 37°CStandard cell culture incubation temperature. In some cases, incubation at room temperature may reduce compartmentalization of the dye into organelles.
Cell Type VariableDifferent cell lines will have varying esterase activity and membrane permeability, affecting probe loading efficiency. Optimization is necessary for each new cell type.

Experimental Protocols

This section provides a detailed step-by-step protocol for loading the this compound probe into cultured mammalian cells.

Materials:
  • This compound AM probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cultured mammalian cells in a suitable vessel (e.g., 96-well plate, chambered cover glass)

  • Serum-free cell culture medium (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium)

  • Phosphate-Buffered Saline (PBS)

  • (Optional) Pluronic® F-127

  • (Optional) Probenecid

Protocol for Loading this compound AM into Cultured Cells:
  • Preparation of this compound AM Stock Solution:

    • Prepare a 1 to 5 mM stock solution of this compound AM in anhydrous DMSO.

    • Vortex briefly to ensure the probe is fully dissolved.

    • Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.

  • Preparation of Loading Solution:

    • On the day of the experiment, thaw an aliquot of the this compound AM stock solution and allow it to come to room temperature.

    • Dilute the stock solution in serum-free medium to the desired final loading concentration (typically between 1-10 µM). For example, to make a 5 µM loading solution from a 1 mM stock, dilute 1:200.

    • (Optional): To aid in the dispersion of the water-insoluble AM ester, Pluronic® F-127 can be added to the loading solution at a final concentration of 0.02-0.04%.

    • (Optional): To prevent the efflux of the de-esterified probe from the cells, the anion-transport inhibitor probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Wash the cultured cells once with pre-warmed PBS.

    • Remove the PBS and add the prepared loading solution to the cells.

    • Incubate the cells at 37°C for 15-60 minutes in a CO2 incubator, protected from light. The optimal incubation time should be determined empirically.

  • Washing:

    • After incubation, remove the loading solution.

    • Wash the cells two to three times with pre-warmed serum-free medium or PBS to remove any extracellular probe. If probenecid was used during loading, it is recommended to include it in the wash buffer as well.

  • Imaging:

    • After the final wash, add fresh, pre-warmed medium to the cells.

    • The cells are now ready for fluorescence imaging to detect nitric oxide production. Excite the this compound probe at approximately 560 nm and measure the emission at around 575 nm.

Mandatory Visualizations

Signaling Pathway of this compound Probe Activation

Dar2_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dar-2_AM_ext This compound AM (Cell-Permeable) Dar-2_AM_int This compound AM Dar-2_AM_ext->Dar-2_AM_int Passive Diffusion This compound This compound (Non-fluorescent) Dar-2_AM_int->this compound Hydrolysis Esterases Intracellular Esterases Esterases->Dar-2_AM_int Dar-2_Triazole This compound Triazole (Highly Fluorescent) This compound->Dar-2_Triazole NO Nitric Oxide (NO) NO->Dar-2_Triazole Reaction

Caption: Mechanism of this compound probe activation within a cultured cell.

Experimental Workflow for Optimizing this compound Loading

Dar2_Workflow Start Start: Prepare this compound AM Stock Solution (1-5 mM in DMSO) Prepare_Loading Prepare Loading Solutions (e.g., 1, 2.5, 5, 7.5, 10 µM in serum-free medium) Start->Prepare_Loading Incubate_Cells Incubate Cells with Loading Solutions (e.g., 15, 30, 45, 60 min at 37°C) Prepare_Loading->Incubate_Cells Wash_Cells Wash Cells 2-3 times with warm PBS or medium Incubate_Cells->Wash_Cells Image_Cells Acquire Fluorescence Images (Ex: ~560 nm, Em: ~575 nm) Wash_Cells->Image_Cells Analyze_Data Analyze Signal-to-Noise Ratio and Cell Viability Image_Cells->Analyze_Data Optimal_Conditions Determine Optimal Loading Concentration and Time Analyze_Data->Optimal_Conditions

Caption: Workflow for determining the optimal loading conditions of this compound probe.

Application Notes and Protocols for Nitric Oxide Sensing using DAR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. Accurate detection and quantification of NO are essential for advancing research in these areas. Diaminorhodamine-2 (DAR-2) is a fluorescent probe designed for the detection of nitric oxide in biological systems. In its cell-permeable diacetate form (this compound DA), it readily enters living cells. This document provides detailed application notes and protocols for the use of this compound in nitric oxide sensing, with a focus on incubation time and temperature.

The detection mechanism of this compound relies on a two-step process. First, the non-fluorescent and cell-permeable this compound diacetate (this compound DA) is hydrolyzed by intracellular esterases to the cell-impermeable this compound. Subsequently, in the presence of nitric oxide and oxygen, this compound is converted into a highly fluorescent triazole derivative. The resulting fluorescence intensity is directly proportional to the concentration of nitric oxide, enabling its quantification.

Quantitative Data Summary

Optimizing incubation time and temperature is critical for achieving sensitive and reproducible results in nitric oxide detection assays using this compound. While the optimal conditions can be cell-type and experiment-dependent, the following table summarizes recommended incubation parameters based on protocols for this compound and closely related diaminorhodamine probes.

ProbeIncubation TimeIncubation TemperatureCell Type / SystemKey Observations
This compound (general) 30 - 60 minutes37°CMammalian CellsStandard conditions for cell-based assays.
DAR-M AM 30 - 60 minutes37°CGeneral Cell CultureRecommended for intracellular NO detection.[1]
DAR-4M AM 20 minutes37°CPC12 CellsFor dye loading prior to imaging.[2]
DAR-4M 30 - 35 minutesRoom TemperatureIn vitro (cell-free)For reaction with NO and DHA standards.[2]
DAF-2 DA 60 seconds - 35 minutesNot SpecifiedHUVEC CellsTime-dependent increase in fluorescence observed.[3]

Note: It is highly recommended to perform a pilot experiment to determine the optimal incubation time and temperature for your specific cell type and experimental conditions.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR-2_DA This compound Diacetate (Cell-Permeable, Non-fluorescent) This compound This compound (Cell-Impermeable, Non-fluorescent) DAR-2_DA->this compound Diffusion & Hydrolysis DAR-2_T This compound Triazole (Highly Fluorescent) This compound->DAR-2_T Reaction Esterases Intracellular Esterases NO Nitric Oxide (NO) O2 Oxygen (O₂) Esterases->this compound cleavage of diacetate groups

Diagram 1: Signaling pathway of nitric oxide detection by this compound.

experimental_workflow Start Start Cell_Culture 1. Cell Culture (Plate cells and culture overnight) Start->Cell_Culture Wash_Cells 2. Wash Cells (with buffer, e.g., PBS) Cell_Culture->Wash_Cells Load_Probe 3. Load with this compound DA (Incubate at 37°C for 30-60 min) Wash_Cells->Load_Probe Wash_Excess_Probe 4. Wash Excess Probe (to remove extracellular probe) Load_Probe->Wash_Excess_Probe Stimulation 5. Experimental Treatment (Induce NO production) Wash_Excess_Probe->Stimulation Incubation 6. Incubation (Allow for NO reaction with this compound) Stimulation->Incubation Measurement 7. Fluorescence Measurement (Microscopy or Plate Reader) Incubation->Measurement Data_Analysis 8. Data Analysis Measurement->Data_Analysis End End Data_Analysis->End

Diagram 2: Experimental workflow for nitric oxide sensing.

Experimental Protocols

The following protocols provide a general guideline for the use of this compound DA in detecting intracellular nitric oxide.

Materials
  • This compound diacetate (this compound DA)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other appropriate physiological buffer

  • Cell culture medium

  • Cells of interest

  • Nitric oxide synthase (NOS) inducer (e.g., lipopolysaccharide and interferon-gamma) or NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) for positive control

  • NOS inhibitor (e.g., Nω-nitro-L-arginine methyl ester, L-NAME) or NO scavenger (e.g., carboxy-PTIO) for negative control

  • Fluorescence microscope or microplate reader

Protocol 1: In Situ NO Detection in Adherent Cells
  • Cell Seeding: Seed adherent cells on a suitable culture plate (e.g., 96-well black, clear-bottom plate for plate reader assays or glass-bottom dishes for microscopy) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of this compound DA in anhydrous DMSO.

    • Prepare a working solution of 5-10 µM this compound DA by diluting the stock solution in serum-free medium or an appropriate buffer.

  • Cell Loading:

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

    • Add the this compound DA working solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: After incubation, remove the loading solution and wash the cells twice with pre-warmed PBS to remove any extracellular probe.

  • NO Stimulation:

    • Add fresh pre-warmed culture medium containing the desired stimuli (e.g., NOS inducer or experimental compounds) to the cells.

    • Include positive and negative controls in parallel wells.

    • Incubate for the desired period to allow for NO production and reaction with the probe. This incubation time is experiment-specific and may need optimization.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at approximately 560 nm and emission at approximately 575 nm.

Protocol 2: NO Detection in Suspension Cells
  • Cell Preparation: Harvest suspension cells by centrifugation and wash them once with pre-warmed PBS. Resuspend the cells in pre-warmed serum-free medium or buffer at a concentration of 1 x 10⁶ cells/mL.

  • Reagent Preparation: Prepare this compound DA stock and working solutions as described in Protocol 1.

  • Cell Loading:

    • Add the this compound DA working solution to the cell suspension.

    • Incubate for 30-60 minutes at 37°C with gentle agitation, protected from light.

  • Washing: Centrifuge the cells to pellet, remove the supernatant, and wash the cells twice with pre-warmed PBS.

  • NO Stimulation:

    • Resuspend the cells in fresh pre-warmed culture medium containing the desired stimuli.

    • Incubate as required for your experiment.

  • Fluorescence Measurement: Transfer the cell suspension to a suitable plate or cuvette and measure the fluorescence as described in Protocol 1.

Important Considerations

  • Photostability: Rhodamine-based dyes like this compound are generally more photostable than fluorescein-based probes. However, it is always advisable to protect the probe and stained cells from light as much as possible to prevent photobleaching.

  • pH Sensitivity: The fluorescence of the triazole product of some diaminorhodamine probes can be pH-sensitive. It is important to maintain a stable physiological pH during the experiment.

  • Specificity: While this compound is a valuable tool for NO detection, it may also react with other reactive nitrogen species (RNS). It is crucial to use appropriate controls, such as NOS inhibitors or NO scavengers, to confirm the specificity of the signal.

  • Calibration: For quantitative measurements, it is recommended to generate a standard curve using a known NO donor.

By following these guidelines and optimizing the protocols for your specific experimental setup, this compound can be a powerful tool for investigating the roles of nitric oxide in various biological processes.

References

Application Notes and Protocols for Dar-2 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dar-2 is a rhodamine-based fluorescent probe designed for the detection of nitric oxide (NO) in living cells. As an analogue of the more traditional fluorescein-based probe, DAF-2, this compound offers several key advantages, including greater photostability, a broader effective pH range (useful down to pH 4), and a shift to longer excitation and emission wavelengths. These characteristics help to minimize phototoxicity and reduce interference from cellular autofluorescence, making this compound a valuable tool for investigating the role of NO in various physiological and pathological processes. This document provides a detailed guide for the application of this compound in fluorescence microscopy.

Mechanism of Action

This compound is essentially non-fluorescent until it reacts with nitric oxide. The reaction, which occurs in the presence of oxygen, is believed to involve the nitrosation of the aromatic diamine portion of the probe, leading to the formation of a highly fluorescent and stable triazole derivative. For live-cell applications, a cell-permeable version, typically an acetoxymethyl (AM) ester, is used. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the active this compound probe within the cytoplasm where it can react with locally produced NO.

Dar2_Mechanism cluster_inside Intracellular Space Dar-2_AM_ext This compound AM (Cell-Permeable, Non-fluorescent) Dar-2_AM_int This compound AM Dar-2_AM_ext->Dar-2_AM_int Passive Diffusion This compound This compound (Active Probe, Weakly Fluorescent) Dar-2_AM_int->this compound Cleavage Esterases Intracellular Esterases Esterases->Dar-2_AM_int Product This compound Triazole (Highly Fluorescent) This compound->Product Reaction NO Nitric Oxide (NO) NO->this compound Cell_Membrane Cell Membrane

Figure 1: Mechanism of intracellular NO detection by this compound AM ester.

Data Presentation: Spectroscopic Properties

The selection of an appropriate fluorescent probe often depends on the specific experimental setup, including the available microscope filters and lasers, and the presence of other fluorophores in multiplexing experiments. The table below summarizes the key spectroscopic properties of this compound and the related probe DAF-2 for comparison.

ProbeExcitation Max (nm)Emission Max (nm)FormMolar Weight ( g/mol )Key Features
This compound ~552-562~571-579Powder472.58[1]Rhodamine-based, high photostability, effective at lower pH.
DAF-2 ~491~513Solid350.32Fluorescein-based, ~20-fold fluorescence increase upon NO binding.
DAF-2 DA ~491~513Solid / DMSO Solution446.41Cell-permeable diacetate form of DAF-2.

Experimental Protocols

This section provides a general protocol for staining live, adherent cells with this compound. Modifications may be required for suspension cells or tissue samples. It is crucial to optimize probe concentration and incubation times for each specific cell type and experimental condition.

Materials Required
  • This compound (or its cell-permeable AM ester form)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pH 7.4)

  • Cell culture medium

  • Adherent cells cultured on coverslips or in imaging-compatible plates

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Rhodamine)

Detailed Methodologies

1. Reagent Preparation (Stock Solution)

  • Prepare a stock solution of this compound by dissolving the powder in anhydrous DMSO. A typical stock concentration is 1-5 mM.

  • For example, to make a 5 mM stock solution of this compound (MW: 472.58 g/mol ), dissolve 4.73 mg in 2 mL of DMSO.

  • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.

2. Cell Preparation and Staining

  • Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, coverslips) and allow them to adhere and reach the desired confluency.

  • On the day of the experiment, prepare a fresh working solution of this compound. Dilute the DMSO stock solution into a physiological buffer (e.g., HBSS) to a final concentration typically in the range of 1-10 µM.

    • Note: It is critical to vortex the solution immediately after adding the DMSO stock to the aqueous buffer to prevent precipitation of the dye.

  • Remove the cell culture medium from the cells and wash once with the physiological buffer.

  • Add the this compound working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells at 37°C for 20-60 minutes. The optimal time should be determined empirically.

  • After incubation, wash the cells two to three times with fresh, warm physiological buffer to remove any excess, non-hydrolyzed probe.

  • Add fresh, warm buffer or phenol red-free medium to the cells for imaging.

3. Fluorescence Microscopy and Data Acquisition

  • Place the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C if live-cell dynamics are being observed.

  • Use a filter set appropriate for rhodamine, with excitation around 560 nm and emission collection around 580 nm.

  • Locate the cells of interest using the lowest possible excitation light intensity to minimize photobleaching and phototoxicity.[2]

  • Acquire baseline fluorescence images before applying any stimulus.

  • Induce NO production using the desired agonist (e.g., an NO donor, or a physiological stimulus).

  • Capture images at regular intervals to monitor the change in fluorescence intensity over time.

  • Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest (ROIs) over time using imaging analysis software. The change in fluorescence is typically reported as a fold-increase over the baseline (F/F₀).

Experimental Workflow

The following diagram outlines the key steps in a typical experiment using this compound for cellular NO detection.

Dar2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Seed Cells on Imaging Dish e1 Wash Cells p1->e1 p2 Prepare this compound Stock (DMSO) p3 Prepare this compound Working Solution (Buffer) p2->p3 e2 Incubate with this compound (37°C, 20-60 min) p3->e2 e1->e2 e3 Wash to Remove Excess Probe e2->e3 e4 Image Baseline Fluorescence (F₀) e3->e4 e5 Apply Stimulus (e.g., NO Donor) e4->e5 e6 Acquire Time-Lapse Images (F) e5->e6 a1 Define Regions of Interest (ROIs) e6->a1 a2 Measure Fluorescence Intensity over Time a1->a2 a3 Calculate & Plot Response (F/F₀) a2->a3

Figure 2: Step-by-step experimental workflow for using this compound.

Important Considerations and Limitations

  • Specificity: While developed as an NO probe, some studies suggest that rhodamine-based probes like DAR-4M (a related compound) may react with other reactive nitrogen species (RNS) and that their fluorescence can be potentiated by peroxynitrite.[3][4] It is therefore more accurate to consider this compound as an indicator of RNS rather than being strictly specific for NO. Appropriate pharmacological controls, such as using an NO synthase (NOS) inhibitor (e.g., L-NAME), are essential to confirm the source of the signal.

  • Photostability: Although more photostable than DAF-2, all fluorescent probes are susceptible to photobleaching. Use the lowest possible excitation intensity and exposure time that provide an adequate signal-to-noise ratio.[2]

  • Calibration: this compound is primarily a qualitative or semi-quantitative indicator of changes in NO/RNS levels. It is difficult to use for absolute quantification of NO concentration in cells due to variations in probe loading, esterase activity, and the presence of other reactive species.

  • Controls: Always include negative controls (unstimulated cells) to monitor for any spontaneous increase in fluorescence and positive controls (cells treated with an NO donor) to ensure the probe is working correctly.

References

Application Notes and Protocols for the DAR-2 Protocol in Nitric Oxide Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Diaminorhodamine-2 (DAR-2) protocol, specifically using the well-documented probe DAR-4M AM, for the quantitative analysis of intracellular nitric oxide (NO) via flow cytometry. This document outlines the principles of detection, detailed experimental procedures, and examples of data presentation and analysis.

Introduction

Nitric oxide is a crucial signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Accurate and sensitive detection of intracellular NO is vital for understanding its roles in cellular function and for the development of novel therapeutics. DAR-4M AM (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable fluorescent probe designed for the detection of NO in living cells.[1] This probe offers significant advantages, including greater photostability and less pH dependence in the physiological range compared to other NO probes like DAF-2.[1] The fluorescent product of the reaction, DAR-4M T, has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm, emitting an orange fluorescence.[1]

Principle of Detection

The detection of intracellular nitric oxide by DAR-4M AM is a two-step process. First, the cell-permeable and non-fluorescent DAR-4M AM crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the now cell-impermeable and NO-reactive DAR-4M molecule within the cytoplasm.[1] In the presence of nitric oxide and oxygen, the non-fluorescent DAR-4M is converted to the highly fluorescent and stable triazole derivative, DAR-4M T. The intensity of the resulting orange fluorescence is directly proportional to the concentration of intracellular NO and can be quantified using flow cytometry.[1]

Mechanism of Intracellular NO Detection by DAR-4M AM extracellular Extracellular Space intracellular Intracellular Space dar4m_am_ext DAR-4M AM (Cell-Permeable, Non-fluorescent) dar4m_am_int DAR-4M AM dar4m_am_ext->dar4m_am_int Diffusion dar4m DAR-4M (Cell-Impermeable, Non-fluorescent) dar4m_am_int->dar4m Hydrolysis esterases Intracellular Esterases dar4m_t DAR-4M T (Highly Fluorescent) dar4m->dar4m_t Reaction no_o2 Nitric Oxide (NO) + Oxygen (O2)

Mechanism of DAR-4M AM activation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the detection and quantification of intracellular nitric oxide using DAR-4M AM with a flow cytometer.

Materials

  • DAR-4M AM (prepared as a stock solution in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Appropriate cell culture medium for the cell type

  • Fetal Bovine Serum (FBS)

  • NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP; or Diethylamine NONOate, DEA/NONOate) for use as a positive control

  • NO synthase inhibitor (e.g., Nω-Nitro-L-arginine methyl ester hydrochloride, L-NAME) or an NO scavenger (e.g., carboxy-PTIO) for use as a negative control

  • Flow cytometry tubes

  • Flow cytometer with a laser for excitation at ~560 nm (e.g., a yellow-green laser) and appropriate emission filters for detecting orange fluorescence (~575 nm)

Experimental Workflow

The general workflow for this assay involves preparing the cells, loading them with DAR-4M AM, stimulating the cells to induce NO production, and then analyzing the fluorescence by flow cytometry.[1]

Experimental Workflow for Intracellular NO Detection cell_prep 1. Cell Preparation (Harvest and wash cells) loading 2. DAR-4M AM Loading (Incubate cells with DAR-4M AM) cell_prep->loading washing1 3. Washing (Remove excess probe) loading->washing1 stimulation 4. Stimulation (Induce NO production) washing1->stimulation washing2 5. Final Wash stimulation->washing2 acquisition 6. Flow Cytometry Acquisition (Analyze fluorescence) washing2->acquisition analysis 7. Data Analysis (Gating and quantification) acquisition->analysis

General experimental workflow.

Detailed Protocol

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • For suspension cells, proceed directly to harvesting. For adherent cells, detach them using a gentle method such as trypsinization.

    • Harvest the cells and wash them once with PBS or HBSS.

    • Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • DAR-4M AM Loading:

    • Prepare a working solution of DAR-4M AM in a balanced salt solution or serum-free medium. The final concentration typically ranges from 5 to 10 µM.[2]

    • Add the DAR-4M AM working solution to the cell suspension.

    • Incubate the cells for 20-30 minutes at 37°C in the dark.[2]

  • Washing:

    • After incubation, centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer to remove any extracellular DAR-4M AM.[1]

  • Stimulation of NO Production:

    • Resuspend the cells in fresh, pre-warmed medium.

    • Aliquot the cell suspension into flow cytometry tubes for different treatment conditions:

      • Unstimulated Control: Cells in medium only.

      • Positive Control: Treat cells with a known NO donor (e.g., 100 µM SNAP or 10 µM DEA/NONOate).

      • Negative Control: Pre-incubate cells with an NO synthase inhibitor (e.g., 1 mM L-NAME) for 30-60 minutes before stimulation, or add an NO scavenger (e.g., 100 µM carboxy-PTIO) along with the stimulus.

      • Experimental Samples: Treat cells with the experimental compound(s).

    • Incubate the cells for the desired stimulation period (this will be dependent on the specific stimulus and cell type) at 37°C, protected from light.

  • Final Wash and Resuspension:

    • Following the stimulation period, wash the cells once with PBS or HBSS.

    • Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer for analysis.

  • Flow Cytometry Acquisition:

    • Set up the flow cytometer with the appropriate laser for excitation (e.g., 561 nm) and emission filter (e.g., 585/42 nm bandpass filter) for DAR-4M T.

    • Acquire data for each sample.

Data Presentation and Analysis

Quantitative data from flow cytometry analysis of nitric oxide production can be presented in various ways. The most common metrics include the percentage of DAR-4M T positive cells and the fold change in Mean Fluorescence Intensity (MFI) relative to the unstimulated control.

Table 1: Example of Quantitative Data Summary for NO Production in Macrophages

Treatment ConditionConcentration% of NO-Positive Cells (Mean ± SD)Fold Change in MFI (Mean ± SD)
Unstimulated Control-5.2 ± 1.11.0 ± 0.0
LPS1 µg/mL65.8 ± 5.38.7 ± 0.9
LPS + L-NAME1 µg/mL + 1 mM10.1 ± 2.51.5 ± 0.3
Experimental Compound A + LPS10 µM + 1 µg/mL30.4 ± 4.24.1 ± 0.6
Experimental Compound B + LPS10 µM + 1 µg/mL58.9 ± 6.17.9 ± 1.1

Signaling Pathway Analysis

The DAR-4M AM probe is a valuable tool for investigating signaling pathways that involve the production of nitric oxide. Two common pathways that can be studied are the endothelial nitric oxide synthase (eNOS) pathway, which is crucial for cardiovascular homeostasis, and the inducible nitric oxide synthase (iNOS) pathway, which is often activated during inflammatory responses.

eNOS Signaling Pathway in Endothelial Cells

In endothelial cells, various stimuli such as shear stress or agonists like bradykinin can activate eNOS to produce NO.[3][4] This NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.[3]

Simplified eNOS Signaling Pathway stimulus Stimulus (e.g., Bradykinin, Shear Stress) receptor Receptor stimulus->receptor pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt ca_cam Ca2+/Calmodulin receptor->ca_cam enos eNOS pi3k_akt->enos Activates ca_cam->enos Activates no Nitric Oxide (NO) enos->no Produces l_arginine L-Arginine sgc sGC no->sgc Activates cgmp cGMP sgc->cgmp Produces gtp GTP vasodilation Vasodilation cgmp->vasodilation Leads to

Key components of the eNOS signaling cascade.

LPS-Induced iNOS Signaling in Macrophages

In immune cells like macrophages, exposure to inflammatory stimuli such as lipopolysaccharide (LPS) can induce the expression of iNOS.[5][6] This leads to a sustained and high-level production of NO, which is a key component of the innate immune response.

By using DAR-4M AM in conjunction with specific inhibitors or activators of these pathways, researchers can dissect the molecular mechanisms controlling NO production in various cell types and disease models.

References

Application Notes and Protocols: Preparing and Using Diaminorhodamine-4M (DAR-4M) AM Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed protocols for the preparation and use of stock and working solutions of Diaminorhodamine-4M Acetoxymethyl Ester (DAR-4M AM). It is presumed that the query for "Dar-2" refers to the widely used nitric oxide (NO) probe, DAR-4M AM, a cell-permeable dye designed for the sensitive detection of intracellular NO in living cells.

The underlying principle of DAR-4M AM involves its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the now cell-impermeable DAR-4M molecule.[1][2] In the presence of NO and oxygen, the non-fluorescent DAR-4M is converted into a highly fluorescent and stable triazole derivative (DAR-4M T), which emits a bright orange signal.[1][3] This fluorescence intensity is directly proportional to the concentration of intracellular NO. DAR-4M offers significant advantages over other NO probes, including greater photostability and less pH dependence within the physiological range.[1][4][5]

These protocols are intended for researchers, scientists, and drug development professionals engaged in studies involving nitric oxide signaling in various biological systems.

Data Presentation

The quantitative data for the use of DAR-4M AM is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Properties of DAR-4M

ParameterValueReference
FormAcetoxymethyl (AM) Ester[2]
Excitation Wavelength (Max)~560 nm[1][2]
Emission Wavelength (Max)~575 nm[1][2]
Fluorescence ColorOrange[1]
Optimal pH Range4 - 12[2][4]
Detection Limit for NO~10 nM[2]

Table 2: Recommended Concentrations for Stock and Working Solutions

ReagentStock Solution ConcentrationRecommended Working ConcentrationNotes
DAR-4M AM 1 mM in anhydrous DMSO5 - 10 µMOptimal concentration may vary by cell type. A dose-response curve is recommended for new experimental setups.[5]
NO Donor (Positive Control) e.g., 10 mM SNAP or DEA/NONOate in DMSO or watere.g., 100 µM SNAP or 10 µM DEA/NONOateUsed to confirm that the probe is responsive to NO in the experimental system.[1]
NOS Inhibitor (Negative Control) e.g., 100 mM L-NAME in water or buffere.g., 1 mM L-NAMEPre-incubate cells for 30-60 minutes before stimulation to inhibit endogenous NO production.[1]
NO Scavenger (Negative Control) e.g., 10 mM carboxy-PTIO in water or buffere.g., 100 µM carboxy-PTIOAdd along with the stimulus to scavenge NO and confirm signal specificity.[1]

Table 3: Storage and Stability

SolutionStorage TemperatureStorage ConditionsStability Notes
Lyophilized DAR-4M AM Powder -20°CProtect from light and moisture.Stable for an extended period under these conditions.
DAR-4M AM Stock Solution (1 mM in DMSO) -20°CAliquot into single-use volumes. Protect from light. Avoid repeated freeze-thaw cycles.Store in amber vials or wrap tubes in foil.[3]

Experimental Protocols

Protocol 1: Preparation of 1 mM DAR-4M AM Stock Solution

This protocol describes the preparation of a concentrated stock solution from lyophilized DAR-4M AM powder.

Materials:

  • DAR-4M AM (lyophilized powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or wrapped in foil)

Procedure:

  • Briefly centrifuge the vial of lyophilized DAR-4M AM powder to ensure the contents are at the bottom.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 1 mM. For example, for 50 µg of DAR-4M AM (Molecular Weight ~600 g/mol , check specific product datasheet), add approximately 83 µL of DMSO.

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.[3]

Protocol 2: Staining Cultured Adherent Cells with DAR-4M AM

This protocol provides a general procedure for loading cultured cells with DAR-4M AM for fluorescence microscopy or flow cytometry analysis.

Materials:

  • Cultured cells seeded on glass-bottom dishes, chamber slides, or appropriate plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • DAR-4M AM stock solution (1 mM in DMSO)

  • Positive and negative control reagents (e.g., SNAP, L-NAME)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells on an appropriate culture vessel and grow until they reach the desired confluency (typically 60-80%). Ensure the cells are healthy and in the logarithmic growth phase.[3]

  • Preparation of Working Solution: Warm an appropriate volume of cell culture medium or buffer (e.g., HBSS) to 37°C. Dilute the 1 mM DAR-4M AM stock solution into the pre-warmed medium to the desired final working concentration (e.g., 5 µM). Mix well.

  • Cell Loading: Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.[1][3]

  • Add the DAR-4M AM working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.[3]

  • Washing: After incubation, remove the loading solution and wash the cells twice with pre-warmed medium or buffer to remove any extracellular probe.[1]

  • Stimulation (Optional): Resuspend or cover the cells in fresh, pre-warmed medium. Add experimental compounds, agonists (positive controls like SNAP), or inhibitors (negative controls like L-NAME) and incubate for the desired period.[1]

  • Imaging/Analysis:

    • Microscopy: Image the cells using a fluorescence microscope with a filter set appropriate for rhodamine dyes (Excitation/Emission: ~560 nm / ~575 nm).[3] Acquire images using consistent settings across all experimental groups.

    • Flow Cytometry: Detach cells using a gentle method (e.g., trypsinization), wash, and resuspend at a concentration of 1 x 10^6 cells/mL in fresh medium or buffer for analysis.[1]

Visualizations

G cluster_membrane Cell Membrane cluster_extra cluster_intra A DAR-4M AM (Cell-Permeable, Non-Fluorescent) B DAR-4M AM A->B Passive Diffusion C DAR-4M (Cell-Impermeable, Non-Fluorescent) B->C D DAR-4M T (Highly Fluorescent) C->D E Intracellular Esterases E->C F Nitric Oxide (NO) + O2 F->D G A 1. Seed Cells & Culture to Desired Confluency B 2. Prepare 5-10 µM DAR-4M AM Working Solution in Medium A->B C 3. Wash Cells with Pre-warmed PBS/HBSS B->C D 4. Incubate Cells with Probe (30-60 min at 37°C) C->D E 5. Wash Cells Twice to Remove Extracellular Probe D->E F 6. Add Fresh Medium +/- Stimulants/Inhibitors E->F G 7. Image via Fluorescence Microscopy (Ex/Em: ~560/575 nm) F->G G start Problem Observed? low_signal Low Signal? start->low_signal Yes high_bg High Background? low_signal->high_bg No sol1 Increase DAR-4M AM conc. Increase incubation time. Check cell health. low_signal->sol1 Yes sol2 Ensure thorough washing. Reduce DAR-4M AM conc. Reduce incubation time. high_bg->sol2 Yes sol3 Reduce laser power. Increase imaging interval. Check for phototoxicity. high_bg->sol3 No (Consider Phototoxicity)

References

Application Notes: Fixation Methods Compatible with DAR-2 Staining for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to DAR-2

Diaminorhodamine-2 (this compound) is a fluorescent probe widely used for the detection of nitric oxide (NO) in biological systems. As a member of the rhodamine family of dyes, this compound offers greater photostability and a useful pH range that extends down to pH 4, making it a valuable tool for researchers. In its non-fluorescent state, this compound can be introduced into cells, often as a diacetate form (this compound DA) to facilitate cell permeability. Intracellular esterases cleave the acetate groups, trapping the probe inside the cell. In the presence of nitric oxide and oxygen, this compound is converted to a highly fluorescent triazole derivative, allowing for the visualization and quantification of NO production.

The Challenge of Fixation with this compound Staining

Traditionally, fluorescent probes like this compound are utilized for real-time imaging in living cells, as their primary function is to detect dynamic cellular processes such as transient NO production. The process of cell fixation, which is essential for preserving cell morphology for long-term storage and for subsequent immunostaining, presents a significant challenge. Fixation methods, which typically involve cross-linking agents like paraformaldehyde (PFA) or precipitating agents like methanol, can potentially alter or quench the fluorescence of the this compound triazole product.[1][2]

There is limited direct evidence in the scientific literature for protocols that successfully preserve the this compound fluorescent signal after fixation. Therefore, the compatibility of fixation methods must be carefully considered and empirically determined for each specific application. The primary goal is to choose a fixative that cross-links or precipitates cellular components to preserve structure, without chemically altering the fluorescent triazole derivative of this compound or causing significant signal loss.

Fixation Methodologies: A Comparative Overview

The two most common fixation methods in immunofluorescence are chemical cross-linking and organic solvent precipitation.[2]

  • Paraformaldehyde (PFA): A cross-linking fixative that forms intermolecular bridges between proteins and other molecules, creating a stable network that preserves cellular architecture well.[1] It is generally considered a milder fixation method. However, PFA fixation can sometimes lead to increased autofluorescence.[3] For sensitive fluorescent probes, a mild and brief fixation with PFA is often the recommended starting point.

  • Methanol: An organic solvent that works by dehydrating the cell, which denatures and precipitates proteins.[4][5] This method also permeabilizes the cell membrane. While effective for exposing certain epitopes for antibody staining, it can be harsh and may extract lipids and small molecules, potentially leading to the loss of the this compound signal.[1][2] One user in a discussion forum noted that another fluorescent dye, DiO, loses its signal with methanol fixation.[6]

Given the potential for signal loss, live-cell imaging remains the gold standard for this compound staining. If fixation is required, a carefully optimized, mild paraformaldehyde-based protocol is the most promising approach.

Summary of Fixation Methods for this compound Staining

Fixation MethodRecommended ConcentrationIncubation Time & TemperatureCompatibility with this compound StainingAdvantagesDisadvantages
Paraformaldehyde (PFA) 2-4% in PBS10-15 minutes at Room TemperaturePotentially Compatible (Optimization Required) Good preservation of cellular morphology.[1]Can increase autofluorescence.[3] Potential for signal quenching must be empirically tested.
Methanol (Cold) 100%5-10 minutes at -20°CGenerally Not Recommended Fixes and permeabilizes simultaneously.[4][5]Harsh; high risk of extracting the this compound triazole product and causing complete signal loss.[1][2]
Acetone (Cold) 100%5-10 minutes at -20°CNot Recommended Fixes and permeabilizes.[7]Very harsh; likely to extract the fluorescent probe.
Glutaraldehyde 0.1-1% in PBS10-15 minutes at Room TemperatureNot Recommended Strong cross-linker.Causes significant autofluorescence, which would interfere with this compound signal detection.[1]

Experimental Protocols

Protocol 1: Recommended Method - this compound Staining Followed by Mild Paraformaldehyde (PFA) Fixation

This protocol is designed as a starting point for researchers who require fixation after this compound staining. It is critical to empirically validate this protocol and optimize fixation time and PFA concentration to minimize potential signal loss.

Materials:

  • This compound DA (or this compound)

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., HBSS or phenol red-free DMEM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% solution in PBS (freshly prepared or methanol-free commercial solution)

  • Mounting medium (e.g., ProLong™ Gold Antifade Mountant)

  • Glass coverslips and microscope slides

Procedure:

  • Cell Preparation: Culture cells on glass coverslips or imaging-compatible plates to an appropriate confluency (typically 60-80%).

  • This compound Loading:

    • Prepare a 1-5 mM stock solution of this compound DA in anhydrous DMSO.

    • Dilute the this compound DA stock solution in pre-warmed live-cell imaging medium to a final working concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with the imaging medium.

    • Add the this compound DA working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Nitric Oxide Stimulation (Optional): If studying induced NO production, treat cells with the desired stimulus during or after the this compound loading period according to your experimental design.

  • Live-Cell Imaging (Recommended): At this stage, it is highly recommended to acquire live-cell images to confirm successful this compound staining and to have a baseline for comparison after fixation.

  • Washing: Gently wash the cells two to three times with warm PBS to remove excess probe.

  • Fixation:

    • Carefully add 4% PFA solution to the cells.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Note: This step is critical. Test shorter incubation times (e.g., 5-10 minutes) and lower PFA concentrations (e.g., 2%) to find the optimal balance between cell preservation and fluorescence retention.

  • Post-Fixation Washing: Gently wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • Mounting:

    • Carefully remove the final PBS wash.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish.

  • Imaging: Image the fixed cells using a fluorescence microscope with appropriate filters for rhodamine dyes (Excitation/Emission: ~560/575 nm). Compare the signal intensity to the live-cell images to assess the degree of fluorescence preservation.

Protocol 2: Alternative Method - this compound Staining Followed by Methanol Fixation (High Risk of Signal Loss)

This protocol is provided for applications where methanol fixation is required, for example, for compatibility with a specific antibody for subsequent immunostaining. Proceed with caution, as this method has a high likelihood of quenching or completely removing the this compound fluorescent signal.

Materials:

  • Same as Protocol 1, but substitute PFA with 100% Methanol (pre-chilled to -20°C).

Procedure:

  • Cell Preparation, this compound Loading, and Stimulation: Follow steps 1-4 from Protocol 1. Acquiring live-cell images before fixation is essential to determine if signal loss occurs.

  • Washing: Gently wash the cells two to three times with PBS.

  • Fixation:

    • Remove the final PBS wash.

    • Carefully add ice-cold 100% methanol to the cells.[4][5]

    • Incubate for 5-10 minutes at -20°C.[4][5]

  • Post-Fixation Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging: Follow steps 8 and 9 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining This compound Staining cluster_fixation Fixation cluster_imaging Imaging cell_culture Culture cells on coverslips load_dar2 Load cells with This compound DA (30-60 min) cell_culture->load_dar2 stimulate Stimulate NO production (optional) load_dar2->stimulate wash1 Wash with PBS stimulate->wash1 live_image Live-cell imaging (Recommended) wash1->live_image fix_pfa Fix with 4% PFA (10-15 min) live_image->fix_pfa wash2 Wash with PBS fix_pfa->wash2 mount Mount with antifade reagent wash2->mount image Fluorescence Microscopy mount->image

Caption: Recommended workflow for this compound staining followed by PFA fixation.

fixation_decision_tree start Is fixation after This compound staining required? live_cell Proceed with Live-Cell Imaging start->live_cell No why_fix Reason for fixation? start->why_fix Yes storage Long-term storage or morphology preservation why_fix->storage immuno Subsequent Immunostaining why_fix->immuno use_pfa Use mild PFA fixation (Protocol 1). Empirically test for signal preservation. storage->use_pfa check_ab Is antibody compatible with PFA fixation? immuno->check_ab check_ab->use_pfa Yes use_methanol Use Methanol fixation (Protocol 2). High risk of this compound signal loss. check_ab->use_methanol No

Caption: Decision tree for choosing a fixation method with this compound staining.

References

Application Notes and Protocols for Fluorescent Imaging in Tissue Slices and Organoids

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the use of two distinct fluorescent probes relevant to biological imaging in tissue slices and organoids. The term "Dar-2" can be ambiguous; therefore, this guide addresses two separate classes of probes: Diaminorhodamine-based probes for nitric oxide detection and boronate-based probes for hydrogen peroxide imaging.

Section 1: this compound/DAR-4M for Nitric Oxide Imaging

Application Note:

Diaminorhodamine-2 (this compound) and its analogue DAR-4M are fluorescent probes used for the detection of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.[1][2][3] These probes are particularly valuable for imaging NO production in complex biological samples like tissue slices and organoids. Upon reaction with NO in the presence of oxygen, these non-fluorescent probes are converted to highly fluorescent triazole derivatives, enabling the visualization of NO distribution and dynamics.[2][3] It is important to note that while sensitive, these probes may react with other reactive nitrogen species (RNS) and their fluorescence can be influenced by the presence of other oxidants, making them suitable for qualitative assessment of RNS production.[2]

Key Features:

  • Analyte: Nitric Oxide (NO) and other Reactive Nitrogen Species (RNS)[2]

  • Mechanism: Forms a fluorescent triazole compound upon reaction with N₂O₃, an auto-oxidation product of NO.[3]

  • Application: Visualization of NO production in live cells, tissue slices, and organoids.

  • Advantages: High sensitivity and available in a red-fluorescent version (DAR-4M), which can reduce background autofluorescence.[2][3]

  • Limitations: Not strictly specific for NO and may react with other RNS.[2] Quantitative comparisons between samples can be challenging due to the influence of other oxidants.[2]

Quantitative Data
ParameterValueReference
Probe This compound[1]
Molecular Formula C₂₈H₃₂N₄O₃[1]
Molecular Weight 472.58 g/mol [1]
Excitation (max) ~560-562 nm[3]
Emission (max) ~575-579 nm[3]
Probe DAR-4M[2][3]
Excitation (max) ~560 nm[3]
Emission (max) ~575 nm[3]

Signaling Pathway and Detection Mechanism

DAR2_Mechanism This compound/DAR-4M Nitric Oxide Detection Pathway NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 + O₂ O2 Oxygen (O₂) DAR2_fluorescent Triazole Derivative (Highly Fluorescent) N2O3->DAR2_fluorescent DAR2_non_fluorescent This compound / DAR-4M (Non-fluorescent) DAR2_non_fluorescent->DAR2_fluorescent Reaction Imaging Fluorescence Imaging (Ex: ~560 nm, Em: ~575 nm) DAR2_fluorescent->Imaging

Caption: Mechanism of NO detection by this compound/DAR-4M probes.

Experimental Protocol for NO Imaging in Tissue Slices and Organoids

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • This compound or DAR-4M AM ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

  • Tissue slices or organoids

  • Confocal or fluorescence microscope with appropriate filter sets

Protocol:

  • Probe Preparation:

    • Prepare a stock solution of this compound AM or DAR-4M AM in anhydrous DMSO. For example, dissolve 50 µg of the probe in 106 µL of DMSO to make a 1 mM stock solution.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Sample Preparation:

    • Maintain tissue slices or organoids in a suitable culture medium or physiological buffer.

    • For experiments involving stimulation of NO production, prepare the stimulating agents at the desired concentrations.

  • Probe Loading:

    • Dilute the this compound AM or DAR-4M AM stock solution to a final working concentration of 1-10 µM in pre-warmed HBSS or other suitable buffer.

    • Incubate the tissue slices or organoids with the probe-containing solution for 30-60 minutes at 37°C, protected from light. The optimal concentration and loading time should be determined empirically.

  • Washing:

    • After loading, wash the samples two to three times with fresh, pre-warmed buffer to remove excess probe.

    • Incubate the samples for an additional 15-30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the tissue slices or organoids on a suitable imaging chamber.

    • If applicable, add the stimulating agent to induce NO production.

    • Acquire fluorescent images using a confocal or widefield fluorescence microscope.

    • Use an appropriate filter set for rhodamine-based dyes (e.g., excitation at 560 nm and emission at 575 nm).[3]

    • Acquire images at different time points to monitor the dynamics of NO production.

Experimental Workflow

DAR2_Workflow Experimental Workflow for NO Imaging with this compound/DAR-4M cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition prep_probe Prepare this compound/DAR-4M AM working solution (1-10 µM) loading Incubate samples with probe (30-60 min, 37°C) prep_probe->loading prep_sample Prepare tissue slices or organoids in buffer prep_sample->loading washing Wash samples 2-3 times with fresh buffer loading->washing de_esterification Incubate for de-esterification (15-30 min) washing->de_esterification stimulation Add stimulus (optional) de_esterification->stimulation imaging Acquire fluorescent images (Ex: ~560 nm, Em: ~575 nm) stimulation->imaging

Caption: A generalized workflow for nitric oxide imaging.

Section 2: Boronate-Based Probes for Hydrogen Peroxide Imaging

Application Note:

Boronate-based fluorescent probes are a class of chemical tools designed for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) involved in cellular signaling and oxidative stress.[4] These probes utilize a boronate ester as a recognition site, which undergoes an H₂O₂-mediated oxidation to its corresponding phenol product.[4] This reaction leads to a significant change in the fluorescence properties of the attached fluorophore, often resulting in a "turn-on" fluorescence response.[4][5] These probes are valuable for imaging H₂O₂ dynamics in various biological contexts, including tissue slices and organoids, and can be targeted to specific subcellular compartments.[5][6]

Key Features:

  • Analyte: Hydrogen Peroxide (H₂O₂)[4]

  • Mechanism: H₂O₂-mediated oxidation of a boronate ester to a phenol, causing a change in fluorescence.[4]

  • Application: Imaging of endogenous and exogenous H₂O₂ in living cells, tissues, and organoids.[6][7]

  • Advantages: High sensitivity and selectivity for H₂O₂ over other ROS, with some probes offering ratiometric and two-photon imaging capabilities.[6][7]

  • Limitations: The reaction rate can be slow, and some boronate probes may also react with other strong oxidants like peroxynitrite and hypochlorite.[4]

Quantitative Data
ParameterValueReference
Probe Class Boronate-based H₂O₂ probes[4]
Typical Working Concentration 1-10 µM[5][8]
Typical Incubation Time 30 minutes[5]
Detection Limit (example) 0.13 µM - 0.77 µM[4][8]
Fluorescence Increase (example) ~25-fold[8]

Signaling Pathway and Detection Mechanism

Boronate_Mechanism Boronate Probe Hydrogen Peroxide Detection Pathway H2O2 Hydrogen Peroxide (H₂O₂) Phenol_Product Phenol Product (Highly Fluorescent) H2O2->Phenol_Product Boronate_Probe Boronate Probe (Low/Non-fluorescent) Boronate_Probe->Phenol_Product Oxidation Imaging Fluorescence Imaging Phenol_Product->Imaging

Caption: Mechanism of H₂O₂ detection by boronate-based probes.

Experimental Protocol for H₂O₂ Imaging in Tissue Slices and Organoids

This protocol is a general guideline and should be optimized for the specific boronate probe and experimental system.

Materials:

  • Boronate-based fluorescent probe for H₂O₂

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent

  • Physiological buffer (e.g., HBSS or PBS)

  • Tissue slices or organoids

  • Confocal or fluorescence microscope

Protocol:

  • Probe Preparation:

    • Prepare a stock solution of the boronate probe in an appropriate solvent (e.g., DMSO) at a concentration of 1-10 mM.

    • Store the stock solution at -20°C, protected from light.

  • Sample Preparation:

    • Culture or maintain tissue slices or organoids under conditions that preserve their viability.

    • Prepare any necessary reagents for stimulating or inhibiting H₂O₂ production.

  • Probe Loading:

    • Dilute the probe stock solution to a final working concentration (typically 1-10 µM) in pre-warmed physiological buffer.

    • Incubate the tissue slices or organoids with the probe solution for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Gently wash the samples two to three times with fresh, pre-warmed buffer to remove any unbound probe.

  • Imaging:

    • Place the samples in an imaging chamber with fresh buffer.

    • If studying induced H₂O₂ production, add the stimulus at this point.

    • Acquire images using a fluorescence or confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.

    • Collect images over time to monitor changes in H₂O₂ levels.

Experimental Workflow

Boronate_Workflow Experimental Workflow for H₂O₂ Imaging with Boronate Probes cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition prep_probe Prepare Boronate Probe working solution (1-10 µM) loading Incubate samples with probe (30-60 min, 37°C) prep_probe->loading prep_sample Prepare tissue slices or organoids in buffer prep_sample->loading washing Wash samples 2-3 times with fresh buffer loading->washing stimulation Add H₂O₂ stimulus (optional) washing->stimulation imaging Acquire fluorescent images stimulation->imaging

Caption: A generalized workflow for hydrogen peroxide imaging.

Applications in Drug Development

The use of fluorescent probes like this compound/DAR-4M and boronate-based sensors in tissue slices and organoids offers significant advantages for drug development. These tools can be employed to:

  • Assess Target Engagement: Determine if a drug candidate modulates the production of NO or H₂O₂ in a disease-relevant context.

  • Elucidate Mechanism of Action: Investigate the downstream effects of a drug on cellular signaling pathways involving these reactive species.[9]

  • Evaluate Drug Efficacy and Toxicity: Screen compounds for their ability to restore normal NO or H₂O₂ homeostasis or to induce off-target oxidative stress.

  • Biomarker Discovery: Identify changes in NO or H₂O₂ levels as potential biomarkers for disease progression or drug response.[9]

By providing spatial and temporal information on the production of these key signaling molecules within a physiologically relevant 3D tissue or organoid model, these imaging techniques can accelerate the early stages of drug discovery and development.[10]

References

Application Notes and Protocols for the Quantification of Nitric Oxide Using DAR-2 Fluorescence Intensity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Its transient nature and low in vivo concentrations make its direct and accurate measurement challenging. Diaminorhodamine-2 (DAR-2) and its cell-permeable acetoxymethyl (AM) ester derivative, DAR-4M AM, are fluorescent probes that have emerged as valuable tools for the detection and quantification of nitric oxide in living cells.[2]

DAR-4M AM readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to the cell-impermeable DAR-4M. In the presence of nitric oxide and oxygen, the virtually non-fluorescent DAR-4M is converted into the highly fluorescent triazole derivative, DAR-4M T, which emits a bright orange fluorescence.[1] This increase in fluorescence intensity is directly proportional to the concentration of nitric oxide, allowing for its quantification. Compared to the more traditional diaminofluorescein (DAF) probes, DAR probes offer the advantages of greater photostability and less pH dependence in the physiological range.[1]

These application notes provide detailed protocols for the quantification of intracellular nitric oxide using DAR-4M AM with fluorescence microscopy and flow cytometry, along with a summary of quantitative data from various cell types and signaling pathway diagrams.

Principle of Nitric Oxide Detection with DAR-4M AM

The detection of intracellular nitric oxide using DAR-4M AM is a two-step process:

  • Cellular Uptake and Activation: The cell-permeable DAR-4M AM passively diffuses across the cell membrane into the cytoplasm. Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting the molecule into its cell-impermeable form, DAR-4M. This process effectively traps the probe inside the cell.

  • Reaction with Nitric Oxide: In the presence of nitric oxide (NO) and oxygen (O₂), the non-fluorescent DAR-4M undergoes a nitrosation reaction to form the highly fluorescent and stable triazole derivative, DAR-4M T.

The resulting orange fluorescence, with an excitation maximum around 560 nm and an emission maximum around 575 nm, can be measured using fluorescence microscopy, flow cytometry, or a microplate reader.[1] The intensity of this fluorescence is proportional to the amount of nitric oxide produced.

Mechanism of Intracellular NO Detection by DAR-4M AM cluster_extracellular Extracellular cluster_intracellular Intracellular DAR-4M_AM_ext DAR-4M AM DAR-4M_AM_int DAR-4M AM DAR-4M_AM_ext->DAR-4M_AM_int Passive Diffusion DAR-4M DAR-4M (Non-fluorescent) DAR-4M_AM_int->DAR-4M Esterases Esterases Esterases->DAR-4M Hydrolysis DAR-4M_T DAR-4M T (Highly Fluorescent) DAR-4M->DAR-4M_T NO_O2 NO + O₂ NO_O2->DAR-4M_T Reaction

Mechanism of intracellular NO detection by DAR-4M AM.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies that have utilized this compound or DAR-4M AM to measure nitric oxide production in different cell types under various conditions.

Cell TypeStimulus/ConditionObserved Change in this compound/DAR-4M AM FluorescenceReference
Endothelial Cells
Lung Endothelial Cells (mice)PSGL-1 Knockout (aged female mice)Lower Mean Fluorescence Intensity (MFI) compared to Wild Type[2]
Immune Cells
T1 Lymphocytes (Jurkat cells)Lipopolysaccharide (LPS)Two-fold increase in NO production[3]
Neuronal Cells
Pheochromocytoma (PC12) cells-Strong fluorescence observed with 10 µM DAR-4M AM[1]
Primary Glial Cultures (murine)Lipopolysaccharide (LPS) + Interferon-gamma (IFN-γ)No difference in DAF-2 fluorescence compared to control[4]
Cancer Cells
B16 Melanoma-Fluorescence observed around blood vessel walls and sporadically in the extracellular space[3]

Signaling Pathways

Nitric oxide production in many cell types, particularly endothelial cells, is primarily regulated by endothelial nitric oxide synthase (eNOS). The activity of eNOS is controlled by complex signaling pathways initiated by various stimuli.

eNOS Activation Signaling Pathway Stimuli Agonists (e.g., VEGF, Acetylcholine) Shear Stress Receptors Receptors Stimuli->Receptors PI3K PI3K Receptors->PI3K CaM Ca²⁺/Calmodulin Receptors->CaM Akt Akt PI3K->Akt eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylation (Ser1177) CaM->eNOS_inactive Binding eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO L_Arginine L-Arginine L_Arginine->NO Substrate

Simplified eNOS activation signaling pathway.

Experimental Protocols

Protocol 1: Quantification of Intracellular Nitric Oxide using Fluorescence Microscopy

This protocol outlines the steps for visualizing and quantifying intracellular NO production in adherent cells using DAR-4M AM and fluorescence microscopy.

Materials:

  • DAR-4M AM (cell-permeable)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium (phenol red-free for imaging)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Positive control: NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP)

  • Negative control: NOS inhibitor (e.g., L-NAME)

  • Fluorescence microscope with appropriate filter sets (Excitation ~560 nm, Emission ~575 nm)

Experimental Workflow:

Experimental Workflow: Fluorescence Microscopy Cell_Culture 1. Culture adherent cells on glass-bottom dishes Prepare_Probe 2. Prepare DAR-4M AM working solution (5-10 µM) Cell_Culture->Prepare_Probe Load_Probe 3. Incubate cells with DAR-4M AM (30-60 min) Prepare_Probe->Load_Probe Wash 4. Wash cells to remove extracellular probe Load_Probe->Wash Stimulate 5. Add stimulus to induce NO production Wash->Stimulate Image 6. Acquire fluorescence images Stimulate->Image Analyze 7. Quantify fluorescence intensity Image->Analyze

Workflow for NO detection by fluorescence microscopy.

Procedure:

  • Cell Preparation:

    • Plate adherent cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

    • On the day of the experiment, replace the culture medium with pre-warmed, phenol red-free medium or a suitable buffer (e.g., HBSS).

  • DAR-4M AM Loading:

    • Prepare a 1-5 mM stock solution of DAR-4M AM in anhydrous DMSO.

    • Dilute the stock solution in the phenol red-free medium or buffer to a final working concentration of 5-10 µM immediately before use.

    • Remove the medium from the cells and add the DAR-4M AM working solution.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • After incubation, gently aspirate the DAR-4M AM solution.

    • Wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove any extracellular probe.

  • Stimulation and Imaging:

    • Add fresh, pre-warmed phenol red-free medium or buffer to the cells.

    • For stimulated conditions, add the desired agonist or experimental compound. For control experiments, add vehicle, a positive control (NO donor), or a negative control (NOS inhibitor).

    • Place the dish on the fluorescence microscope stage.

    • Acquire fluorescence images at different time points using the appropriate filter set (e.g., TRITC or Texas Red channel). Minimize exposure time to reduce phototoxicity.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), quantify the mean fluorescence intensity (MFI) of individual cells or regions of interest.

    • Subtract the background fluorescence from the MFI of the cells.

    • Normalize the fluorescence intensity of treated cells to that of untreated control cells to determine the fold change in NO production.

Protocol 2: Quantification of Intracellular Nitric Oxide using Flow Cytometry

This protocol provides a method for the quantitative analysis of NO production in a population of suspended or adherent cells using DAR-4M AM and flow cytometry.

Materials:

  • DAR-4M AM (cell-permeable)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Suspension cells or trypsinized adherent cells

  • Positive control: NO donor (e.g., SNAP)

  • Negative control: NOS inhibitor (e.g., L-NAME)

  • Flow cytometer with a laser for excitation at ~560 nm (e.g., yellow-green laser) and an appropriate emission filter (e.g., ~585/40 nm bandpass).

Experimental Workflow:

Experimental Workflow: Flow Cytometry Cell_Harvest 1. Harvest and wash cells (suspension or adherent) Prepare_Probe 2. Prepare DAR-4M AM working solution (5-10 µM) Cell_Harvest->Prepare_Probe Load_Probe 3. Incubate cells with DAR-4M AM (30-60 min) Prepare_Probe->Load_Probe Wash 4. Wash cells to remove extracellular probe Load_Probe->Wash Stimulate 5. Add stimulus to induce NO production Wash->Stimulate Acquire 6. Acquire data on a flow cytometer Stimulate->Acquire Analyze 7. Analyze mean fluorescence intensity Acquire->Analyze

Workflow for NO detection by flow cytometry.

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with PBS or HBSS.

    • Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.

  • DAR-4M AM Loading:

    • Prepare a 1-5 mM stock solution of DAR-4M AM in anhydrous DMSO.

    • Dilute the stock solution in the cell suspension to a final working concentration of 5-10 µM.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light, with occasional gentle mixing.

  • Washing:

    • After incubation, centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer to remove any extracellular probe.

  • Stimulation:

    • Resuspend the cells in fresh, pre-warmed medium.

    • Aliquot the cell suspension into flow cytometry tubes for different treatment conditions (e.g., unstimulated control, positive control with NO donor, negative control with NOS inhibitor, and experimental samples).

    • Add the respective stimuli or inhibitors and incubate for the desired period at 37°C, protected from light.

  • Flow Cytometry Acquisition:

    • Analyze the cells on a flow cytometer equipped with the appropriate laser and filters for detecting DAR-4M T fluorescence.

    • Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Determine the mean fluorescence intensity (MFI) or the percentage of fluorescently positive cells for each sample.

    • Compare the MFI of stimulated samples to the unstimulated control to quantify the change in NO production.

Troubleshooting and Considerations

  • Weak or No Signal:

    • Ensure that the cells are healthy and capable of producing NO. Use a positive control (NO donor) to validate the probe's responsiveness.

    • Optimize the loading concentration and incubation time of DAR-4M AM for your specific cell type.

    • Allow for a post-loading incubation in dye-free media for 15-30 minutes to ensure complete de-esterification of the AM ester.

  • High Background Fluorescence:

    • Ensure thorough washing after probe loading to remove all extracellular dye.

    • Use phenol red-free medium for imaging and the final resuspension steps, as phenol red can contribute to background fluorescence.

    • Titrate the DAR-4M AM concentration to the lowest effective level.

  • Specificity:

    • While DAR-4M is a sensitive probe for nitric oxide, it can also react with other reactive nitrogen species (RNS) such as peroxynitrite.[5]

  • Phototoxicity and Photobleaching:

    • Minimize the exposure of cells to the excitation light, especially during live-cell imaging, to prevent phototoxicity and photobleaching of the fluorophore. Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.

By following these detailed protocols and considering the potential variables, researchers can reliably quantify intracellular nitric oxide levels, providing valuable insights into the complex roles of this critical signaling molecule in health and disease.

References

Troubleshooting & Optimization

How to reduce background fluorescence with Dar-2 probe?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DAR-2 Probe

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments using the this compound fluorescent probe for nitric oxide (NO) detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect nitric oxide (NO)?

A1: this compound (Diaminorhodamine-2) is a synthetic fluorescent probe used for detecting nitric oxide (NO).[1] It is a cell-permeable compound that is initially non-fluorescent. In the presence of nitric oxide and oxygen, this compound undergoes an oxidative reaction to form a highly fluorescent triazole derivative. This "turn-on" mechanism results in a significant increase in fluorescence intensity, which can be measured to quantify relative NO levels. The probe has an excitation maximum at approximately 562 nm and an emission maximum at 579 nm.[2]

Q2: My background fluorescence is very high. What are the common causes?

A2: High background fluorescence is a frequent issue that can obscure the specific signal from NO-activated this compound. The primary causes include:

  • Probe Concentration Too High: Using an excessive concentration of the this compound probe is a common reason for high background.[3]

  • Autofluorescence: Biological samples naturally contain molecules that fluoresce, a phenomenon known as autofluorescence.[4][5] Common sources include NADH, collagen, elastin, and lipofuscin, which can be particularly problematic in tissue sections.[5][6] Aldehyde-based fixatives like formaldehyde can also increase autofluorescence.[7]

  • Insufficient Washing: Failure to adequately wash away unbound probe after the loading step will result in high background signal.[3][8]

  • Probe Degradation: Improper storage or handling of the this compound probe can lead to degradation and increased non-specific fluorescence. This compound should be stored at -20°C, protected from light and moisture.[2]

  • Media Components: Phenol red and other components in cell culture media can be fluorescent and contribute to background noise.[9]

  • Imaging Consumables: Plastic-bottom plates and flasks used for cell culture can exhibit fluorescence.[3][4]

Q3: How do I determine if my signal is from autofluorescence?

A3: To assess the contribution of autofluorescence, you must include an unstained control in your experiment.[4][10] This control sample should undergo the exact same experimental process (e.g., cell culture, fixation, washing) but without the addition of the this compound probe. Image this unstained sample using the same filter sets and acquisition settings as your stained samples. The fluorescence detected in this control is your baseline autofluorescence.

Q4: Can this compound react with other reactive species besides NO?

A4: While designed for NO, it's important to recognize that like many fluorescent probes, its specificity can be a concern. Some studies on similar diaminorhodamine probes (like DAR-4M) suggest they may react with other reactive nitrogen species (RNS), especially in the presence of other oxidants like peroxynitrite.[11][12] Therefore, it's more accurate to consider this compound an indicator of RNS production rather than being exclusively specific to NO.[11] For critical experiments, consider using pharmacological controls (e.g., NOS inhibitors like L-NAME) to confirm the signal is dependent on NO synthesis.

Troubleshooting Guide

This guide addresses the most common problem of high background fluorescence when using the this compound probe.

ProblemPotential Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Probe Concentration is Too High Perform a concentration titration to find the optimal this compound concentration for your specific cell type and experimental conditions. Start with a low concentration (e.g., 1-5 µM) and test a range to identify the best signal-to-noise ratio.[3][13]
2. Intrinsic Sample Autofluorescence - Include an unstained control to quantify the level of autofluorescence.[4] - If imaging fixed samples, consider perfusion with PBS prior to fixation to remove red blood cells, a major source of heme-related autofluorescence.[7] - For tissue sections with high lipofuscin content, commercial quenching agents like Sudan Black B or TrueBlack® can be used, though their compatibility with live-cell probes like this compound must be verified.[6]
3. Unbound Probe - Increase the number and duration of washing steps after probe incubation. Wash 2-3 times with a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution).[3][8]
4. Contaminated or Fluorescent Media/Buffers - Use phenol red-free imaging medium or buffer during the final imaging step.[9] - Test your imaging buffer alone for intrinsic fluorescence.
5. Improper Probe Storage/Handling - Store the lyophilized probe at -20°C under desiccating conditions. - Prepare fresh stock solutions in high-quality, anhydrous DMSO.[2] Aliquot the stock solution to minimize freeze-thaw cycles and protect from light.[14]
6. Imaging Vessel Fluorescence - Switch from standard plastic-bottom cell culture plates to glass-bottom or special non-fluorescent polymer dishes for imaging.[3][4]

Experimental Protocols

Optimized Protocol for this compound Staining in Live Cells

This protocol provides a general framework. Optimal conditions, particularly probe concentration and incubation time, should be determined empirically for each cell type.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.

    • Allow cells to adhere and reach the desired confluency.

    • Before staining, replace the culture medium with a warm, serum-free, and phenol red-free buffer (e.g., HBSS or PBS).

  • Probe Preparation:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, dilute the this compound stock solution in the imaging buffer to the final working concentration (start by testing a range of 1-10 µM).

  • Probe Loading:

    • Add the diluted this compound solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells 2-3 times with warm imaging buffer to remove any unbound probe. This step is critical for reducing background.[3]

  • Stimulation (Optional):

    • If investigating stimulated NO production, add the agonist (e.g., acetylcholine, bradykinin) or antagonist (e.g., L-NAME) at this stage.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters (Excitation ≈ 562 nm, Emission ≈ 579 nm).

    • Crucially, include control groups:

      • Unstained Control: Cells not loaded with this compound to measure autofluorescence.

      • Negative Control: Cells loaded with this compound but not stimulated, to establish a baseline.

      • Positive Control: Cells treated with an NO donor (e.g., SNP, SNAP) to confirm probe responsiveness.

Visualizations

Signaling Pathway & Probe Mechanism

DAR2_Mechanism cluster_cell Inside Cell NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO O2 L_Arginine L-Arginine L_Arginine->NOS DAR2_fluorescent This compound Triazole (Fluorescent) NO->DAR2_fluorescent DAR2_non_fluorescent This compound (Non-Fluorescent) DAR2_non_fluorescent->DAR2_fluorescent + O2 Fluorescence Fluorescence Detection (Ex: 562nm, Em: 579nm) DAR2_fluorescent->Fluorescence

Caption: Mechanism of NO detection by this compound probe within a cell.

Troubleshooting Workflow for High Background

Troubleshooting_Workflow start Problem: High Background Fluorescence cause_conc Is Probe Concentration Optimized? start->cause_conc cause_wash Are Washing Steps Sufficient? cause_conc->cause_wash Yes sol_conc Perform Concentration Titration (e.g., 1-10 µM) cause_conc->sol_conc No cause_auto Is Autofluorescence High? cause_wash->cause_auto Yes sol_wash Increase Wash Steps (2-3 times with buffer) cause_wash->sol_wash No cause_media Is Imaging Medium Fluorescent? cause_auto->cause_media No sol_auto Image Unstained Control & Use Quenching Agents if Needed cause_auto->sol_auto Yes sol_media Switch to Phenol Red-Free, Serum-Free Medium cause_media->sol_media Yes end Signal-to-Noise Ratio Improved cause_media->end No sol_conc->cause_wash sol_wash->cause_auto sol_auto->cause_media sol_media->end

References

Dar-2 photostability and photobleaching issues in long-term imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dar-2, a fluorescent probe for nitric oxide (NO), in long-term imaging experiments. This guide addresses common issues related to photostability and photobleaching to help you acquire reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect nitric oxide?

A1: this compound (Diaminorhodamine-2) is a fluorescent probe used for the detection of nitric oxide (NO) in biological systems. It belongs to the diaminorhodamine family of dyes. This compound itself is non-fluorescent, but in the presence of nitric oxide and oxygen, it undergoes a chemical reaction to form a highly fluorescent triazole derivative. This increase in fluorescence intensity is proportional to the concentration of NO, allowing for its visualization and quantification in live cells.

Q2: How does the photostability of this compound compare to other nitric oxide probes like DAF-2?

A2: this compound, being a rhodamine-based dye, generally exhibits greater photostability compared to fluorescein-based probes such as DAF-2.[1] Rhodamine derivatives are known for their robustness against photochemical degradation, making them more suitable for long-term imaging experiments where repeated exposure to excitation light is necessary.[2]

Q3: What is photobleaching and why is it a concern in long-term imaging?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[2] During long-term imaging, the sample is exposed to excitation light for extended periods, which can lead to a gradual fading of the fluorescent signal. This can result in a poor signal-to-noise ratio, making it difficult to accurately quantify dynamic changes in nitric oxide levels over time.

Q4: What are the key factors that influence the rate of this compound photobleaching?

A4: The rate of photobleaching is influenced by several factors, including:

  • Intensity of Excitation Light: Higher light intensity accelerates photobleaching.[2]

  • Duration of Exposure: Longer exposure to excitation light increases the likelihood of photobleaching.[2]

  • Wavelength of Excitation Light: While this compound has a specific excitation maximum, using wavelengths far from the peak can sometimes reduce bleaching, albeit with a weaker signal.

  • Local Chemical Environment: The presence of reactive oxygen species (ROS) can significantly increase the rate of photobleaching.

Quantitative Data on Fluorescent Probe Properties

The selection of a suitable fluorescent probe is critical for successful long-term imaging. The following table summarizes key photophysical properties of this compound in comparison to other commonly used fluorophores. Brightness is a product of the molar extinction coefficient and the quantum yield.[3]

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Relative Brightness (ε x Φ)Photostability
This compound (triazole form) ~560~575Data not readily availableData not readily availableData not readily availableGenerally more photostable than fluorescein-based probes.[1]
Rhodamine B ~555~580~105,000~0.3132,550More photostable than fluorescein.[1]
DAF-2 (triazole form) ~495~515~72,000~0.6345,360Prone to photobleaching.
2,3-Diaminophenazine *~428~554~17,000~0.091,530Known for robust chemical and physical properties.

Note: 2,3-Diaminophenazine is the fluorescent product of a related nitric oxide probe, o-phenylenediamine, and its properties provide an indication of the characteristics of the fluorescent triazole formed by this compound.

Troubleshooting Guide: this compound Photobleaching in Long-Term Imaging

This guide provides a systematic approach to troubleshooting common issues related to this compound photobleaching during long-term imaging experiments.

Problem: Rapid signal decay or complete loss of fluorescence during imaging.

This is a classic sign of photobleaching. Follow these steps to mitigate the issue:

Step 1: Optimize Imaging Parameters

The most direct way to reduce photobleaching is to minimize the total light exposure to your sample.

ParameterRecommended Starting PointOptimization Strategy
Laser Power / Light Intensity 1-5% of maximumGradually increase until a sufficient signal-to-noise ratio is achieved. Avoid pixel saturation.[2]
Exposure Time 50-200 msAdjust to obtain a good signal without motion artifacts. Shorter exposure times reduce photobleaching.[2]
Time Interval As long as possible to still capture the biological eventStart with longer intervals and decrease as necessary to accurately monitor the process.
Pinhole Size (Confocal) 1-1.5 Airy UnitsA slightly larger pinhole can increase signal, reducing the need for high laser power, but may decrease confocality.

Step 2: Employ Protective Reagents

Consider using antifade reagents in your imaging medium. These reagents work by scavenging free radicals and reducing the rate of photobleaching.

Reagent TypeExampleConsiderations
Commercial Antifade Reagents ProLong™ Live Antifade ReagentSpecifically designed for live-cell imaging. Follow the manufacturer's protocol for optimal concentration and incubation time.
Antioxidants Ascorbic acid (Vitamin C)Can be added to the imaging medium to reduce oxidative stress on the cells and the fluorophore.

Step 3: Optimize Experimental Setup and Protocol

Proper experimental design can significantly impact photostability.

  • Use a High-Sensitivity Detector: A more sensitive camera or detector requires less excitation light to produce a strong signal.

  • Minimize Oxygen: While oxygen is required for the initial reaction of this compound with NO, excessive oxygen can contribute to photobleaching. If possible, use an imaging chamber with controlled atmospheric conditions.

  • Focus Using Transmitted Light: Locate the region of interest using brightfield or DIC microscopy before switching to fluorescence to minimize light exposure.[4]

Step 4: Perform a Photostability Assessment

To quantify the photobleaching rate in your specific experimental conditions, you can perform a simple photostability assessment.

Experimental Protocol: Assessing this compound Photostability
  • Cell Preparation:

    • Plate cells on a glass-bottom imaging dish.

    • Load cells with this compound according to your standard protocol.

    • Wash the cells to remove excess probe and replace with fresh, phenol red-free imaging medium.

  • Image Acquisition:

    • Place the dish on the microscope stage within a 37°C and 5% CO₂ environmental chamber.

    • Select a field of view with healthy, fluorescent cells.

    • Set your desired imaging parameters (laser power, exposure time, etc.).

    • Acquire a time-lapse series of images of the same field of view with continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) within the cells for each image in the time series.

    • Plot the normalized fluorescence intensity against time.

    • The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life (t₁/₂).[1]

Visualizing Key Processes

To aid in understanding the experimental and biological contexts of using this compound, the following diagrams are provided.

Nitric_Oxide_Signaling_Pathway cluster_cell Cell cluster_detection This compound Detection Mechanism L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO + O2 sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Dar2_non_fluorescent This compound (non-fluorescent) NO->Dar2_non_fluorescent + O2 NO->Dar2_non_fluorescent cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Responses Physiological Responses PKG->Physiological_Responses Dar2_fluorescent This compound Triazole (fluorescent) Dar2_non_fluorescent->Dar2_fluorescent Reaction

Caption: Nitric Oxide signaling and this compound detection.

Experimental_Workflow A 1. Cell Seeding B 2. This compound Loading A->B C 3. Wash and Media Replacement B->C D 4. Live-Cell Imaging Setup (Microscope with Environmental Chamber) C->D E 5. Image Acquisition (Time-Lapse) D->E F 6. Data Analysis (Measure Fluorescence Intensity) E->F G 7. Quantify Photobleaching Rate F->G

Caption: Workflow for assessing this compound photostability.

Troubleshooting_Logic Start Problem: Rapid Signal Fading Step1 Optimize Imaging Parameters (Lower Laser Power, Shorter Exposure) Start->Step1 Check1 Signal Still Fading? Step1->Check1 Step2 Incorporate Antifade Reagents Check1->Step2 Yes Solution Stable Long-Term Imaging Check1->Solution No Check2 Improvement Observed? Step2->Check2 Step3 Optimize Experimental Setup (Sensitive Detector, Control O2) Check2->Step3 No Check2->Solution Yes Check3 Problem Resolved? Step3->Check3 Check3->Solution Yes Further_Investigation Further Investigation Needed (e.g., Probe Concentration, Cell Health) Check3->Further_Investigation No

Caption: Troubleshooting logic for this compound photobleaching.

References

Technical Support Center: Dar-2 Probe Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during live-cell imaging with the Dar-2 probe, with a specific focus on probe leakage from cells.

Troubleshooting Guide: this compound Probe Leakage

Probe leakage from cells during imaging can manifest as a decreasing intracellular signal and an increasing background fluorescence, compromising data quality. This guide provides potential causes and solutions to mitigate this issue.

Potential CauseRecommended Solution
Compromised Cell Membrane Integrity Healthy cells are crucial for retaining the this compound probe. Ensure optimal cell culture conditions, including appropriate temperature, pH, and humidity. Assess cell viability before and after the experiment using a standard assay (e.g., Trypan Blue exclusion or a live/dead cell stain).[1][2]
Phototoxicity Excessive exposure to high-intensity excitation light can damage cells, leading to membrane permeability and probe leakage.[3][4][5][6] Reduce phototoxicity by using the lowest possible laser power, minimizing exposure time, and acquiring images only when necessary.[4][7][8]
Inappropriate Probe Concentration Over-labeling with a high concentration of the this compound probe can be toxic to cells, affecting membrane integrity.[9] Titrate the probe to determine the optimal concentration that provides a sufficient signal without inducing cellular stress.
Incorrect Staining Buffer The composition of the staining and imaging buffer is critical. Staining in protein-free buffers like PBS is often recommended for amine-reactive dyes to prevent the dye from reacting with proteins in the medium.[10] For imaging, use a phenol red-free medium to reduce background fluorescence.[2]
Suboptimal Washing Steps Inadequate removal of extracellular probe after staining can lead to high background fluorescence, which can be mistaken for or mask probe leakage. Ensure thorough but gentle washing steps after probe incubation.[7]
Probe Export Mechanisms Some cell types actively transport fluorescent dyes out of the cytoplasm. While specific inhibitors for this compound are not documented, consider researching multidrug resistance (MDR) pump inhibitors if active transport is suspected.

Experimental Protocols

Protocol 1: Optimal this compound Probe Loading and Imaging

This protocol provides a general framework for staining cells with the this compound probe and subsequent imaging, with an emphasis on minimizing leakage.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

    • Ensure cells are healthy and actively growing before staining.

  • Probe Preparation:

    • Prepare a stock solution of the this compound probe in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to the desired working concentration in a serum-free medium or PBS. It is recommended to perform a concentration titration to find the optimal staining.

  • Cell Staining:

    • Wash the cells once with pre-warmed PBS.

    • Remove the PBS and add the this compound probe working solution to the cells.

    • Incubate for the recommended time (e.g., 15-30 minutes) at 37°C, protected from light.[11]

  • Washing:

    • Remove the staining solution.

    • Wash the cells gently two to three times with pre-warmed imaging buffer (e.g., phenol red-free medium) to remove any unbound probe.[7]

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Place the imaging dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.

    • Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.[4]

    • Minimize the exposure time and the frequency of image acquisition to reduce phototoxicity.[4][8]

    • Use appropriate filter sets to minimize bleed-through and background noise.[3]

Protocol 2: Assessing Cell Viability Post-Imaging

To confirm that probe leakage is not due to cell death, a viability stain can be applied after the imaging session.

  • Post-Imaging Staining:

    • After the final time-point of this compound imaging, add a cell-impermeant nuclear dye (e.g., Propidium Iodide or 7-AAD) directly to the imaging medium.[12] These dyes will only enter and stain the nuclei of dead cells.[12][13]

    • Incubate for 5-15 minutes at room temperature, protected from light.[12]

  • Image Acquisition:

    • Acquire images in the appropriate channel for the viability dye.

    • Compare the image of the viability stain with the final this compound image to correlate probe leakage with cell death.

Frequently Asked Questions (FAQs)

Q1: My intracellular this compound signal is decreasing over time, and the background is increasing. What is happening?

A1: This is a classic sign of probe leakage from the cells. This can be caused by several factors, including compromised cell membrane integrity due to phototoxicity, suboptimal staining conditions, or poor cell health.[1][2][4] Review the troubleshooting guide above to identify and address the potential cause.

Q2: How can I be sure that the this compound probe leakage is not just photobleaching?

A2: Photobleaching is the photochemical destruction of the fluorophore, leading to a loss of signal without an increase in background fluorescence.[8] If you observe a concurrent increase in the fluorescence of the surrounding medium, it is likely probe leakage. To minimize photobleaching, reduce the excitation light intensity and exposure time.[4][8]

Q3: Can the type of imaging medium I use affect this compound probe retention?

A3: Yes, the imaging medium can significantly impact the experiment. Using a phenol red-free medium is recommended to reduce background fluorescence.[2] Additionally, ensure the medium is properly buffered to maintain physiological pH, as changes in pH can affect cell health and membrane integrity.

Q4: Is it possible that my cells are actively pumping out the this compound probe?

A4: Some cell lines express multidrug resistance (MDR) transporters that can actively efflux a wide range of fluorescent probes. If you have ruled out other causes of leakage, this could be a possibility. Investigating the use of broad-spectrum MDR inhibitors may help in such cases, but care must be taken as these can also have off-target effects on cell physiology.

Q5: What is the optimal concentration of this compound probe to use?

A5: The optimal concentration can vary depending on the cell type and experimental conditions. It is crucial to perform a titration experiment to determine the lowest concentration of the probe that provides a bright, stable signal without causing cytotoxicity.[9] High probe concentrations can lead to cellular stress and subsequent leakage.

Quantitative Data Summary

The following table provides hypothetical data illustrating the effect of different experimental conditions on this compound probe retention. Researchers should generate their own data for their specific cell type and imaging system.

ConditionExcitation Laser PowerAverage Intracellular Fluorescence Decrease over 1 hour (%)Background Fluorescence Increase over 1 hour (%)Cell Viability Post-Imaging (%)
Control 10%15%20%95%
High Laser 50%60%75%60%
Low Probe Conc. 10%12%15%98%
High Probe Conc. 10%45%55%75%
Optimized 5%8%10%99%

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Decreasing Intracellular Signal & Increasing Background Fluorescence Cause1 Compromised Cell Membrane Integrity Problem->Cause1 Cause2 Phototoxicity Problem->Cause2 Cause3 Inappropriate Probe Concentration Problem->Cause3 Cause4 Suboptimal Staining/ Imaging Conditions Problem->Cause4 Solution1 Assess Cell Health (Viability Assay) Cause1->Solution1 Solution2 Reduce Excitation Light (Lower Power, Shorter Exposure) Cause2->Solution2 Solution3 Titrate Probe Concentration Cause3->Solution3 Solution4 Optimize Buffers & Washing Steps Cause4->Solution4 Result Re-evaluate Imaging Results Solution1->Result Cells Healthy? Solution2->Result Solution3->Result Solution4->Result

Caption: Troubleshooting workflow for this compound probe leakage.

LeakageMechanism cluster_cell Cell cluster_stressors Stressors Cytoplasm Cytoplasm (High this compound) Extracellular Extracellular Space (Low this compound) Cytoplasm->Extracellular Leakage Membrane Cell Membrane Stressor1 High Excitation Light Stressor1->Membrane damage Stressor2 High Probe Concentration Stressor2->Membrane damage

Caption: Proposed mechanism of this compound probe leakage from cells.

References

Navigating pH Effects on Dar-2 Fluorescence for Accurate Nitric Oxide Detection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting and optimizing experiments involving the fluorescent nitric oxide probe, Dar-2. This guide provides detailed protocols, quantitative data on pH effects, and answers to frequently asked questions to ensure reliable and accurate results.

The detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes, is paramount in many areas of biomedical research. Diaminorhodamine-2 (this compound) has emerged as a valuable fluorescent probe for this purpose. However, like many fluorescent dyes, its performance can be influenced by environmental factors, most notably pH. This technical support center provides a detailed exploration of the effect of pH on this compound fluorescence and its implications for accurate NO detection.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence of this compound in the absence of nitric oxide?

A1: this compound, a rhodamine-based probe, is known for its relatively stable fluorescence across a broad pH range, particularly when compared to fluorescein-based probes like DAF-2. While significant quenching is observed under strongly acidic or alkaline conditions, this compound maintains robust fluorescence in the physiologically relevant pH range of 5.5 to 7.4.

Q2: What is the optimal pH range for using this compound to detect nitric oxide?

A2: For optimal performance and to minimize pH-induced artifacts, it is recommended to use this compound within a pH range of 6.0 to 7.4. Within this range, the fluorescence of the probe itself is relatively stable, allowing for changes in fluorescence to be more confidently attributed to reactions with nitric oxide.

Q3: Can I use this compound for NO detection in acidic organelles like lysosomes?

A3: Yes, one of the key advantages of this compound over fluorescein-based probes is its utility in acidic environments, with a useful pH range extending down to approximately 4.0.[1] However, it is crucial to perform appropriate controls and calibrations, as the fluorescence intensity of the NO-adduct may still be influenced by the low pH.

Q4: How does the reaction between this compound and nitric oxide depend on pH?

A4: The reaction of this compound with nitric oxide (NO) to form its fluorescent triazole derivative is a multi-step process that is indirectly influenced by pH. The initial step involves the auto-oxidation of NO to dinitrogen trioxide (N₂O₃), a reaction that is accelerated under acidic conditions. N₂O₃ then reacts with the diamino groups on the this compound molecule to form the fluorescent triazole. Therefore, while the probe itself is relatively pH-stable, the kinetics of the detection reaction can be pH-dependent.

Q5: What are common sources of error in this compound based NO detection experiments?

A5: Common pitfalls include:

  • pH fluctuations: Uncontrolled changes in buffer pH during the experiment can alter fluorescence readings.

  • Autofluorescence: Cellular components can emit their own fluorescence, interfering with the this compound signal.

  • Photobleaching: Excessive exposure to excitation light can lead to a decrease in fluorescence intensity.

  • Probe concentration: Using a suboptimal concentration of this compound can lead to either weak signals or cellular toxicity.

  • Interference from other reactive species: While relatively specific for NO, this compound may show some cross-reactivity with other reactive nitrogen species (RNS).

Quantitative Data: pH Profile of this compound Fluorescence

The following table summarizes the relative fluorescence intensity of this compound and its nitric oxide adduct (Dar-2T) at various pH values. This data is illustrative and may vary depending on experimental conditions such as buffer composition and temperature. It is always recommended to generate a standard curve under your specific experimental conditions.

pHRelative Fluorescence Intensity of this compound (No NO)Relative Fluorescence Intensity of Dar-2T (with NO)
4.075%60%
5.085%75%
6.095%90%
7.0100%100%
7.4100%100%
8.090%95%
9.080%85%

Experimental Protocols

Protocol 1: In Vitro Characterization of this compound Fluorescence at Different pH Values

Objective: To determine the pH-dependent fluorescence profile of this compound in a cell-free system.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • A series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers)

  • Fluorometer or microplate reader with appropriate excitation and emission filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm)

  • 96-well black microplates

Procedure:

  • Prepare Working Solutions: Dilute the this compound stock solution in each of the different pH buffers to a final concentration of 5 µM.

  • Incubation: Incubate the microplate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using the appropriate instrument settings.

  • Data Analysis: Plot the relative fluorescence intensity as a function of pH.

Protocol 2: Detection of Intracellular Nitric Oxide Production Using this compound

Objective: To measure changes in intracellular NO levels in response to a stimulus using this compound.

Materials:

  • Cultured cells of interest

  • This compound, AM ester (cell-permeable version)

  • Balanced salt solution (e.g., HBSS or PBS)

  • NO donor (e.g., SNAP or DEA/NONOate) as a positive control

  • NOS inhibitor (e.g., L-NAME) as a negative control

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells on an appropriate culture vessel (e.g., glass-bottom dish for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Probe Loading: Wash the cells once with pre-warmed HBSS. Incubate the cells with 5 µM this compound, AM in HBSS for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove excess probe.

  • Stimulation: Add the experimental stimulus to the cells. Include positive and negative controls in separate wells.

  • Image/Data Acquisition: At desired time points, acquire fluorescence images using a microscope or analyze the cell suspension using a flow cytometer.

Visualizing the Process

Signaling Pathway and Detection Mechanism

This compound Nitric Oxide Detection Pathway cluster_reaction Chemical Reaction cluster_workflow Experimental Workflow cluster_pH pH Influence NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N2O3) NO->N2O3 Auto-oxidation O2 Oxygen (O2) O2->N2O3 Dar2T This compound Triazole (Fluorescent) N2O3->Dar2T Dar2 This compound (Non-fluorescent) Dar2->Dar2T Reaction Load Load Cells with This compound AM Wash Wash to Remove Excess Probe Load->Wash Stimulate Stimulate NO Production Wash->Stimulate Detect Detect Fluorescence Stimulate->Detect Acidic Acidic pH (Accelerates N2O3 formation) Acidic->N2O3 Neutral Neutral pH (Optimal for this compound stability) Neutral->Dar2 Alkaline Alkaline pH (May decrease fluorescence) Alkaline->Dar2T

Caption: Overview of this compound based nitric oxide detection.

Troubleshooting Guide

Problem Possible Cause Solution
No or weak fluorescence signal 1. Insufficient probe loading. 2. Low or no NO production. 3. Incorrect filter set for rhodamine. 4. Photobleaching.1. Increase this compound AM concentration or incubation time. 2. Use a positive control (NO donor) to confirm probe activity. 3. Ensure excitation and emission wavelengths are appropriate for this compound (~560 nm Ex, ~575 nm Em). 4. Minimize exposure to excitation light.
High background fluorescence 1. Incomplete removal of extracellular probe. 2. Cellular autofluorescence. 3. Probe aggregation.1. Increase the number of washing steps after loading. 2. Acquire images of unstained cells to determine the level of autofluorescence and subtract it from the signal. 3. Ensure the probe is fully dissolved in the working solution.
Inconsistent results 1. pH fluctuations in the buffer. 2. Variation in cell health or density. 3. Inconsistent timing of measurements.1. Use a well-buffered medium and monitor the pH throughout the experiment. 2. Ensure consistent cell seeding density and monitor cell viability. 3. Standardize the timing of all experimental steps.
Signal decreases over time 1. Photobleaching. 2. Cell death and probe leakage. 3. Transient nature of NO production.1. Reduce excitation light intensity or exposure time. Use an anti-fade reagent if possible. 2. Assess cell viability using a live/dead stain. 3. Acquire data at multiple time points to capture the peak of NO production.

References

Technical Support Center: Navigating Specificity and Cross-Reactivity Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding specificity and cross-reactivity issues. We will address potential challenges associated with achieving a specific Drug-to-Antibody Ratio of 2 (DAR 2) in Antibody-Drug Conjugates (ADCs) and the cellular specificity of the DART.2 technology.

Section 1: Drug-to-Antibody Ratio (DAR) 2 Specificity and Cross-Reactivity in ADCs

Achieving a homogeneous Drug-to-Antibody Ratio (DAR) of 2 is a critical goal in the development of Antibody-Drug Conjugates (ADCs) to ensure optimal efficacy, safety, and batch-to-batch consistency.[1] However, various factors can lead to heterogeneity and cross-reactivity, posing significant challenges during development and manufacturing.[2]

Frequently Asked Questions (FAQs)

Q1: What is DAR, and why is a DAR of 2 often desirable?

The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[2] A homogeneous DAR of 2 is often targeted to balance potency with pharmacokinetics and reduce toxicity.[1][3] While higher DAR values can increase potency in vitro, they can also lead to increased aggregation, faster clearance from plasma, and potential off-target toxicity in vivo.[1]

Q2: What are the common causes of DAR heterogeneity in ADC production?

DAR heterogeneity arises from the random nature of conjugation chemistries, particularly with lysine and cysteine residues that are solvent-exposed on the antibody.[2] This can result in a mixture of ADC species with varying DARs (e.g., DAR 0, 2, 4, 6, 8) and different conjugation sites.[2] Inconsistent reaction conditions, such as reactant concentrations, temperature, and duration, can also contribute to variability.[2][3]

Q3: What kind of cross-reactivity can be observed with the antibody component of an ADC?

The monoclonal antibody (mAb) component of an ADC can exhibit cross-reactivity with unintended antigens or tissues. This can be due to similarities in protein structures between the target antigen and other molecules.[4][5] Such cross-reactivity can lead to off-target toxicity and reduced therapeutic efficacy. Tissue cross-reactivity assays are therefore a standard preclinical evaluation for ADCs.[4]

Q4: How does the linker chemistry affect DAR and specificity?

The choice of linker is crucial. Some linkers can be acid-labile, which needs to be considered during assay development that involves acid dissociation steps. The stability of the linker in circulation is critical to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity.[6] Hydrophilic linkers can sometimes help mitigate aggregation issues associated with high DAR species.[3]

Troubleshooting Guide for DAR 2 Related Issues

This guide provides solutions to common problems encountered during the development and analysis of ADCs with a target DAR of 2.

Issue Potential Cause Recommended Action
Low DAR (<2) or Inefficient Conjugation Suboptimal reduction of antibody disulfide bonds.Optimize the concentration of the reducing agent and the reduction time.
Linker-payload instability or degradation.Verify the stability of the linker-payload construct under conjugation conditions. Use fresh reagents.[3]
Suboptimal reaction conditions (temperature, pH, duration).Optimize reaction parameters and ensure thorough mixing of reactants.[3]
High DAR (>2) or Over-conjugation Over-reduction of disulfide bonds, exposing more conjugation sites.Decrease the concentration of the reducing agent or shorten the reduction time.[3]
High linker-payload to antibody ratio.Decrease the molar ratio of the linker-payload to the antibody.
Non-specific binding of the linker-payload.Evaluate the specificity of the conjugation chemistry and consider additional purification steps.[3]
ADC Aggregation High hydrophobicity due to high DAR species.Optimize conjugation to reduce the percentage of high DAR species. Consider using a more hydrophilic linker.[3]
Suboptimal buffer conditions (pH, ionic strength).Screen different buffer formulations to improve ADC solubility and stability.
High protein concentration.Lower the protein concentration during conjugation and for final formulation.[3]
Inaccurate DAR Measurement Interference from unconjugated antibody or free drug.Ensure proper purification of the ADC post-conjugation.
Inappropriate analytical technique.Use orthogonal methods for DAR determination (e.g., HIC-HPLC, RP-HPLC, Mass Spectrometry) to confirm results.[3][]
Method-related issues (e.g., poor peak separation in chromatography).Optimize the analytical method, including the column, mobile phase, and gradient.[]
Experimental Protocols

Protocol 1: Determination of Average DAR by UV-Vis Spectrophotometry

This method provides a quick estimation of the average DAR.

  • Determine Extinction Coefficients:

    • Measure the extinction coefficient of the antibody (ε_A_) and the drug (ε_D_) at two wavelengths: 280 nm and the maximum absorption wavelength of the drug (λ_max_).[]

  • Measure ADC Absorbance:

    • Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and λ_max_ (A_λmax_).

  • Calculate Concentrations:

    • Solve the following simultaneous equations to find the molar concentrations of the antibody (C_A_) and the drug (C_D_):

      • A_280_ = (ε_A_ at 280 nm * C_A_) + (ε_D_ at 280 nm * C_D_)

      • A_λmax_ = (ε_A_ at λ_max_ * C_A_) + (ε_D_ at λ_max_ * C_D_)

  • Calculate Average DAR:

    • Average DAR = C_D_ / C_A_

Protocol 2: Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a widely used technique to separate ADC species based on their hydrophobicity, which correlates with the DAR.

  • Sample Preparation:

    • Prepare the ADC sample in the mobile phase A (e.g., a high salt buffer).

  • Chromatographic Conditions:

    • Column: A suitable HIC column.

    • Mobile Phase A: High salt buffer (e.g., sodium phosphate with ammonium sulfate).

    • Mobile Phase B: Low salt buffer (e.g., sodium phosphate).

    • Gradient: A decreasing salt gradient from 100% A to 100% B.

    • Flow Rate: Optimized for best peak separation.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR 0, DAR 2, DAR 4, etc.).

    • Calculate the weighted average DAR based on the relative peak areas.

Visualizations

DAR_Heterogeneity_Workflow cluster_conjugation Conjugation Process cluster_analysis Analysis & Purification Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker_Payload Linker-Payload Linker_Payload->Conjugation Heterogeneous_ADC Heterogeneous ADC Mixture Conjugation->Heterogeneous_ADC Random Conjugation Purification Purification Homogeneous_DAR2 Homogeneous DAR 2 ADC Purification->Homogeneous_DAR2 HIC_HPLC HIC-HPLC Analysis Mass_Spec Mass Spectrometry Heterogeneous_ADC->Purification Homogeneous_DAR2->HIC_HPLC Homogeneous_DAR2->Mass_Spec

Caption: Workflow illustrating the generation and analysis of a homogeneous DAR 2 ADC.

Troubleshooting_Logic Start Start: DAR Analysis Check_DAR Is DAR = 2 and Homogeneous? Start->Check_DAR Low_DAR Issue: Low DAR Check_DAR->Low_DAR No, <2 High_DAR Issue: High DAR Check_DAR->High_DAR No, >2 Heterogeneous Issue: Heterogeneous Check_DAR->Heterogeneous No, Broad Dist. Success Result: Optimal ADC Check_DAR->Success Yes Action_Low Optimize Reduction Increase Linker Ratio Low_DAR->Action_Low Action_High Decrease Reductant Decrease Linker Ratio High_DAR->Action_High Action_Hetero Optimize Reaction Conditions & Purification Heterogeneous->Action_Hetero Action_Low->Start Action_High->Start Action_Hetero->Start

Caption: A troubleshooting decision tree for common DAR-related issues.

Section 2: DART.2 Technology Specificity

DART.2 (Drug Acutely Restricted by Tethering) is a second-generation technology that allows for highly specific pharmacological manipulation of cellular interactions within complex tissues.[8][9] It achieves remarkable cellular specificity, reportedly up to 3,000-fold, by tethering a drug to a specific cell surface protein.[8][9]

Frequently Asked Questions (FAQs)

Q1: How does DART.2 achieve such high cellular specificity?

DART.2 utilizes a genetically expressed HaloTag protein (HTP) on the target cells and a bifunctional ligand (HTL.2) that binds to both the HTP and a receptor of interest. This "tethering" mechanism concentrates the drug at the desired cell surface, enabling targeted effects even with drugs that would be toxic if delivered systemically.[8][9]

Q2: What are the potential sources of off-target effects with DART.2?

While highly specific, potential off-target effects could arise from:

  • Non-specific binding of the HTL.2 ligand: Although engineered for high affinity to the HTP, minimal non-specific binding to other cellular components could occur.

  • Expression of HTP in non-target cells: The specificity of DART.2 is dependent on the precise expression of the HTP in the desired cell population. "Leaky" or off-target expression from the genetic construct could lead to unintended effects.

  • Diffusion of the untethered drug: If the concentration of the DART.2 drug is too high, unbound molecules could diffuse and act on non-target cells.

Q3: Can DART.2 be used for both agonizing and antagonizing receptors?

Yes, the DART.2 system is versatile and has been used to deliver both antagonists for blocking receptor function and allosteric potentiators for enhancing receptor activity.[8][9]

Troubleshooting Guide for DART.2 Specificity
Issue Potential Cause Recommended Action
Observed Off-Target Effects "Leaky" expression of the HaloTag protein (HTP).Verify the specificity of the promoter used to drive HTP expression. Use cell-type-specific promoters and validate expression patterns with immunohistochemistry or fluorescent reporters.
Concentration of the DART.2 ligand is too high.Perform a dose-response curve to determine the optimal concentration that maximizes on-target effects while minimizing off-target activity.
Insufficient washout of unbound ligand.Ensure thorough washing steps after ligand incubation to remove any unbound DART.2 molecules.
Low On-Target Efficacy Inefficient binding of the HTL.2 ligand to the HTP.Confirm HTP expression on the cell surface. Use a fresh, validated batch of the HTL.2 ligand.
Steric hindrance preventing the drug from reaching its receptor.The design of the linker between the HTL and the drug is crucial. A different linker length or composition might be necessary.

Visualizations

DART2_Mechanism cluster_target_cell Target Cell HTP HaloTag Protein (HTP) Receptor Target Receptor HTP->Receptor Drug acts on local receptor DART_Ligand DART.2 Ligand (HTL - Linker - Drug) DART_Ligand->HTP High-Affinity Binding (Tethering) Non_Target_Cell Non-Target Cell (No HTP) DART_Ligand->Non_Target_Cell No Binding

Caption: Mechanism of action for the DART.2 technology, highlighting its cellular specificity.

References

Technical Support Center: Optimizing DAPI Filter Sets for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The query specified "Dar-2" filter sets. As "this compound" is not a standard recognized fluorophore or filter set in fluorescence microscopy, this guide has been developed based on the widely used and spectrally similar nuclear stain, DAPI (4′,6-diamidino-2-phenylindole). The principles and troubleshooting steps outlined here are directly applicable to optimizing imaging with DAPI and other similar blue fluorescent dyes.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing DAPI filter sets for high-quality fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for DAPI?

A1: When bound to double-stranded DNA, DAPI has an optimal excitation wavelength of approximately 358 nm (UV light) and an emission maximum at around 461 nm (blue).[1][2][3][4][5] Therefore, a standard DAPI filter set is designed to capture these spectral characteristics.[1][2]

Q2: What constitutes a standard DAPI filter set?

A2: A typical DAPI filter set consists of three main components:

  • An excitation filter that transmits light in the UV range, typically around 350-380 nm.[6][7]

  • A dichroic mirror (or beamsplitter) that reflects the UV excitation light towards the sample and transmits the emitted blue fluorescence towards the detector. A common cut-on wavelength for the dichroic mirror is around 400 nm.[8]

  • An emission filter that allows the blue fluorescent light from DAPI (typically in the 450-470 nm range) to pass through to the detector while blocking any residual excitation light.[6][9]

Q3: Can I use DAPI for live-cell imaging?

A3: Yes, but with important considerations. DAPI has limited permeability through the membranes of live cells and can be toxic at higher concentrations or with prolonged exposure.[1][10][11] For live-cell staining, it is recommended to use lower concentrations (e.g., <1 µg/mL) and shorter incubation times.[1][10] The resulting fluorescence signal may be weaker compared to fixed cells.[1][12] Hoechst 33342 is often a preferred alternative for live-cell nuclear staining due to its higher membrane permeability.[12]

Q4: What is photobleaching and how can I minimize it for DAPI?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence signal upon exposure to light.[13][14] DAPI, like many blue dyes, is susceptible to photobleaching, especially with high-intensity UV light.[14][15] To minimize photobleaching:

  • Reduce the intensity of the excitation light using neutral density filters.[16][17]

  • Minimize the exposure time to the excitation light.[1][17]

  • Use a mounting medium containing an antifade reagent.[13][16]

  • Image samples immediately after staining and store them protected from light at 4°C.[1][16]

Troubleshooting Guide

This guide addresses common issues encountered during DAPI fluorescence microscopy.

Issue 1: Weak or No DAPI Signal

Possible Causes & Solutions

CauseSolution
Incorrect Filter Set Ensure you are using a dedicated DAPI or UV filter cube. Standard blue (B) or green (G) filter sets will not work as they are designed for different excitation and emission wavelengths.[18]
Low DAPI Concentration Verify the working concentration of your DAPI solution (typically 0.1–1 µg/mL for fixed cells).[10] For samples with low DNA content, you may need to increase the concentration up to 5 µg/mL.[1]
Insufficient Incubation Time For fixed cells, incubate for at least 5-10 minutes.[11][19] Tissue sections may require longer incubation times (10-15 minutes) to allow for adequate penetration.[1]
Poor Cell Permeabilization For fixed cells, ensure proper permeabilization (e.g., with 0.1% Triton X-100 in PBS) to allow DAPI to reach the nucleus.[10]
Degraded DAPI Solution Prepare fresh DAPI working solutions and avoid repeated freeze-thaw cycles of the stock solution.[1] Store DAPI solutions protected from light.[1][19]
Incorrect Microscope Settings Check that the UV light source is on, the shutter is open, and the correct filter cube is engaged.[18] For confocal microscopy, you may need to increase the laser power or detector gain, but be mindful of photobleaching.[20]
Issue 2: High Background or Non-Specific Staining

Possible Causes & Solutions

CauseSolution
Excess DAPI Concentration Using too high a concentration of DAPI can lead to non-specific binding and high background. Optimize the concentration for your specific cell type and experimental conditions.[1]
Inadequate Washing After staining, wash the sample 2-3 times with PBS to remove any unbound DAPI.[1]
Over-staining Prolonged incubation times can lead to cytoplasmic staining. Reduce the incubation period.[10]
Cellular Autofluorescence Some cell or tissue types exhibit natural fluorescence (autofluorescence), which is often higher in the blue and green channels.[15] Include an unstained control sample to assess the level of autofluorescence.
Issue 3: Signal Bleed-through into Other Channels

Possible Causes & Solutions

CauseSolution
DAPI Photoconversion Upon UV excitation, DAPI can undergo photoconversion, causing it to emit in the green (FITC/GFP) channel.[21] This can lead to false-positive signals.
Broad Emission Spectrum DAPI has a relatively broad emission spectrum which can spill into adjacent channels if the filter sets are not well-separated.[18]
Solutions 1. Image DAPI Last: Acquire images from longer wavelength channels (e.g., green, red) before imaging the DAPI channel to minimize UV-induced photoconversion.[21] 2. Reduce DAPI Concentration: Use the lowest possible DAPI concentration that still provides a clear nuclear signal.[15] 3. Use Narrowband Filters: Employ high-quality filter sets with narrow bandwidths to minimize spectral overlap.[6] 4. Sequential Imaging: On confocal microscopes, use sequential scanning to acquire each channel independently, which prevents cross-talk.[15]

Quantitative Data: DAPI Filter Set Specifications

The table below summarizes typical spectral characteristics for standard DAPI filter sets. Note that specifications can vary between manufacturers.

Filter ComponentWavelength Range (nm)Description
Excitation Filter 350 - 380A bandpass filter that selectively transmits UV light.[6][7][8]
Dichroic Mirror ~400 (Cut-on)Reflects light below ~400 nm and transmits light above ~400 nm.[8]
Emission Filter 450 - 470A bandpass filter that transmits the blue emission from DAPI while blocking other wavelengths.[6][7]

Note: Some filter sets are optimized for "high brightness" or "high contrast" and may have slightly different specifications.[22][23]

Experimental Protocols

Protocol 1: Standard DAPI Staining for Fixed Adherent Cells
  • Cell Preparation: Grow cells on glass coverslips or in imaging-compatible plates.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[10]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[10] This step is crucial for allowing DAPI to enter the nucleus.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining: Prepare a DAPI working solution of 300 nM (approximately 0.1 µg/mL) in PBS.[1][24] Add enough solution to cover the cells and incubate for 5 minutes at room temperature, protected from light.[2]

  • Final Washes: Wash the cells two to three times with PBS.[1]

  • Mounting: Mount the coverslip onto a microscope slide using a mounting medium, preferably one containing an antifade reagent.[1][13]

  • Imaging: Visualize the sample using a fluorescence microscope equipped with a DAPI filter set.

Protocol 2: DAPI Staining for Live Cells
  • Preparation: Grow cells in a suitable imaging chamber or dish.

  • DAPI Solution: Prepare a DAPI working solution of 0.1-1 µg/mL in a serum-free culture medium or PBS.[19]

  • Staining: Add the DAPI solution directly to the live cells and incubate at 37°C for 10-15 minutes.[19]

  • Washing: Gently wash the cells with fresh, pre-warmed culture medium to reduce background fluorescence.[19]

  • Imaging: Image the cells immediately. Be aware that the signal may be dimmer than in fixed cells and prolonged UV exposure can be toxic.[1][10]

Visualizations

DAPI_Troubleshooting_Workflow start Start Imaging with DAPI problem Image Quality Issue? start->problem weak_signal Weak or No Signal problem->weak_signal Yes high_bg High Background problem->high_bg Yes bleedthrough Bleed-through problem->bleedthrough Yes end Optimal Image Acquired problem->end No check_filters Check Filter Set (Use DAPI/UV Cube) weak_signal->check_filters check_conc Optimize DAPI Concentration & Incubation weak_signal->check_conc high_bg->check_conc check_wash Improve Washing Steps high_bg->check_wash bleedthrough->check_filters check_imaging_order Image DAPI Channel Last bleedthrough->check_imaging_order check_filters->problem check_conc->problem check_wash->problem check_imaging_order->problem Staining_Protocol_Flow start Prepare Cells fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization staining DAPI Incubation (300nM, 5 min) permeabilization->staining washing Wash 2-3x with PBS staining->washing mounting Mount with Antifade washing->mounting imaging Image with DAPI Filter Set mounting->imaging

References

Technical Support Center: DAR-2 Imaging of Nitric Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the DAR-2 fluorescent probe for nitric oxide (NO) imaging.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound imaging experiments.

Issue 1: High Background Fluorescence

Question: My images have high background fluorescence, making it difficult to distinguish the signal from the noise. What could be the cause and how can I fix it?

Answer: High background fluorescence is a common issue in this compound imaging. The potential causes and solutions are outlined below:

Potential Cause Troubleshooting Solution
Spontaneous hydrolysis of this compound DA: The cell-permeable diacetate form (this compound DA) can be hydrolyzed to the cell-impermeable this compound in the extracellular medium, leading to high background.[1]- Prepare fresh this compound DA solution for each experiment. - Minimize the incubation time of this compound DA in the cell culture medium. - Wash cells thoroughly with a buffered saline solution (e.g., PBS) after loading to remove extracellular probe.[2]
Excessive probe concentration: Using too high a concentration of this compound DA can lead to non-specific binding and increased background.[2]- Titrate the this compound DA concentration to find the optimal balance between signal and background. Start with a lower concentration (e.g., 1-5 µM) and adjust as needed.
Insufficient washing: Inadequate washing after probe loading can leave residual extracellular probe, contributing to background.[2]- Increase the number and duration of washes after incubation with this compound DA. Use a pre-warmed buffered saline solution.
Autofluorescence: Cells and culture medium components can exhibit natural fluorescence (autofluorescence), which can be mistaken for signal.[1][2]- Image a control group of cells that have not been loaded with this compound DA to assess the level of autofluorescence. - Use phenol red-free culture medium during imaging, as phenol red is fluorescent.[3] - Consider using a probe with longer excitation and emission wavelengths to minimize autofluorescence.
Contaminated reagents or labware: Dust, fibers, or chemical residues on slides, coverslips, or in solutions can be fluorescent.- Use high-purity reagents and clean labware. - Filter solutions if necessary.

Issue 2: Weak or No Signal

Question: I am not detecting any fluorescent signal, or the signal is very weak, even after stimulating my cells to produce nitric oxide. What should I do?

Answer: A weak or absent signal can be due to several factors related to the probe, the cells, or the imaging setup.

Potential Cause Troubleshooting Solution
Insufficient NO production: The cells may not be producing enough nitric oxide to be detected by the probe.- Use a positive control, such as an NO donor (e.g., SNAP or SIN-1), to confirm that the probe is working correctly. - Optimize the concentration and duration of the stimulus used to induce NO production.
Inefficient probe loading: The this compound DA may not be entering the cells effectively.- Optimize the loading concentration and incubation time for your specific cell type. A common starting point is 5 µM for 30-60 minutes. - Ensure that the this compound DA is properly dissolved in DMSO before diluting it in the loading buffer.
Esterase activity is required for probe activation: this compound DA needs to be cleaved by intracellular esterases to become the active NO-sensitive probe, this compound.[4]- Ensure that the cells are healthy and metabolically active, as esterase activity can be compromised in unhealthy cells.
Incorrect filter sets: The microscope filter sets may not be appropriate for the excitation and emission wavelengths of this compound.- Use a standard fluorescein or GFP filter set (Excitation: ~495 nm, Emission: ~515 nm).[5]
Photobleaching: The fluorescent signal may be fading due to excessive exposure to the excitation light.- Reduce the intensity and duration of the excitation light. - Use an anti-fade mounting medium for fixed cells.[6] - Acquire images efficiently to minimize light exposure.

Issue 3: Signal Lacks Specificity (False Positives)

Question: I am observing a fluorescent signal even in my negative control group where I don't expect nitric oxide production. What could be causing this?

Answer: The primary cause of non-specific signals with this compound is its reactivity with other molecules besides nitric oxide.

Potential Cause Troubleshooting Solution
Reaction with dehydroascorbic acid (DHA): this compound can react with DHA, an oxidized form of vitamin C, to produce a fluorescent product with a similar emission spectrum to the NO-adduct.[7]- Deplete cellular ascorbate by pre-incubating cells with ascorbate oxidase. - Be aware of the potential for this artifact, especially in cell types with high ascorbate levels.
Reaction with other reactive nitrogen species (RNS): While often marketed as NO-specific, this compound can react with other RNS, which can lead to an overestimation of NO levels.[8]- Use specific scavengers for other RNS to confirm that the signal is primarily from NO. - Acknowledge this limitation when interpreting the data.
Autofluorescence: As mentioned previously, intrinsic cellular fluorescence can be misinterpreted as a specific signal.- Always include an unstained control to assess the level of autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound in detecting nitric oxide?

A1: The cell-permeable this compound diacetate (this compound DA) passively diffuses across the cell membrane. Inside the cell, intracellular esterases cleave the diacetate groups, releasing the non-fluorescent this compound. In the presence of nitric oxide (NO) and oxygen, this compound is converted to a highly fluorescent triazole derivative, DAR-2T, which can be detected by fluorescence microscopy.[4]

Q2: How can I quantify the nitric oxide concentration using this compound?

A2: Quantifying absolute NO concentrations with this compound is challenging due to several factors, including variations in probe loading, intracellular probe concentration, and the potential for off-target reactions.[7] However, you can perform relative quantification by comparing the fluorescence intensity between different experimental groups. It is crucial to keep all experimental parameters, such as probe concentration, incubation time, and imaging settings, consistent across all samples. For more accurate quantification, consider using a calibration curve with a known NO donor, but be aware of the limitations.

Q3: What are the optimal excitation and emission wavelengths for DAR-2T?

A3: The fluorescent product of this compound, DAR-2T, has an excitation maximum of approximately 495 nm and an emission maximum of around 515 nm.[7] A standard FITC or GFP filter set is suitable for imaging.

Q4: Can I use this compound for in vivo imaging?

A4: While this compound has been used for in vivo imaging, challenges such as probe delivery, tissue penetration of excitation light, and background autofluorescence need to be carefully considered and optimized.

Q5: Are there alternatives to this compound for nitric oxide imaging?

A5: Yes, several other fluorescent probes for nitric oxide are available, each with its own advantages and disadvantages. Some alternatives include the DAF series (e.g., DAF-FM), which has improved pH stability, and newer generation probes like the DAX-J2 series, which offer longer excitation and emission wavelengths to reduce autofluorescence.[1]

Experimental Protocols

Detailed Methodology for this compound DA Staining in Cultured Cells

This protocol provides a general guideline for staining cultured cells with this compound DA to detect intracellular nitric oxide. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • This compound diacetate (this compound DA)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS) or other suitable physiological buffer

  • Cell culture medium (phenol red-free medium is recommended for imaging)

  • Cultured cells on coverslips or in imaging-compatible plates

  • Nitric oxide synthase (NOS) inducer or inhibitor (for positive and negative controls)

  • NO donor (e.g., SNAP) for a positive control

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Allow cells to adhere and reach the desired confluency.

    • Before staining, replace the culture medium with a fresh, pre-warmed medium.

  • Preparation of this compound DA Staining Solution:

    • Prepare a stock solution of this compound DA in anhydrous DMSO (e.g., 1-5 mM). Store protected from light and moisture.

    • On the day of the experiment, dilute the this compound DA stock solution in a pre-warmed physiological buffer or phenol red-free medium to the final working concentration (typically 1-10 µM). It is crucial to prepare this solution fresh.

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound DA staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark. The optimal incubation time may vary depending on the cell type.

  • Washing:

    • After incubation, remove the staining solution and wash the cells two to three times with a pre-warmed physiological buffer to remove any extracellular probe.

  • De-esterification:

    • Add fresh, pre-warmed phenol red-free medium to the cells and incubate for an additional 15-30 minutes at 37°C to allow for the complete de-esterification of this compound DA to this compound by intracellular esterases.

  • Stimulation (Optional):

    • To induce NO production, treat the cells with the desired stimulus (e.g., an agonist that activates NOS). Include appropriate vehicle controls.

    • For a negative control, cells can be pre-treated with a NOS inhibitor (e.g., L-NAME) before stimulation.

    • For a positive control, treat a separate group of cells with an NO donor.

  • Imaging:

    • Mount the coverslip on a slide or place the imaging dish on the fluorescence microscope.

    • Acquire images using a filter set appropriate for fluorescein (Excitation ~490 nm, Emission ~515 nm).[9]

    • Minimize light exposure to prevent photobleaching and phototoxicity.

  • Data Analysis:

    • Quantify the fluorescence intensity of the cells or specific regions of interest using image analysis software.

    • The change in fluorescence intensity is proportional to the amount of NO produced.

Visualizations

DAR2_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound DA This compound DA (Cell-Permeable) This compound This compound (Non-fluorescent) This compound DA->this compound Diffusion DAR-2T DAR-2T (Fluorescent) This compound->DAR-2T Reaction Esterases Esterases Esterases->this compound Cleavage NO + O2 NO + O₂ NO + O2->DAR-2T Reacts with DAR2_Experimental_Workflow A 1. Cell Seeding C 3. Cell Loading (30-60 min) A->C B 2. Prepare this compound DA Solution B->C D 4. Washing (2-3x) C->D E 5. De-esterification (15-30 min) D->E F 6. Stimulation (Optional) E->F G 7. Fluorescence Imaging (Ex/Em: ~495/515 nm) F->G H 8. Data Analysis G->H Troubleshooting_Workflow Start Problem with This compound Imaging Issue What is the issue? Start->Issue HighBg High Background Issue->HighBg High Background WeakSignal Weak/No Signal Issue->WeakSignal Weak/No Signal FalsePositive False Positives Issue->FalsePositive False Positives Sol_HighBg Check: - Probe hydrolysis - Probe concentration - Washing steps - Autofluorescence HighBg->Sol_HighBg Sol_WeakSignal Check: - NO production (use controls) - Probe loading efficiency - Microscope settings - Photobleaching WeakSignal->Sol_WeakSignal Sol_FalsePositive Consider: - Reaction with DHA - Reaction with other RNS - Autofluorescence controls FalsePositive->Sol_FalsePositive

References

Technical Support Center: Dynamic Nitric Oxide Measurement with DAR-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the temporal resolution of Diaminorhodamine-2 (DAR-2) for dynamic nitric oxide (NO) measurement.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect nitric oxide?

This compound (Diaminorhodamine-2) is a fluorescent probe used for the detection of nitric oxide (NO). It is a rhodamine-based dye that is essentially non-fluorescent until it reacts with an oxidation product of NO, N₂O₃, in the presence of oxygen. This reaction forms a highly fluorescent triazole derivative, leading to a significant increase in fluorescence intensity. The cell-permeable version, this compound diacetate (this compound DA), can be loaded into live cells, where intracellular esterases cleave the acetate groups, trapping the probe inside.

Q2: What are the main advantages of using a rhodamine-based probe like this compound over fluorescein-based probes like DAF-2?

Rhodamine-based probes such as this compound generally offer better photostability compared to their fluorescein-based counterparts like DAF-2.[1] This increased photostability is crucial for dynamic, long-term imaging as it minimizes signal loss from repeated exposure to excitation light. Additionally, the longer excitation and emission wavelengths of rhodamine dyes can reduce background autofluorescence from biological samples.[1]

Q3: What factors limit the temporal resolution of NO measurement with this compound?

Several factors can limit the temporal resolution when using this compound:

  • Reaction Kinetics: The detection of NO by this compound is not instantaneous. It relies on the reaction with an oxidized form of NO, and the rate of this reaction will influence how quickly the probe can respond to changes in NO concentration.

  • Photobleaching: Repeatedly illuminating the sample to capture fast dynamics can lead to photobleaching, where the fluorescent signal diminishes over time.[2][3] This limits the number of time points that can be accurately measured.

  • Signal-to-Noise Ratio (SNR): A weak fluorescent signal may require longer exposure times to capture a clear image, thereby reducing the temporal resolution.

  • Phototoxicity: High-intensity or prolonged exposure to excitation light can be toxic to cells, altering their normal physiology and the NO dynamics being measured.[2][4]

Q4: Are there faster responding probes for nitric oxide available?

Yes, newer fluorescent probes with very rapid response times have been developed. For example, a recently developed BODIPY-based probe has demonstrated a response time of ≤0.1 seconds to NO.[5][6][7] These newer probes may be suitable for applications requiring the detection of extremely rapid NO transients.

Q5: Can this compound react with other molecules besides nitric oxide?

The reaction of this compound is specific to the N-nitrosating agent derived from NO, primarily dinitrogen trioxide (N₂O₃). While it shows good selectivity, it is important to be aware of potential interferences. Some studies have shown that other reactive nitrogen species (RNS) might interact with similar probes under certain conditions.[8] It is always recommended to use appropriate controls, such as NO scavengers (e.g., cPTIO) or NOS inhibitors (e.g., L-NAME), to confirm the specificity of the signal.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Weak or No Fluorescent Signal 1. Insufficient probe loading. 2. Low intracellular esterase activity. 3. Low or no NO production. 4. Incorrect filter sets on the microscope.1. Optimize the loading concentration and incubation time of this compound DA. 2. Ensure cells are healthy and metabolically active. 3. Use a positive control, such as an NO donor (e.g., SNAP or GSNO), to confirm the probe is working. 4. Verify that the excitation and emission filters match the spectral properties of the NO-adduct of this compound.
High Background Fluorescence 1. Incomplete removal of extracellular probe. 2. Autofluorescence from cells or media. 3. Probe degradation or spontaneous oxidation.1. Wash cells thoroughly with buffer after loading. 2. Image cells in a phenol red-free medium. Acquire a background image of unstained cells to subtract from the this compound signal. 3. Prepare fresh probe solutions and protect them from light.
Rapid Photobleaching 1. Excessive excitation light intensity. 2. Long exposure times. 3. High sampling frequency.1. Use the lowest possible excitation intensity that provides an adequate signal. 2. Minimize exposure times for each image acquisition. 3. Reduce the frequency of image acquisition if the experiment allows. 4. Consider using an anti-fade reagent suitable for live-cell imaging.[3]
Poor Temporal Resolution 1. Slow image acquisition settings. 2. Low signal-to-noise ratio requiring long exposures. 3. Photobleaching limiting the number of frames.1. Optimize microscope settings for speed (e.g., use a sensitive camera, binning). 2. Increase excitation intensity slightly or use a more sensitive detector to shorten exposure times. Be mindful of phototoxicity. 3. Implement strategies to reduce photobleaching (see above). Consider using a more photostable probe if necessary.
Cellular Toxicity 1. High concentration of this compound DA or DMSO. 2. Phototoxicity from excessive light exposure.1. Perform a dose-response curve to find the optimal, non-toxic concentration of the probe. Ensure the final DMSO concentration is low (<0.1%). 2. Minimize the duration and intensity of light exposure.[4]

Quantitative Data Summary

Table 1: Spectroscopic Properties of this compound and its NO Adduct

Probe Form Excitation Max (nm) Emission Max (nm) Quantum Yield
This compoundUnreacted~549~571Low
This compound TriazoleReacted with NO~552~571High

Data is approximate and may vary slightly depending on the experimental conditions.

Table 2: Qualitative Comparison of Common Fluorescent NO Probes

Probe Family Example(s) Relative Photostability Key Advantages Key Limitations
Diaminofluorescein (DAF)DAF-2, DAF-FMModerateHigh fluorescence turn-on, well-established.Prone to photobleaching, pH-sensitive.[1]
Diaminorhodamine (DAR)This compound, DAR-4MGood Improved photostability over DAFs, longer wavelengths reduce autofluorescence. [1]Indirect detection of NO, reaction kinetics can be a limiting factor for temporal resolution.
Copper-based ProbesCu₂FLGoodDirect detection of NO, some are reversible.Can be sensitive to other cellular components.
BODIPY-based ProbesBDTGoodCan be engineered for very fast response times (≤0.1 s).[5][6][7]Newer class of probes, may be less characterized in biological systems.

Experimental Protocols

Protocol 1: Loading of this compound DA into Live Adherent Cells

  • Cell Preparation: Plate adherent cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Culture cells to the desired confluency (typically 60-80%).

  • Reagent Preparation:

    • Prepare a stock solution of this compound DA (e.g., 1-5 mM) in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to a final working concentration (typically 1-10 µM) in a serum-free, phenol red-free physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Probe Loading:

    • Remove the culture medium from the cells.

    • Wash the cells gently twice with the physiological buffer.

    • Add the this compound DA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the loading solution.

    • Wash the cells gently two to three times with the physiological buffer to remove any extracellular probe.

  • Imaging:

    • Add fresh, pre-warmed physiological buffer or imaging medium to the cells.

    • Proceed with live-cell imaging on a fluorescence microscope equipped with appropriate filters for rhodamine dyes.

Protocol 2: Improving Temporal Resolution for Dynamic NO Imaging

  • Optimize Microscope Settings:

    • Use a high-sensitivity camera (e.g., sCMOS or EMCCD) to minimize required exposure times.

    • If spatial resolution can be compromised, use camera pixel binning to increase the signal-to-noise ratio and reduce exposure times.

    • Ensure the light path is optimally aligned to maximize signal collection.

  • Minimize Phototoxicity and Photobleaching:

    • Use the lowest possible excitation light intensity that provides a usable signal.

    • Use the shortest possible exposure time for each frame.

    • Limit the total imaging time and the frequency of image acquisition to the minimum required to answer the experimental question.

    • If available, use hardware-based solutions like TTL triggering to ensure the sample is only illuminated during the camera exposure.[4]

  • Include Proper Controls:

    • Negative Control: Image cells loaded with this compound DA but not stimulated to produce NO. This helps establish the baseline fluorescence.

    • Positive Control: Treat cells with a known NO donor (e.g., 100 µM S-Nitroso-N-acetyl-DL-penicillamine, SNAP) to confirm the probe is responsive.

    • Specificity Control: Pre-treat cells with an NO scavenger (e.g., 200 µM cPTIO) or a nitric oxide synthase (NOS) inhibitor (e.g., 1 mM L-NAME) before stimulation to verify that the fluorescence increase is due to NO.

Mandatory Visualizations

DAR2_Reaction_Pathway NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N2O3) NO->N2O3 + O2 O2 Oxygen (O2) O2->N2O3 DAR2_T This compound Triazole (highly fluorescent) N2O3->DAR2_T DAR2 This compound (non-fluorescent) DAR2->DAR2_T + N2O3

Caption: Reaction mechanism of this compound with nitric oxide.

Experimental_Workflow cluster_prep Preparation cluster_loading Probe Loading cluster_imaging Dynamic Imaging cluster_analysis Data Analysis A Plate Cells B Prepare this compound DA Solution C Wash Cells with Buffer B->C D Incubate with this compound DA C->D E Wash to Remove Excess Probe D->E F Add Imaging Medium E->F G Acquire Baseline Fluorescence F->G H Apply Stimulus G->H I Time-Lapse Imaging H->I J Quantify Fluorescence Intensity I->J K Analyze Temporal Dynamics J->K

Caption: Experimental workflow for dynamic NO measurement.

Troubleshooting_Tree Start Poor Temporal Resolution Q1 Is the signal weak or noisy? Start->Q1 A1_Yes Increase excitation intensity (caution: phototoxicity) Optimize probe loading Use a more sensitive camera Q1->A1_Yes Yes Q2 Is photobleaching rapid? Q1->Q2 No A1_Yes->Q2 A2_Yes Reduce excitation intensity Minimize exposure time Use anti-fade reagent Consider a more photostable probe Q2->A2_Yes Yes A_End Temporal Resolution Improved Q2->A_End No A2_Yes->A_End

Caption: Troubleshooting poor temporal resolution.

References

Validation & Comparative

A Head-to-Head Comparison of DAR-2 and DAF-2 for Nitric Oxide Detection in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO) in macrophages is crucial for understanding its role in inflammation, immunity, and host defense. This guide provides a comprehensive comparison of two widely used fluorescent probes, DAR-2 (Diaminorhodamine-2) and DAF-2 (4,5-Diaminofluorescein), for the detection of NO in these critical immune cells.

Nitric oxide is a short-lived signaling molecule produced by macrophages, primarily through the inducible nitric oxide synthase (iNOS) enzyme, in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS). Its detection is vital for elucidating cellular signaling pathways and for the development of therapeutics targeting inflammatory diseases. Both this compound and DAF-2 are cell-permeable probes that become fluorescent upon reacting with NO, allowing for real-time imaging and quantification of NO production in live cells. However, they possess distinct photophysical properties and performance characteristics that make them suitable for different experimental needs.

Performance Characteristics: A Comparative Overview

The choice between this compound and DAF-2 hinges on the specific requirements of the experiment, such as the need for photostability, sensitivity, and the pH of the experimental environment. While both probes react with an oxidized form of NO to produce a fluorescent triazole derivative, their core structures—rhodamine for this compound and fluorescein for DAF-2—give rise to different spectral and performance characteristics.

FeatureThis compound (based on DAR-M data)DAF-2
Fluorophore Core RhodamineFluorescein
Excitation Max (nm) ~560~495
Emission Max (nm) ~575~515
Quantum Yield Generally higher for rhodaminesLower than rhodamines
Photostability More photostableLess photostable
pH Sensitivity Less sensitive in physiological rangeFluorescence is pH-dependent
Cell Permeability Acetoxymethyl (AM) ester form requiredDiacetate (DA) form required
Detection Limit In the nanomolar range2-5 nM

Experimental Data Summary

While direct quantitative comparisons of this compound and DAF-2 in macrophages are limited in the literature, data from studies comparing similar diaminorhodamine probes (like DAR-4M AM) to DAF-2 provide valuable insights. Rhodamine-based probes like DARs generally exhibit superior photostability, making them more suitable for long-term imaging experiments. Conversely, DAF-2 is well-characterized for its high sensitivity in detecting low nanomolar concentrations of nitric oxide.

Signaling Pathway for LPS-Induced Nitric Oxide Production in Macrophages

The production of nitric oxide in macrophages is a well-defined signaling cascade initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), by Toll-like receptors (TLRs).

LPS_NO_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activates transcription iNOS_gene->iNOS_mRNA transcription

LPS-induced NO signaling pathway in macrophages.

Experimental Protocols

Accurate and reproducible results are contingent on meticulous experimental execution. Below are generalized protocols for using this compound and DAF-2 in cultured macrophages.

General Experimental Workflow for Intracellular NO Detection

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_treatment Experimental Treatment cluster_imaging Imaging and Analysis A1 Culture macrophages to desired confluency A2 Wash cells with physiological buffer (e.g., PBS) A1->A2 B1 Prepare working solution of this compound AM or DAF-2 DA A2->B1 B2 Incubate cells with probe solution B1->B2 B3 Wash cells to remove excess probe B2->B3 C1 Add stimuli (e.g., LPS) or inhibitors B3->C1 C2 Incubate for desired time period C1->C2 D1 Acquire images using fluorescence microscope C2->D1 D2 Quantify fluorescence intensity D1->D2

A generalized workflow for NO detection.
Protocol for this compound AM Staining in Macrophages

This protocol is adapted from general procedures for diaminorhodamine probes.[1][2]

  • Cell Preparation: Culture macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) in a suitable culture vessel (e.g., glass-bottom dish for microscopy) to the desired confluency.

  • Reagent Preparation: Prepare a stock solution of this compound AM (acetoxymethyl ester) in high-quality, anhydrous DMSO. From this, prepare a working solution of 1-10 µM this compound AM in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or serum-free medium.

  • Cell Loading: Remove the culture medium and wash the cells twice with pre-warmed PBS. Add the this compound AM working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, wash the cells twice with pre-warmed HBSS or medium to remove extracellular probe.

  • Stimulation: Add fresh, pre-warmed medium containing the desired stimuli (e.g., 1 µg/mL LPS) or inhibitors (e.g., 1 mM L-NAME, an NOS inhibitor, as a negative control).

  • Imaging: At the desired time points, image the cells using a fluorescence microscope equipped with a filter set appropriate for rhodamine (Excitation/Emission: ~560 nm / ~575 nm).[1]

  • Analysis: Quantify the mean fluorescence intensity of the cells in each experimental group using image analysis software.

Protocol for DAF-2 DA Staining in Macrophages
  • Cell Preparation: Culture macrophages as described for the this compound protocol.

  • Reagent Preparation: Prepare a stock solution of DAF-2 DA (diacetate) in DMSO. Prepare a working solution of 5-10 µM DAF-2 DA in a physiological buffer.

  • Cell Loading: Remove the culture medium and wash the cells with pre-warmed PBS. Add the DAF-2 DA working solution and incubate for 30-60 minutes at 37°C, protected from light.

  • De-esterification: Wash the cells twice with pre-warmed buffer and then incubate for an additional 15-30 minutes in fresh buffer to allow for complete de-esterification of the probe by intracellular esterases.

  • Stimulation: Add fresh, pre-warmed medium containing stimuli or inhibitors.

  • Imaging: Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~495 nm / ~515 nm).

  • Analysis: Quantify the fluorescence intensity as described for this compound.

Conclusion and Recommendations

The selection between this compound and DAF-2 for nitric oxide detection in macrophages should be guided by the specific experimental goals.

Choose this compound when:

  • Photostability is critical: For time-lapse imaging or experiments requiring prolonged exposure to excitation light.

  • Minimizing autofluorescence is important: The longer excitation and emission wavelengths of rhodamine-based probes can help reduce background fluorescence from endogenous cellular components.

  • The experimental conditions involve pH fluctuations: DAR probes are generally less sensitive to pH changes in the physiological range compared to fluorescein-based probes.

Choose DAF-2 when:

  • High sensitivity is paramount: DAF-2 is well-established for its ability to detect very low concentrations of nitric oxide.

  • A well-characterized probe is preferred: DAF-2 has been extensively used and validated in a wide range of biological systems.

For all experiments, it is crucial to include appropriate controls, such as unstimulated cells, cells treated with an NOS inhibitor (e.g., L-NAME), and cells treated with a known NO donor (e.g., SNAP or SIN-1) to validate the specificity of the fluorescent signal. By carefully considering the properties of each probe and optimizing the experimental protocol, researchers can obtain reliable and insightful data on the dynamic role of nitric oxide in macrophage biology.

References

A Head-to-Head Comparison: Validating Dar-2 Fluorescent Probe Results with the Griess Assay for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating nitric oxide (NO) signaling, the accurate quantification of this transient molecule is paramount. Two widely employed methods for this purpose are the direct detection of NO using fluorescent probes like Diaminorhodamine-2 (Dar-2) and the indirect measurement of its stable oxidation products, nitrite and nitrate, via the Griess assay. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for specific research needs.

Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its short half-life, however, makes its direct measurement challenging. The this compound assay offers real-time, intracellular detection of NO, while the Griess assay provides a quantitative measure of total NO production over time. Understanding the principles, advantages, and limitations of each is crucial for the robust interpretation of experimental results.

Comparative Analysis of this compound and Griess Assays

The choice between the this compound and Griess assays depends on the specific experimental question. The this compound assay is well-suited for visualizing intracellular NO production in real-time, offering high sensitivity. In contrast, the Griess assay provides a reliable method for quantifying the total NO produced by a cell population or in a biological fluid over a specific period.

FeatureThis compound AssayGriess Assay
Principle Direct detection of NOIndirect detection of NO via its stable oxidation products (nitrite and nitrate)
Detection Method FluorescenceColorimetric (Absorbance)
Analyte Nitric Oxide (NO)Nitrite (NO₂⁻) and Nitrate (NO₃⁻)
Sensitivity High (in the nanomolar range, around 5 nM for the related DAF-2)[1]Moderate (in the micromolar range, typically 0.5-1 µM)[2]
Temporal Resolution Real-timeEndpoint measurement
Spatial Resolution High (subcellular localization)Low (measures total NO in a sample)
Sample Type Live cellsCell culture supernatants, plasma, serum, urine, tissue homogenates
Key Advantages Real-time imaging of intracellular NO, high sensitivityQuantitative, well-established, cost-effective, suitable for various biological fluids
Limitations Potential for interference from other reactive oxygen and nitrogen species, photobleaching, and dye leakage.[3]Does not provide real-time or spatial information, requires sample processing (e.g., deproteinization), can be affected by interfering substances in complex biological samples.

Experimental Protocols

This compound Assay for Intracellular Nitric Oxide Detection

This protocol is a general guideline for the use of this compound diacetate (this compound DA), a cell-permeable version of the probe, for detecting intracellular NO.

Materials:

  • This compound diacetate (this compound DA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture medium

  • Cells of interest cultured on a suitable imaging plate or coverslip

  • Fluorescence microscope

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound DA in DMSO. The final working concentration typically ranges from 1 to 10 µM.

  • Cell Loading:

    • Wash the cultured cells with warm PBS or serum-free medium.

    • Incubate the cells with the this compound DA working solution in serum-free medium for 30-60 minutes at 37°C in the dark. The diacetate group is cleaved by intracellular esterases, trapping the this compound probe inside the cells.

  • Washing: Gently wash the cells twice with warm PBS or imaging buffer to remove excess probe.

  • Stimulation: Add the experimental compounds (e.g., NO donors as positive controls, inhibitors, or test substances) to the cells in a suitable buffer.

  • Image Acquisition:

    • Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission maxima are typically around 560/575 nm).

    • Acquire images at different time points to monitor the change in fluorescence intensity, which is proportional to the intracellular NO concentration.

Griess Assay for Nitrite and Nitrate Quantification

This protocol outlines the general steps for measuring nitrite and nitrate levels in cell culture supernatants using the Griess reagent.

Materials:

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

  • Nitrate reductase (if measuring total nitrate and nitrite)

  • NADPH (cofactor for nitrate reductase)

  • Sodium nitrite standard solution

  • Sodium nitrate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Collection: Collect cell culture supernatants or other biological fluids. If necessary, centrifuge the samples to remove any cellular debris.

  • Deproteinization (if required): For samples with high protein content (e.g., serum, plasma), deproteinize using methods such as zinc sulfate precipitation or ultrafiltration to prevent interference.

  • Nitrate Reduction (for total NO measurement):

    • To measure total NO production (nitrite + nitrate), incubate the samples with nitrate reductase and its cofactor, NADPH, to convert nitrate to nitrite. Follow the manufacturer's instructions for the specific kit.

  • Griess Reaction:

    • Pipette the samples and a series of sodium nitrite standards into the wells of a 96-well plate.

    • Add the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light. This step forms a diazonium salt.

    • Add the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. This results in the formation of a colored azo dye.

  • Measurement: Measure the absorbance of the samples and standards at approximately 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve generated from the sodium nitrite standards.

Visualizing the Pathways and Workflows

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Nitric_Oxide_Signaling_Pathway cluster_stimulus cluster_cell Stimulus e.g., Acetylcholine, LPS, Shear Stress Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 CaM CaM IP3->CaM NOS NOS (eNOS/iNOS) CaM->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline L_Arginine L-Arginine L_Arginine->NOS

Caption: Nitric Oxide Signaling Pathway

Dar2_Assay_Workflow Start Start Load_Cells Load cells with This compound DA Start->Load_Cells Wash Wash to remove excess probe Load_Cells->Wash Stimulate Add stimulus Wash->Stimulate Image Acquire fluorescence images Stimulate->Image Analyze Analyze fluorescence intensity Image->Analyze End End Analyze->End

Caption: this compound Assay Experimental Workflow

Griess_Assay_Workflow Start Start Collect_Sample Collect sample (e.g., supernatant) Start->Collect_Sample Reduce_Nitrate Reduce nitrate to nitrite (optional) Collect_Sample->Reduce_Nitrate Add_Griess_Reagent_1 Add Sulfanilamide Reduce_Nitrate->Add_Griess_Reagent_1 Incubate_1 Incubate Add_Griess_Reagent_1->Incubate_1 Add_Griess_Reagent_2 Add NED Incubate_1->Add_Griess_Reagent_2 Incubate_2 Incubate Add_Griess_Reagent_2->Incubate_2 Measure_Absorbance Measure absorbance at ~540 nm Incubate_2->Measure_Absorbance Quantify Quantify nitrite concentration Measure_Absorbance->Quantify End End Quantify->End

Caption: Griess Assay Experimental Workflow

References

A Head-to-Head Comparison of Nitric Oxide Probes: DAR-4M AM vs. DAF-2 DA

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular signaling, the precise detection of nitric oxide (NO) is paramount for researchers, scientists, and drug development professionals. The choice of a fluorescent probe for this labile signaling molecule can significantly influence experimental outcomes. This guide provides a comprehensive, data-driven comparison of two prominent acetoxymethyl (AM) ester probes for intracellular NO detection: Diaminorhodamine-4M AM (DAR-4M AM) and 4,5-Diaminofluorescein Diacetate (DAF-2 DA).

While the initial query sought a comparison with a "Dar-2 AM" probe, a thorough review of scientific literature and product databases reveals a significant lack of available information and experimental data for a probe with this specific designation. Therefore, this guide will focus on a head-to-head comparison of DAR-4M AM with the widely used and well-characterized green fluorescent probe, DAF-2 DA, which is a more relevant and informative alternative for the target audience.

Executive Summary

DAR-4M AM emerges as a robust probe for many applications, particularly in scenarios where green autofluorescence is a concern or when working in a wider pH range. Its orange-red fluorescence minimizes spectral overlap with endogenous cellular components. DAF-2 DA, a well-established green fluorescent probe, offers high sensitivity for NO detection. However, its fluorescence is more susceptible to changes in pH and potential interference from other reactive species.

Data Presentation: Quantitative Comparison of DAR-4M AM and DAF-2 DA

The selection of an appropriate fluorescent probe hinges on its specific performance characteristics. The following table summarizes the key quantitative parameters of DAR-4M AM and DAF-2 DA to facilitate an informed decision.

PropertyDAR-4M AMDAF-2 DA
Excitation Maximum ~560 nm~495 nm
Emission Maximum ~575 nm~515 nm
Fluorescence Color OrangeGreen
Cell Permeability Yes (Acetoxymethyl ester)[1]Yes (Diacetate)
Detection Limit ~7-10 nM~5 nM[1]
Optimal pH Range 4 - 12[1]>7
Photostability More photostable than fluorescein-based dyesProne to photobleaching
Specificity Reacts with intermediates of NO and oxygen.[1] Can be potentiated by other reactive nitrogen species.Reacts with intermediates of NO and oxygen.[1] Can also react with dehydroascorbic acid and its fluorescence can be influenced by peroxynitrite.

Signaling Pathway and Detection Mechanism

Both DAR-4M AM and DAF-2 DA operate on a similar principle to detect intracellular nitric oxide. The non-fluorescent, cell-permeable probes cross the cell membrane and are hydrolyzed by intracellular esterases, trapping them inside the cell as DAR-4M and DAF-2, respectively. In the presence of nitric oxide and oxygen, these probes are converted into highly fluorescent triazole derivatives.

Nitric Oxide Detection Pathway General Signaling Pathway for Intracellular NO Detection cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cell_Permeable_Probe Cell-Permeable Probe (DAR-4M AM or DAF-2 DA) Hydrolysis Hydrolysis by Intracellular Esterases Cell_Permeable_Probe->Hydrolysis Diffusion Cell_Impermeable_Probe Cell-Impermeable Probe (DAR-4M or DAF-2) Hydrolysis->Cell_Impermeable_Probe Reaction Reaction with NO + O2 Cell_Impermeable_Probe->Reaction NO_Production Nitric Oxide (NO) Production NO_Production->Reaction Fluorescent_Product Highly Fluorescent Triazole Product Reaction->Fluorescent_Product

Figure 1. General signaling pathway for intracellular NO detection.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized protocols for the use of DAR-4M AM and DAF-2 DA for the detection of intracellular nitric oxide.

Protocol 1: Intracellular NO Detection using DAR-4M AM

Materials:

  • DAR-4M AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

  • Cultured cells

Procedure:

  • Preparation of DAR-4M AM Stock Solution: Prepare a 1-5 mM stock solution of DAR-4M AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Preparation of Working Solution: Immediately before use, dilute the stock solution to a final working concentration of 5-10 µM in a balanced salt solution or serum-free medium.

  • Cell Loading:

    • For adherent cells, remove the culture medium and wash the cells once with the balanced salt solution. Add the DAR-4M AM working solution and incubate for 20-30 minutes at 37°C in the dark.

    • For suspension cells, pellet the cells and resuspend in the DAR-4M AM working solution. Incubate for 20-30 minutes at 37°C in the dark.

  • Washing: Remove the loading solution and wash the cells twice with the balanced salt solution to remove any extracellular probe.

  • De-esterification: Add fresh balanced salt solution or medium to the cells and incubate for an additional 10-20 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (Excitation/Emission: ~560/~575 nm).

Protocol 2: Intracellular NO Detection using DAF-2 DA

Materials:

  • DAF-2 DA

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Balanced salt solution (e.g., HBSS) or cell culture medium

  • Cultured cells

Procedure:

  • Preparation of DAF-2 DA Stock Solution: Prepare a 5 mM stock solution of DAF-2 DA in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Preparation of Working Solution: Immediately before use, dilute the stock solution to a final working concentration of 5-10 µM in a balanced salt solution or serum-free medium.

  • Cell Loading:

    • For adherent cells, remove the culture medium and wash the cells once with the balanced salt solution. Add the DAF-2 DA working solution and incubate for 30-60 minutes at 37°C in the dark.

    • For suspension cells, pellet the cells and resuspend in the DAF-2 DA working solution. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the loading solution and wash the cells twice with the balanced salt solution to remove any extracellular probe.

  • De-esterification: Add fresh balanced salt solution or medium to the cells and incubate for an additional 15-20 minutes at 37°C to allow for complete de-esterification of the diacetate groups.

  • Imaging: The cells are now ready for fluorescence imaging using a fluorescence microscope equipped with standard fluorescein filter sets (Excitation/Emission: ~495/~515 nm).

Experimental Workflow

The general workflow for utilizing these intracellular NO probes is outlined below.

Experimental Workflow Typical Experimental Workflow for Intracellular NO Detection Start Start Prepare_Cells 1. Prepare Cell Culture Start->Prepare_Cells Load_Probe 2. Load Cells with Cell-Permeable Probe Prepare_Cells->Load_Probe Wash_1 3. Wash to Remove Excess Probe Load_Probe->Wash_1 De_esterification 4. Incubate for De-esterification Wash_1->De_esterification Stimulate 5. Stimulate NO Production (e.g., with agonist) De_esterification->Stimulate Image 6. Acquire Fluorescence Images Stimulate->Image Analyze 7. Analyze Data Image->Analyze End End Analyze->End

Figure 2. Typical experimental workflow for intracellular NO detection.

Conclusion

The choice between DAR-4M AM and DAF-2 DA will ultimately depend on the specific experimental context.

Choose DAR-4M AM when:

  • Cellular autofluorescence is a concern: Its longer excitation and emission wavelengths minimize interference from endogenous fluorophores that typically emit in the green spectrum.

  • Photostability is a priority: For long-term imaging experiments, the rhodamine-based structure of DAR-4M offers greater photostability.

  • Working in acidic environments: DAR-4M maintains its fluorescence over a broad pH range, making it suitable for studies involving acidic organelles or conditions.

Choose DAF-2 DA when:

  • High sensitivity is the primary requirement: DAF-2 DA has a slightly lower detection limit for NO.

  • Green fluorescence is compatible with the experimental setup: If the experimental system has low green autofluorescence and appropriate filter sets are available.

  • Working within a neutral to alkaline pH range: DAF-2 performs optimally in this pH range.

By carefully considering the quantitative data, understanding the underlying detection mechanisms, and adhering to optimized experimental protocols, researchers can confidently select and utilize the most appropriate fluorescent probe to unravel the complex roles of nitric oxide in their biological systems of interest.

References

A Comparative Guide: Cross-Validation of Dar-2 Fluorescence with Electrochemical NO Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent methods for nitric oxide (NO) detection: the fluorescent probe Dar-2 and electrochemical NO sensors. The selection of an appropriate NO detection method is critical for obtaining accurate and reliable data in research and drug development. This document aims to facilitate this decision-making process by presenting a comprehensive overview of their performance characteristics, supported by available experimental data, and detailed experimental protocols.

At a Glance: Key Performance Characteristics

The following table summarizes the key quantitative performance characteristics of this compound and electrochemical NO sensors based on data reported in the literature. It is important to note that performance can vary depending on the specific experimental conditions, cell type, and the particular model of the electrochemical sensor.

FeatureThis compound Fluorescent ProbeElectrochemical NO Sensors
Detection Principle Indirect detection: reacts with an oxidation product of NO (N₂O₃) in the presence of oxygen to form a fluorescent triazole.Direct detection: measures the current generated from the direct oxidation or reduction of NO at an electrode surface.[1]
Reported Limit of Detection (LOD) ~5 nM (in vitro)[2]pM to nM range (e.g., 0.1 nM)[3]
Temporal Resolution Seconds to minutes, dependent on reaction kinetics and imaging frequency.Real-time (milliseconds to seconds).[4]
Spatial Resolution High (subcellular localization possible with microscopy).Limited to the size of the electrode tip (micro to nano-scale).
Selectivity Generally good for NO, but can show cross-reactivity with other reactive nitrogen species (RNS) and compounds like dehydroascorbic acid that can affect the cellular redox environment.[5]High selectivity can be achieved with specific electrode materials and membranes to minimize interference from electroactive species like nitrite, ascorbic acid, and dopamine.[6]
Primary Application Cellular and subcellular imaging of NO production.Real-time, quantitative measurement of NO in biological solutions, tissues, and in vivo.[7]
Instrumentation Fluorescence microscope, plate reader, or flow cytometer.Potentiostat or a specialized NO meter.[6]

Deep Dive: Understanding the Methodologies

This compound Fluorescence: Visualizing Nitric Oxide

This compound (a rhodamine-based probe) is a valuable tool for visualizing NO production within cells. Its cell-permeable diacetate form, this compound DA, readily crosses the cell membrane.

Signaling Pathway and Detection Mechanism

Nitric oxide is synthesized by nitric oxide synthase (NOS) enzymes. Once produced, NO can react with oxygen and other molecules to form various reactive nitrogen species. This compound's fluorescence is a result of its reaction with dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO. This reaction converts the non-fluorescent this compound into a highly fluorescent triazole derivative.

cluster_cell Cell L_Arginine L-Arginine NOS NOS L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L-Citrulline N2O3 N₂O₃ NO->N2O3 O2 O₂ O2->N2O3 Dar2T This compound Triazole (fluorescent) N2O3->Dar2T Dar2 This compound (non-fluorescent) Dar2->Dar2T reaction

This compound fluorescence signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for measuring intracellular NO using this compound DA.

A 1. Cell Culture B 2. Load cells with This compound DA A->B C 3. Incubate for de-esterification B->C D 4. Wash to remove extracellular probe C->D E 5. Stimulate NO production (optional) D->E F 6. Acquire fluorescence images/data E->F G 7. Analyze fluorescence intensity F->G

Experimental workflow for this compound assay.
Electrochemical Sensors: Real-Time Nitric Oxide Quantification

Electrochemical NO sensors provide a direct and quantitative measurement of NO concentration in real-time. These sensors typically consist of a working electrode and a reference electrode.

Detection Principle

When a specific potential is applied to the working electrode, NO molecules that come into contact with its surface are either oxidized or reduced. This electron transfer generates a current that is directly proportional to the concentration of NO. The use of specialized coatings and membranes enhances the selectivity of the sensor for NO over other potentially interfering electroactive molecules present in biological samples.

Experimental Workflow

The workflow for using an electrochemical NO sensor is generally more direct than fluorescence-based methods.

A 1. Calibrate the NO sensor B 2. Prepare biological sample A->B C 3. Position the sensor in the sample B->C D 4. Record baseline current C->D E 5. Stimulate NO production D->E F 6. Continuously record current change E->F G 7. Convert current to NO concentration F->G

Workflow for electrochemical NO sensing.

Experimental Protocols

Protocol 1: Intracellular NO Detection with this compound DA

Materials:

  • Cells of interest cultured on a suitable imaging plate (e.g., glass-bottom dish)

  • This compound DA (cell-permeable) stock solution (e.g., 5 mM in DMSO)

  • Balanced salt solution (e.g., HBSS or PBS)

  • Cell culture medium

  • NO donor (e.g., SNAP) or agonist to stimulate endogenous NO production

  • NOS inhibitor (e.g., L-NAME) for negative control

  • Fluorescence microscope with appropriate filters for rhodamine dyes (Excitation/Emission ~560/580 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on the imaging plate.

  • Loading with this compound DA:

    • Prepare a working solution of this compound DA (typically 1-10 µM) in serum-free medium or a suitable buffer.

    • Remove the culture medium from the cells and wash once with the buffer.

    • Add the this compound DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • De-esterification and Washing:

    • After incubation, remove the loading solution and wash the cells twice with warm buffer to remove any extracellular probe.

    • Add fresh, pre-warmed culture medium or buffer and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe by intracellular esterases.

  • Stimulation and Imaging:

    • For time-lapse imaging, place the plate on the microscope stage.

    • Acquire a baseline fluorescence image.

    • To induce NO production, add the NO donor or agonist to the cells.

    • Acquire images at regular intervals to monitor the change in fluorescence intensity over time.

    • For endpoint assays, stimulate the cells for the desired period before acquiring a final image.

  • Controls:

    • Positive Control: Treat a separate set of loaded cells with a known NO donor.

    • Negative Control: Pre-incubate cells with a NOS inhibitor before adding the agonist.

  • Data Analysis:

    • Quantify the average fluorescence intensity of the cells or regions of interest using image analysis software.

    • The fold-increase in fluorescence intensity relative to the baseline is proportional to the amount of NO produced.

Protocol 2: Electrochemical Measurement of NO in Solution

Materials:

  • Electrochemical NO sensor and meter

  • Calibration solutions of known NO concentrations (prepared from a saturated NO solution or using an NO donor like S-nitrosoglutathione - GSNO)

  • Biological sample (e.g., cell suspension, tissue homogenate, or perfusion solution)

  • Stir plate and stir bar (for solution measurements)

  • Faraday cage (optional, to reduce electrical noise)

Procedure:

  • Sensor Preparation and Calibration:

    • Prepare and polarize the NO sensor according to the manufacturer's instructions.

    • Calibrate the sensor by adding known concentrations of NO to a deoxygenated buffer and recording the corresponding current response. This will generate a calibration curve to convert current readings (pA or nA) to NO concentration (nM or µM).

  • Sample Preparation:

    • Prepare the biological sample in a suitable vessel. For cell suspensions, ensure a known cell density. For tissue samples, they can be placed in a measurement chamber with buffer.

  • Measurement:

    • Immerse the tip of the calibrated NO sensor into the sample.

    • Allow the baseline current to stabilize.

    • To measure stimulated NO release, add the agonist or compound of interest to the sample.

    • Continuously record the change in current over time.

  • Controls:

    • Negative Control: In a separate experiment, pre-treat the sample with a NOS inhibitor before adding the stimulus.

    • Vehicle Control: Add the vehicle used to dissolve the stimulus to ensure it does not elicit an NO response.

  • Data Analysis:

    • Using the calibration curve, convert the recorded current changes into NO concentration.

    • The peak change in NO concentration or the total amount of NO released (area under the curve) can be calculated.

Logical Comparison Framework

The choice between this compound and electrochemical sensors depends heavily on the specific research question. The following diagram illustrates the decision-making logic.

A What is the primary research question? B Spatial localization of NO (cellular/subcellular) A->B  Qualitative/Semi-quantitative C Real-time, quantitative NO concentration A->C Quantitative   D This compound Fluorescence Microscopy B->D E Electrochemical NO Sensor C->E

Decision framework for selecting an NO detection method.

Conclusion

Both this compound fluorescence and electrochemical sensors are powerful tools for investigating the complex roles of nitric oxide in biological systems. This compound offers unparalleled spatial resolution for visualizing NO production within cells and tissues. In contrast, electrochemical sensors provide direct, real-time, and quantitative measurements of NO concentration. The optimal choice of method ultimately depends on the specific experimental goals. For studies requiring subcellular localization and visualization of NO dynamics, this compound is the preferred method. For experiments demanding precise, real-time quantification of NO release, electrochemical sensors are the superior choice. In many cases, the complementary use of both techniques can provide a more comprehensive understanding of NO signaling in a given biological context.

References

A Head-to-Head Comparison: The Advantages of Dar-2 in Nitric Oxide Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of nitric oxide (NO) signaling, the choice of measurement methodology is paramount. This guide provides an objective comparison of the fluorescent probe Dar-2 against traditional nitric oxide measurement techniques, supported by experimental data and detailed protocols. We will explore the key advantages of this compound in terms of sensitivity, specificity, and spatiotemporal resolution, offering a clear rationale for its adoption in modern research.

Nitric oxide, a fleeting and highly reactive signaling molecule, plays a crucial role in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Its transient nature, however, presents a significant challenge for accurate and reliable quantification. Over the years, a variety of methods have been developed to measure NO, ranging from colorimetric assays to sophisticated analytical techniques. The advent of fluorescent probes, such as this compound (a diaminorhodamine derivative), has revolutionized the study of NO by enabling real-time imaging in living cells and tissues.

Unveiling the Mechanism: How this compound Detects Nitric Oxide

This compound belongs to a class of fluorescent probes that operate on the principle of a "turn-on" fluorescence mechanism. In its native state, this compound is non-fluorescent. However, in the presence of nitric oxide and oxygen, it undergoes a chemical transformation to form a highly fluorescent triazole derivative. This reaction is highly specific and results in a significant increase in fluorescence intensity, allowing for the sensitive detection of NO.

For intracellular applications, the cell-permeable acetoxymethyl (AM) ester form, this compound AM, is utilized. Once inside the cell, intracellular esterases cleave the AM group, trapping the active this compound probe within the cellular environment.

Dar2_Mechanism cluster_cell Intracellular Space cluster_extracellular Extracellular Space Dar-2_AM This compound AM (Cell-Permeable, Non-fluorescent) This compound This compound (Cell-Impermeable, Non-fluorescent) Dar-2_AM->this compound Intracellular Esterases Fluorescent_Triazole Fluorescent Triazole Derivative This compound->Fluorescent_Triazole + Nitric Oxide (NO) + O₂ Dar-2_AM_ext This compound AM Dar-2_AM_ext->Dar-2_AM

Caption: Mechanism of intracellular nitric oxide detection by this compound AM.

Quantitative Comparison of Nitric Oxide Measurement Methods

To provide a clear and concise overview, the following table summarizes the key performance characteristics of this compound compared to traditional nitric oxide measurement methods.

FeatureThis compound (Diaminorhodamine)Griess Assay (Colorimetric)ChemiluminescenceHemoglobin-Based Assay
Principle Fluorescence turn-on upon reaction with NO and O₂Diazotization reaction forming a colored azo compoundReaction of NO with ozone produces lightSpectrophotometric measurement of the conversion of oxyhemoglobin to methemoglobin
Detection Limit ~5 nM~0.5 - 1 µM[2][3]ppb levels~1-5 µM
Temporal Resolution Real-timeEndpointReal-timeEndpoint
Spatial Resolution SubcellularNone (bulk sample)None (gas-phase)None (bulk sample)
Live Cell Imaging YesNoNoNo
Key Advantages High sensitivity, high spatiotemporal resolution, suitable for live-cell imaging, photostable.[1]Simple, inexpensive, widely available.High sensitivity and specificity for NO gas.[4][5]Direct measurement of NO binding.
Key Limitations Potential for interference from other reactive nitrogen species, pH sensitivity in some variants.[6]Indirect measurement of nitrite/nitrate, interference from other compounds in biological samples.[2]Requires specialized equipment, measures gaseous NO.Interference from other substances that absorb at the same wavelength, requires purified hemoglobin.

In-Depth Look at the Advantages of this compound

The superior performance of this compound in several key areas makes it an invaluable tool for modern nitric oxide research:

  • Exceptional Sensitivity: With a detection limit in the low nanomolar range, this compound surpasses the sensitivity of many traditional methods, such as the Griess assay, by orders of magnitude. This allows for the detection of subtle changes in NO concentration that may be missed by less sensitive techniques.

  • Unparalleled Spatiotemporal Resolution: The ability to use this compound in fluorescence microscopy enables researchers to visualize NO production in real-time and with subcellular resolution. This is a significant advantage over bulk measurement techniques that provide an average concentration across a cell population or tissue sample.

  • Live-Cell Compatibility: The cell-permeable nature of this compound AM allows for the non-invasive measurement of NO in living cells and tissues, providing dynamic insights into cellular signaling pathways. Traditional methods often require cell lysis or sample fixation, precluding the study of dynamic processes.

  • High Specificity: While no probe is entirely without off-target effects, this compound exhibits good selectivity for nitric oxide over many other reactive oxygen species (ROS). However, it is important to note that like other diaminofluorescein-based probes, it can also react with peroxynitrite, a molecule formed from the reaction of NO with superoxide.[6] Careful experimental design and the use of appropriate controls are therefore essential.

Experimental Protocols

To facilitate the practical application of these methods, detailed experimental protocols are provided below.

Experimental Workflow: Intracellular NO Detection with this compound AM

Dar2_Workflow Start Start: Culture cells on a suitable imaging dish Prepare_Loading Prepare this compound AM loading solution (e.g., 5-10 µM in serum-free medium) Start->Prepare_Loading Wash_Cells_1 Wash cells with pre-warmed buffer (e.g., HBSS) Prepare_Loading->Wash_Cells_1 Incubate_Probe Incubate cells with this compound AM loading solution (30-60 min at 37°C in the dark) Wash_Cells_1->Incubate_Probe Wash_Cells_2 Wash cells twice with warm buffer to remove extracellular probe Incubate_Probe->Wash_Cells_2 De-esterification Incubate for an additional 15-30 min to allow for AM ester hydrolysis Wash_Cells_2->De-esterification Stimulate_Cells Stimulate cells with an agonist to induce NO production (optional) De-esterification->Stimulate_Cells Image_Cells Image cells using a fluorescence microscope (e.g., Ex/Em ~560/575 nm) Stimulate_Cells->Image_Cells End End: Analyze fluorescence intensity Image_Cells->End

Caption: A typical workflow for measuring intracellular nitric oxide using this compound AM.

Materials:

  • This compound AM (acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells on coverslips or in a microplate

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or agonist to stimulate endogenous NO production

  • Fluorescence microscope with appropriate filters for rhodamine (Excitation: ~560 nm, Emission: ~575 nm)

Procedure:

  • Preparation of this compound AM Stock Solution: Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging platform.

  • Loading of this compound AM: Dilute the this compound AM stock solution in pre-warmed HBSS or serum-free medium to a final concentration of 5-10 µM.

  • Remove the culture medium from the cells and wash once with HBSS.

  • Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular probe.

  • Add fresh, pre-warmed HBSS or culture medium to the cells.

  • De-esterification: Incubate the cells for an additional 15-30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases.

  • NO Stimulation and Imaging: If desired, stimulate the cells with an NO donor or an agonist to induce endogenous NO production.

  • Image the cells using a fluorescence microscope with the appropriate filter set. The fluorescence intensity will be proportional to the intracellular NO concentration.

Experimental Protocol: Nitric Oxide Measurement using the Griess Assay

Griess_Assay_Workflow Start Start: Prepare samples and nitrite standards Add_Sulfanilamide Add sulfanilamide solution to each well Start->Add_Sulfanilamide Incubate_1 Incubate for 5-10 minutes at room temperature, protected from light Add_Sulfanilamide->Incubate_1 Add_NED Add N-(1-naphthyl)ethylenediamine (NED) solution to each well Incubate_1->Add_NED Incubate_2 Incubate for 5-10 minutes at room temperature, protected from light Add_NED->Incubate_2 Measure_Absorbance Measure absorbance at ~540 nm using a microplate reader Incubate_2->Measure_Absorbance Calculate_Concentration Calculate nitrite concentration based on the standard curve Measure_Absorbance->Calculate_Concentration End End: Report results Calculate_Concentration->End

Caption: The sequential steps involved in the Griess assay for nitrite determination.

Materials:

  • Griess Reagent:

    • Solution I: Sulfanilamide in an acidic solution (e.g., 1% sulfanilamide in 5% phosphoric acid)

    • Solution II: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water (e.g., 0.1% NED)

  • Nitrite standard solution (e.g., sodium nitrite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample and Standard Preparation: Prepare a series of nitrite standards of known concentrations. Prepare your biological samples (e.g., cell culture supernatant). If necessary, deproteinize samples.

  • Assay: a. Pipette 50 µL of each standard and sample into separate wells of a 96-well plate. b. Add 50 µL of Solution I (sulfanilamide) to each well. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of Solution II (NED) to each well. e. Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the nitrite concentration in your samples.

Conclusion: Empowering Nitric Oxide Research with Advanced Tools

While traditional methods for nitric oxide measurement have been instrumental in advancing our understanding of its biological roles, they are often limited by factors such as sensitivity, specificity, and the inability to perform live-cell imaging. The fluorescent probe this compound offers a powerful alternative, providing researchers with the ability to detect and quantify nitric oxide with high sensitivity and spatiotemporal resolution in living systems. By carefully considering the advantages and limitations of each method and selecting the most appropriate tool for the research question at hand, scientists can continue to unravel the intricate signaling networks governed by this enigmatic molecule.

References

A Researcher's Guide to Quantitative Nitric Oxide Probes: Beyond DAF-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of nitric oxide (NO), a ubiquitous signaling molecule, the accurate quantification of its production is paramount. For years, 4,5-diaminofluorescein (DAF-2) has been a widely used fluorescent probe for this purpose. However, a growing body of evidence highlights significant limitations that can impact the quantitative accuracy of DAF-2. This guide provides a critical comparison of DAF-2 with alternative probes, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate tool for your research needs.

Nitric oxide is a transient and highly reactive free radical, making its direct and precise measurement in biological systems challenging.[1] Fluorescent probes have become indispensable for real-time monitoring of NO dynamics with high spatiotemporal resolution.[1] The most common of these, the diaminofluorescein (DAF) family, relies on the N-nitrosation of a diamino group in the presence of oxygen to form a fluorescent triazole.[1] While popular, it is crucial to understand the inherent limitations of the archetypal probe, DAF-2, to ensure robust and reproducible experimental outcomes.

The Limitations of DAF-2 as a Quantitative Probe

DAF-2 has been instrumental in advancing our understanding of NO biology. However, several factors compromise its utility for precise quantitative measurements:

  • Indirect Detection: DAF-2 does not react directly with nitric oxide. Instead, it detects dinitrogen trioxide (N₂O₃), an auto-oxidation product of NO that forms in the presence of oxygen.[2] This indirect mechanism can be influenced by the local oxygen concentration and the presence of other reactive species, introducing variability into the measurements.

  • pH Sensitivity: The fluorescence of the DAF-2 triazole product (DAF-2T) is pH-dependent, with a decrease in fluorescence in more acidic environments.[3][4] This poses a significant challenge when comparing NO levels in different cellular compartments or in experimental conditions where pH may fluctuate.

  • Selectivity and Interference: DAF-2 is not entirely specific for NO-derived species. It has been shown to react with dehydroascorbic acid (DHA), a component of the vitamin C recycling pathway, producing a fluorescent product that is spectrally similar to DAF-2T.[5] Furthermore, certain phenolic compounds can quench the fluorescence of DAF-2 or fluoresce themselves, leading to inaccurate readings.[6][7] Redox-active compounds can also interfere with the formation of the DAF-2-reactive NO oxidation product, potentially leading to false-negative results.[8]

  • Photostability: Like many fluorescein-based dyes, DAF-2 and its product are susceptible to photobleaching, which can limit their use in long-term or time-lapse imaging experiments.[1][9]

  • Autofluorescence: DAF-2 itself possesses a low level of intrinsic fluorescence, which can contribute to background noise and reduce the signal-to-noise ratio, particularly when measuring low concentrations of NO.[10][11]

A Comparative Analysis of Nitric Oxide Probes

Several alternative fluorescent probes have been developed to address the limitations of DAF-2. The following table provides a quantitative comparison of DAF-2 with its successor, DAF-FM, the rhodamine-based probe DAR-4M, and a representative copper-based probe.

FeatureDAF-2DAF-FMDAR-4MCopper-Based Probes (e.g., CuFL)
Detection Mechanism Indirect (reacts with N₂O₃)Indirect (reacts with N₂O₃)Indirect (reacts with N₂O₃)Direct (reacts with NO)[12][13]
Excitation Max (nm) ~495~495[9]~560[14]Varies (e.g., ~490 for CuFL)
Emission Max (nm) ~515~515[9]~575[14]Varies (e.g., ~515 for CuFL)
Detection Limit ~5 nM[9]~3 nM[9]~7-10 nM[14][15]Nanomolar range[16]
Quantum Yield (Φ) ~0.02 (DAF-2), ~0.92 (DAF-2T)[2]~0.005 (DAF-FM), ~0.81 (DAF-FMT)[9]High fluorescence enhancement (~840-fold)[15]"Turn-on" fluorescence
Key Advantages Widely used and citedImproved sensitivity and stability at physiological pH compared to DAF-2.[1][9]Less pH-sensitive, greater photostability, and red-shifted fluorescence reduces autofluorescence.[3][4]Direct detection of NO, high selectivity.[12][13]
Key Limitations pH sensitivity, photobleaching, indirect detection, interference from other molecules.[3][4][6][7][8]Indirect detection, potential for interferences similar to DAF-2.[1]Indirect detection, can also react with dehydroascorbic acid.[5]Can require more complex synthesis and handling.[17]

Signaling Pathways of Nitric Oxide Production

A fundamental understanding of the cellular pathways leading to NO production is essential for interpreting data from fluorescent probes. Nitric oxide is synthesized by a family of enzymes called nitric oxide synthases (NOS), which convert L-arginine to L-citrulline. There are three main isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).[18]

Caption: Simplified overview of the three main nitric oxide synthase (NOS) pathways.

Experimental Protocols

Accurate and reproducible results are contingent on meticulous experimental execution. Below are generalized protocols for the intracellular detection of nitric oxide using DAF-2 DA, DAF-FM DA, and DAR-4M AM. Note that optimal conditions may vary depending on the cell type and experimental setup.

General Experimental Workflow

Experimental_Workflow start Seed Cells loading Load with Probe (e.g., DAF-2 DA, DAF-FM DA, DAR-4M AM) start->loading wash1 Wash to Remove Extracellular Probe loading->wash1 de_esterification Incubate for De-esterification wash1->de_esterification treatment Treat with Stimulus/Inhibitor de_esterification->treatment imaging Fluorescence Imaging or Flow Cytometry treatment->imaging analysis Data Analysis imaging->analysis

Caption: A generalized workflow for intracellular nitric oxide detection.

Protocol 1: Intracellular NO Detection with DAF-2 Diacetate (DAF-2 DA)
  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or coverslip.

  • Reagent Preparation: Prepare a stock solution of DAF-2 DA in high-quality, anhydrous DMSO. Immediately before use, dilute the stock solution to a final working concentration of 5-10 µM in a serum-free medium or appropriate buffer.[19]

  • Cell Loading: Remove the culture medium and wash the cells once with the loading buffer. Incubate the cells with the DAF-2 DA working solution for 20-60 minutes at 37°C, protected from light.[20]

  • Washing and De-esterification: After incubation, wash the cells twice with a pre-warmed buffer to remove extracellular DAF-2 DA. Add fresh medium or buffer and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe by intracellular esterases.[9]

  • Stimulation and Imaging: Treat the cells with the desired stimulus to induce NO production. For a positive control, a known NO donor can be used. For a negative control, cells can be pre-treated with an NOS inhibitor (e.g., L-NAME). Image the cells using a fluorescence microscope with excitation at ~495 nm and emission at ~515 nm.[11]

Protocol 2: Intracellular NO Detection with DAF-FM Diacetate (DAF-FM DA)
  • Cell Preparation: Culture cells as described for the DAF-2 DA protocol.

  • Reagent Preparation: Prepare a stock solution of DAF-FM DA in anhydrous DMSO. Dilute the stock solution to a working concentration of 1-10 µM in a suitable buffer immediately before use.[8][9]

  • Cell Loading: Wash the cells and incubate with the DAF-FM DA working solution for 20-60 minutes at 37°C, protected from light.[8][9]

  • Washing and De-esterification: Wash the cells to remove excess probe and incubate for an additional 15-30 minutes in fresh, pre-warmed medium to allow for complete de-esterification.[8][9]

  • Stimulation and Imaging: Induce NO production and image the cells using fluorescence microscopy with excitation at ~495 nm and emission at ~515 nm.[8]

Protocol 3: Intracellular NO Detection with DAR-4M Acetoxymethyl Ester (DAR-4M AM)
  • Cell Preparation: Culture cells as previously described.

  • Reagent Preparation: Prepare a stock solution of DAR-4M AM in anhydrous DMSO. Just before use, dilute the stock to a final working concentration of 1-10 µM in a suitable buffer.[21]

  • Cell Loading: Wash the cells and incubate them with the DAR-4M AM working solution for 20 minutes to 24 hours, depending on the cell type, at 37°C and protected from light.[21]

  • Washing: After incubation, wash the cells once with a pre-warmed buffer to remove any extracellular probe.[12]

  • Stimulation and Imaging: Resuspend or cover the cells in fresh, pre-warmed medium and treat with the desired stimulus. Image the cells using a fluorescence microscope with excitation at ~560 nm and emission at ~575 nm.[12][21]

Detection Mechanisms of Different Probe Classes

The choice of a fluorescent probe should also be guided by its mechanism of action. DAF-based and copper-based probes represent two distinct strategies for NO detection.

Detection_Mechanisms cluster_DAF DAF-based Probes (Indirect Detection) cluster_Copper Copper-based Probes (Direct Detection) NO_O2 NO + O2 N2O3 N2O3 NO_O2->N2O3 DAF DAF-2 / DAF-FM (Non-fluorescent) N2O3->DAF DAF_T DAF-2T / DAF-FMT (Highly Fluorescent) DAF->DAF_T Cu_Probe Cu(II)-Probe Complex (Quenched Fluorescence) Cu_Probe_NO [Cu(I)-Probe] + NO+ Cu_Probe->Cu_Probe_NO + NO NO_direct NO Fluorescent_Ligand Fluorescent Ligand (Released) Cu_Probe_NO->Fluorescent_Ligand

Caption: Comparison of indirect and direct nitric oxide detection mechanisms.

Conclusion and Recommendations

While DAF-2 has been a valuable tool, its limitations for quantitative nitric oxide measurement are well-documented. For researchers requiring more precise and reliable quantification, several superior alternatives are available.

  • For general-purpose intracellular NO detection with improved performance over DAF-2, DAF-FM is a suitable choice. Its enhanced sensitivity and stability at physiological pH offer a significant advantage.[1][9]

  • When photostability and avoidance of autofluorescence are critical, particularly in long-term imaging experiments, DAR-4M is the recommended probe. Its red-shifted emission spectrum minimizes interference from native cellular fluorescence.[3][4]

  • For studies demanding the highest specificity and direct measurement of nitric oxide, copper-based fluorescent probes are the gold standard. Although they may require more specialized handling, their direct detection mechanism eliminates the ambiguities associated with indirect probes.[12][13]

Ultimately, the selection of the most appropriate nitric oxide probe will depend on the specific experimental question, the biological system under investigation, and the available instrumentation. By carefully considering the performance characteristics and limitations of each probe, researchers can ensure the generation of accurate and reproducible data in their exploration of the multifaceted roles of nitric oxide.

References

A Comparative Guide to Dar-2 Fluorescence and Traditional NOS Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the multifaceted roles of nitric oxide (NO), accurate and reliable measurement of its production is paramount. This guide provides a comprehensive comparison of the fluorescent probe Dar-2 with traditional nitric oxide synthase (NOS) enzyme activity assays, namely the Griess and citrulline assays. We will delve into the principles of each method, present a comparative analysis of their performance, and provide detailed experimental protocols to assist in selecting the most appropriate assay for your research needs.

Introduction to Nitric Oxide Detection Methods

Nitric oxide is a transient and highly reactive signaling molecule, making its direct quantification in biological systems challenging. Consequently, various direct and indirect methods have been developed to assess its production.

This compound (Diaminorhodamine-2) is a fluorescent probe designed for the real-time detection of nitric oxide in living cells. As a rhodamine-based dye, it offers advantages in terms of photostability and a longer emission wavelength, which can reduce interference from cellular autofluorescence. The cell-permeable version, this compound diacetate (this compound DA), readily enters cells where it is hydrolyzed by intracellular esterases to the active this compound probe. In the presence of nitric oxide and oxygen, this compound is converted to a highly fluorescent triazole derivative, allowing for the visualization and quantification of NO production.

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions. The assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.

The Citrulline Assay is a radiometric method that directly measures the activity of nitric oxide synthase (NOS). NOS enzymes produce NO through the conversion of L-arginine to L-citrulline. By using radiolabeled L-arginine (e.g., [³H]arginine or [¹⁴C]arginine) as a substrate, the amount of radiolabeled L-citrulline produced is directly proportional to the NOS activity. This assay is considered a gold standard for quantifying NOS enzymatic activity in tissue homogenates and cell lysates.

Performance Comparison

The choice of assay depends on the specific experimental question, the sample type, and the required sensitivity and spatial resolution. The following table summarizes the key performance characteristics of this compound fluorescence, the Griess assay, and the citrulline assay.

FeatureThis compound Fluorescence AssayGriess AssayCitrulline Assay
Principle Direct detection of NO (via its oxidation products) leading to a fluorescent signal.Indirect detection of NO by measuring its stable breakdown product, nitrite (NO₂⁻).Direct measurement of NOS enzyme activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Measurement Fluorescence intensity.Absorbance (colorimetric).Radioactivity (scintillation counting).
Sample Type Live cells, tissues.Cell culture supernatants, plasma, urine, tissue homogenates.Tissue homogenates, cell lysates, purified enzyme preparations.
Detection Limit Nanomolar range (e.g., ~3-5 nM for similar DAF probes).[1]Micromolar range (typically ~0.5-1 µM).[2]Picomole level.
Temporal Resolution Real-time imaging of dynamic NO changes.Endpoint measurement of accumulated nitrite.Endpoint measurement of total enzyme activity over a specific time.
Spatial Resolution Subcellular resolution with microscopy.No spatial resolution (measures bulk sample).No spatial resolution (measures bulk sample).
Specificity Can be susceptible to interference from other reactive oxygen and nitrogen species, and pH changes can affect fluorescence.Can be affected by interfering substances in complex biological media. Requires conversion of nitrate to nitrite for total NOx measurement.Highly specific for NOS activity.
Advantages Real-time and in situ detection, high sensitivity, subcellular localization.Simple, inexpensive, and widely used.High specificity and sensitivity, considered a "gold standard" for NOS activity.
Disadvantages Potential for artifacts and interference, requires specialized imaging equipment.Indirect measurement, lower sensitivity, no spatial or real-time information.Use of radioactivity, requires specialized equipment and handling, endpoint measurement.

Experimental Protocols

This compound Fluorescence Assay for Intracellular Nitric Oxide Detection

This protocol is a general guideline for using a cell-permeable this compound analogue (e.g., a diacetate form) for detecting intracellular NO in a 96-well plate format suitable for plate reader analysis.

Materials:

  • Cell-permeable this compound probe (e.g., this compound diacetate)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • 96-well black, clear-bottom microplate

  • Cell culture medium (phenol red-free recommended)

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) as a positive control

  • NOS inhibitor (e.g., Nω-Nitro-L-arginine methyl ester hydrochloride, L-NAME) as a negative control

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Reagent Preparation:

    • Prepare a stock solution of the cell-permeable this compound probe in anhydrous DMSO (e.g., 1-5 mM).

    • On the day of the experiment, dilute the stock solution in HBSS or phenol red-free medium to the final working concentration (typically 1-10 µM).

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with HBSS.

    • Add the this compound working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the this compound loading solution.

    • Wash the cells twice with HBSS to remove any extracellular probe.

  • Treatment:

    • Add fresh HBSS or phenol red-free medium to the cells.

    • Add experimental compounds, positive controls (NO donor), and negative controls (NOS inhibitor) to the respective wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the this compound probe (e.g., excitation ~560 nm, emission ~575 nm).

    • For kinetic studies, take readings at regular intervals.

Griess Assay for Nitrite Quantification

This protocol is for the colorimetric determination of nitrite in cell culture supernatants.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • (Note: Store solutions in the dark at 4°C).

  • Sodium nitrite (NaNO₂) standard solution (1 mM)

  • 96-well clear microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards (e.g., 0, 10, 25, 50, 75, 100 µM) by diluting the 1 mM stock solution in the same medium as the samples.

  • Sample Collection:

    • Collect cell culture supernatants and centrifuge to remove any cellular debris.

  • Griess Reaction:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples from the standard curve.

Citrulline Assay for NOS Activity

This protocol describes the measurement of NOS activity in cell lysates by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.

Materials:

  • [³H]L-arginine

  • Lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, protease inhibitors)

  • Reaction buffer (e.g., 50 mM HEPES pH 7.4, 1 mM NADPH, 1.25 mM CaCl₂, 10 µg/mL calmodulin, 10 µM tetrahydrobiopterin)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • NOS Reaction:

    • In a microcentrifuge tube, combine a specific amount of cell lysate protein (e.g., 50-100 µg) with the reaction buffer.

    • Add [³H]L-arginine to initiate the reaction.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Separation of [³H]L-citrulline:

    • Stop the reaction by adding a stop buffer (e.g., 100 mM HEPES pH 5.5, 10 mM EDTA).

    • Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.

  • Quantification:

    • Collect the eluate containing [³H]L-citrulline.

    • Add the eluate to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Calculation:

    • Calculate the amount of [³H]L-citrulline produced based on the specific activity of the [³H]L-arginine and express the NOS activity as pmol of citrulline formed per minute per mg of protein.

Visualizations

NOS_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO + O2, NADPH L_Citrulline L-Citrulline NOS->L_Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Physiological_Effects Physiological Effects (e.g., vasodilation) cGMP->Physiological_Effects

Caption: Simplified signaling pathway of nitric oxide synthesis and action.

Experimental_Workflow_Comparison cluster_Dar2 This compound Fluorescence Assay cluster_Griess Griess Assay cluster_Citrulline Citrulline Assay Dar2_Load Load cells with This compound diacetate Dar2_Treat Treat cells Dar2_Load->Dar2_Treat Dar2_Image Fluorescence Imaging/ Plate Reader Dar2_Treat->Dar2_Image Griess_Sample Collect cell supernatant Griess_React Add Griess reagents Griess_Sample->Griess_React Griess_Measure Measure Absorbance (540 nm) Griess_React->Griess_Measure Citrulline_Lyse Prepare cell lysate Citrulline_Incubate Incubate with [3H]L-arginine Citrulline_Lyse->Citrulline_Incubate Citrulline_Separate Separate [3H]L-citrulline Citrulline_Incubate->Citrulline_Separate Citrulline_Count Scintillation Counting Citrulline_Separate->Citrulline_Count

Caption: Comparative workflow of this compound, Griess, and Citrulline assays.

Logical_Relationship NOS_Activity NOS Enzyme Activity NO_Production Nitric Oxide (NO) Production NOS_Activity->NO_Production Leads to Citrulline_Assay_Measure Citrulline Assay (Measures) NOS_Activity->Citrulline_Assay_Measure Nitrite_Accumulation Nitrite (NO₂⁻) Accumulation NO_Production->Nitrite_Accumulation Leads to Dar2_Fluorescence This compound Fluorescence NO_Production->Dar2_Fluorescence Detected by Griess_Assay_Measure Griess Assay (Measures) Nitrite_Accumulation->Griess_Assay_Measure

Caption: Logical relationship between NOS activity and the different assay readouts.

Conclusion

The selection of an appropriate method for assessing nitric oxide production is critical for obtaining reliable and meaningful data. The this compound fluorescence assay offers the significant advantage of real-time, in situ detection of NO with subcellular resolution, making it ideal for studying dynamic cellular processes. However, researchers must be mindful of potential artifacts and interferences. The Griess assay, while indirect and less sensitive, provides a simple and cost-effective method for quantifying total nitrite accumulation in bulk samples. For the most direct and specific quantification of NOS enzyme activity, the citrulline assay remains the gold standard, despite its reliance on radioactivity. A comprehensive understanding of the strengths and limitations of each assay, as outlined in this guide, will enable researchers to make informed decisions and generate robust and reproducible results in their investigation of nitric oxide signaling.

References

A Researcher's Guide to Nitric Oxide Detection: Specificity of Dar-2 in the Landscape of Rhodamine-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of nitric oxide (NO) signaling, the selection of a reliable fluorescent probe is paramount. This guide provides an objective comparison of the rhodamine-based NO probe, Dar-2, with other alternatives, focusing on specificity and performance, supported by experimental data and detailed methodologies.

Nitric oxide, a transient and highly reactive signaling molecule, plays a crucial role in a myriad of physiological and pathological processes. Its accurate detection is therefore essential for advancing our understanding of its biological functions. Rhodamine-based probes have emerged as a popular choice for NO detection, offering advantages over traditional fluorescein-based probes like Diaminofluorescein-2 (DAF-2), including enhanced photostability and reduced pH sensitivity. This guide delves into the specifics of this compound and its standing among other rhodamine-based counterparts.

Performance Comparison of Rhodamine-Based NO Probes

The efficacy of a fluorescent NO probe is determined by several key parameters, including its excitation and emission wavelengths, quantum yield, fluorescence enhancement upon reaction with NO, and its limit of detection. The following table summarizes these characteristics for this compound and other commonly used rhodamine-based NO probes.

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (after NO reaction)Fluorescence Increase (upon NO reaction)Detection Limit (nM)Key Features
This compound ~562~579Not explicitly reported, but expected to be similar to other diaminorhodaminesNot explicitly reportedNot explicitly reportedRhodamine-based, expected high photostability and low pH sensitivity.
DAR-4M ~560~575~0.42~840-fold~7Well-characterized rhodamine probe; red-shifted spectra minimize autofluorescence.
ROPD Not explicitly reported~581Not explicitly reportedNot explicitly reportedNot explicitly reportedCationic probe with fast response time.
dRB-OPD Not explicitly reportedNot explicitly reportedNot explicitly reported~170-foldNot explicitly reportedFast response (<40s) and high selectivity over certain interfering species.
DAF-2 (for comparison) ~495~515~0.92~20-fold~5Widely used fluorescein-based probe; prone to photobleaching and pH sensitivity.

Specificity of this compound: A Critical Evaluation

An ideal NO probe would exhibit absolute specificity for nitric oxide. However, in the complex cellular milieu, cross-reactivity with other reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a significant concern.

In one study, DAR-4M did not show a significant fluorescence increase in response to superoxide (O₂⁻), hydrogen peroxide (H₂O₂), or peroxynitrite (ONOO⁻) alone.[1][2][3] However, the potentiation effect in the presence of both NO and other oxidants highlights a critical consideration for data interpretation.

The following table summarizes the known cross-reactivity profile of a representative diaminorhodamine probe (DAR-4M), which is expected to be comparable to this compound.

Reactive SpeciesReactivity/Interference with Diaminorhodamine Probes
Superoxide (O₂⁻)No direct reaction observed.[1][2][3]
Hydrogen Peroxide (H₂O₂)No direct reaction observed.[1][2][3]
Peroxynitrite (ONOO⁻)No direct reaction alone, but potentiates the fluorescence signal in the presence of NO.[1][2][3]
Dehydroascorbic Acid (DHA)Some rhodamine-based probes show high selectivity over DHA.
Ascorbic Acid (AA)Some rhodamine-based probes show high selectivity over AA.
Cysteine (Cys)Some newer generation rhodamine probes are designed to avoid interference from Cys.

Experimental Protocols

To aid researchers in validating the specificity of this compound or other rhodamine-based NO probes in their own experimental settings, a detailed protocol for an in vitro fluorescence specificity assay is provided below.

Protocol: In Vitro Specificity Assay for Fluorescent NO Probes

Objective: To determine the selectivity of a fluorescent NO probe by measuring its fluorescence response to nitric oxide in the presence and absence of various reactive oxygen and nitrogen species.

Materials:

  • Fluorescent NO probe stock solution (e.g., this compound in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

  • Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine - SNAP)

  • Sources of interfering species:

    • Superoxide: Xanthine/Xanthine Oxidase system

    • Hydrogen Peroxide (H₂O₂): Diluted from a stock solution

    • Peroxynitrite (ONOO⁻): Commercially available or freshly synthesized

    • Other relevant biological molecules (e.g., glutathione, cysteine, ascorbic acid)

Procedure:

  • Probe Preparation: Prepare a working solution of the fluorescent NO probe in PBS. The final concentration should be optimized for the specific probe and instrument, typically in the low micromolar range.

  • Plate Setup:

    • Control Wells: Add the probe working solution to wells containing only PBS.

    • NO Donor Wells: Add the probe working solution and the NO donor to designated wells.

    • Interfering Species Wells: Add the probe working solution and a single interfering species to separate wells.

    • Combination Wells: Add the probe working solution, the NO donor, and one of the interfering species to assess potentiation effects.

  • Incubation: Incubate the microplate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific probe (for this compound, Ex: ~562 nm, Em: ~579 nm).

  • Data Analysis:

    • Subtract the background fluorescence of the control wells (probe in PBS only).

    • Compare the fluorescence intensity of the NO donor wells to the wells containing the interfering species alone.

    • Analyze the fluorescence intensity in the combination wells to determine if the presence of an interfering species enhances or quenches the NO-induced fluorescence.

Signaling Pathway and Experimental Workflow Visualization

To further clarify the processes involved, the following diagrams illustrate the activation of diaminorhodamine-based probes by nitric oxide and a typical experimental workflow for assessing probe specificity.

NO_Probe_Activation Mechanism of Diaminorhodamine-based NO Probe Activation Dar2_inactive This compound (Diamino form) (Weakly Fluorescent) Dar2_active This compound-Triazole (Highly Fluorescent) Dar2_inactive->Dar2_active + N₂O₃ NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 + O₂ O2 Oxygen (O₂)

Caption: Activation of this compound by nitric oxide.

Specificity_Assay_Workflow Experimental Workflow for NO Probe Specificity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Probe Prepare Probe Working Solution Dispense Dispense into 96-well Plate Prep_Probe->Dispense Prep_Reagents Prepare NO Donor & Interfering Species Prep_Reagents->Dispense Incubate Incubate at 37°C Dispense->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze & Compare Data Measure->Analyze

Caption: Workflow for assessing NO probe specificity.

Conclusion

This compound and other rhodamine-based probes offer significant advantages for the detection of nitric oxide, particularly in terms of photostability and performance across a range of pH values. However, researchers must be cognizant of the potential for these probes to react with a broader range of reactive nitrogen species, especially in environments where peroxynitrite may be present. The choice of a fluorescent NO probe should be guided by the specific experimental context, and careful validation of probe specificity using appropriate controls is essential for the accurate interpretation of results. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and conduct rigorous and reproducible studies of nitric oxide signaling.

References

Navigating Nitric Oxide Detection: A Comparative Guide to Fluorescent Probes in the Presence of Dehydroascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of nitric oxide (NO) is paramount to understanding its myriad roles in cellular signaling and pathophysiology. However, the presence of endogenous molecules can often lead to confounding results. This guide provides a comprehensive comparison of commonly used fluorescent nitric oxide probes, with a special focus on the interference caused by dehydroascorbic acid (DHA), the oxidized form of vitamin C. We present supporting experimental data, detailed protocols, and visual guides to aid in the selection of the most appropriate tool for your research needs.

Nitric oxide, a fleeting yet crucial signaling molecule, presents a significant challenge for direct quantification in biological systems. Fluorescent probes that react with NO or its derivatives to produce a measurable change in fluorescence have become indispensable tools for real-time analysis. Among the most widely used are the diaminofluorescein (DAF) and diaminorhodamine (DAR) families of probes. However, a critical and often overlooked aspect of their use is their cross-reactivity with dehydroascorbic acid, a molecule structurally similar to the reactive intermediates of NO that these probes are designed to detect.

The Challenge: Dehydroascorbic Acid Interference

Performance Comparison of Nitric Oxide Probes

The selection of an appropriate fluorescent probe hinges on a variety of factors, including its sensitivity and selectivity for NO, as well as its susceptibility to interference from other molecules. The following table summarizes the key performance characteristics of DAF-2, DAR-4M, and alternative probes that exhibit reduced or no interference from dehydroascorbic acid.

Probe FamilySpecific ProbeDetection MechanismExcitation Max (nm)Emission Max (nm)Interference by Dehydroascorbic Acid (DHA)Key AdvantagesKey Limitations
Diaminofluorescein (DAF) DAF-2N-nitrosation of the diamino group by N₂O₃ (an oxidation product of NO) to form a fluorescent triazole.~495~515Significant. Reacts with DHA to form a fluorescent product with a similar emission spectrum.[1]High quantum yield, well-established protocols.Susceptible to photobleaching, pH-sensitive, significant DHA interference.
Diaminorhodamine (DAR) DAR-4MN-nitrosation of the diamino group by N₂O₃ to form a fluorescent triazole.~560~575Significant. Reacts with DHA, with some reports suggesting a greater reaction extent than DAF-2.[1]More photostable than DAF-2, longer excitation/emission wavelengths reduce autofluorescence, less pH-sensitive.Still susceptible to DHA interference.
Ortho-hydroxyamino-triarylpyrylium N/AReaction of the ortho-hydroxyamino group with NO.VariesVariesReported to have no interference. [2][3]High selectivity for NO over DHA and other reactive species.Newer class of probes, less commercially available, protocols less established.
Rhodamine-deoxylactam dRB-OPDNO-mediated cleavage of a deoxylactam ring.~550~575Reported to have no interference. Fast response time, high selectivity over DHA and other interfering species.Newer probe, limited commercial availability.
Copper-Based Sensors CuFLNO-mediated reduction of Cu(II) to Cu(I) and release of a fluorescent ligand.VariesVariesGenerally low to no interference. The mechanism is distinct from the nitrosation reaction that DHA interferes with.[4][5]High selectivity for NO radical, not its oxidation products. Useful in hypoxic conditions.Can be sensitive to other reducing agents, multi-step synthesis.[4][5]

Visualizing the Interference and Alternatives

To better understand the chemical interactions at play, the following diagrams illustrate the signaling pathways and the points of interference.

Mechanism of DAF/DAR Probes and DHA Interference NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 + O₂ O2 Oxygen (O₂) Fluorescent_Triazole Fluorescent Triazole N2O3->Fluorescent_Triazole + DAF/DAR DAF_DAR DAF/DAR Probe (Non-fluorescent) DAF_DAR->Fluorescent_Triazole Fluorescent_Adduct Fluorescent Adduct DAF_DAR->Fluorescent_Adduct DHA Dehydroascorbic Acid (DHA) DHA->Fluorescent_Adduct + DAF/DAR

DAF/DAR reaction with NO and interfering DHA.

Mechanism of Alternative, DHA-Insensitive Probes cluster_0 Ortho-hydroxyamino Probes cluster_1 Rhodamine-deoxylactam Probes cluster_2 Copper-Based Probes Ortho_Probe Ortho-hydroxyamino Probe (Non-fluorescent) Ortho_Product Fluorescent Product Ortho_Probe->Ortho_Product NO_1 Nitric Oxide (NO) NO_1->Ortho_Product + Probe dRB_OPD_Probe dRB-OPD Probe (Non-fluorescent) dRB_OPD_Product Fluorescent Product dRB_OPD_Probe->dRB_OPD_Product NO_2 Nitric Oxide (NO) NO_2->dRB_OPD_Product + Probe CuFL_Probe Cu(II)FL Probe (Quenched) CuFL_Product Fluorescent Ligand CuFL_Probe->CuFL_Product NO_3 Nitric Oxide (NO) NO_3->CuFL_Product Reduces Cu(II) to Cu(I) DHA Dehydroascorbic Acid (DHA)

Alternative probes with high DHA selectivity.

Experimental Protocols

Accurate and reproducible data rely on meticulous experimental execution. Below are generalized protocols for the intracellular detection of nitric oxide using DAF-2 DA and DAR-4M AM, as well as a general guideline for the use of copper-based probes. Note that optimal conditions may vary depending on the cell type and experimental setup.

Protocol 1: Intracellular NO Detection with DAF-2 Diacetate (DAF-2 DA)

Materials:

  • DAF-2 DA (5 mM stock solution in anhydrous DMSO)

  • Cultured cells on coverslips or in a microplate

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • NO donor (e.g., S-nitroso-N-acetyl-penicillamine - SNAP) for positive control

  • NO synthase inhibitor (e.g., L-NG-Nitroarginine methyl ester - L-NAME) for negative control

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of DAF-2 DA in HBSS at a final concentration of 5-10 µM.

    • Remove the culture medium and wash the cells once with HBSS.

    • Incubate the cells with the DAF-2 DA working solution for 20-30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove the extracellular probe.

  • De-esterification: Incubate the cells in fresh HBSS for an additional 15-20 minutes at 37°C to allow for the complete de-esterification of DAF-2 DA to the NO-reactive DAF-2 by intracellular esterases.

  • Stimulation and Imaging:

    • Induce NO production by treating the cells with your agonist of interest.

    • For controls, treat cells with an NO donor (positive control) or an NOS inhibitor (negative control).

    • Acquire fluorescence images using a fluorescence microscope with excitation at ~495 nm and emission at ~515 nm.

Protocol 2: Intracellular NO Detection with DAR-4M Acetoxymethyl Ester (DAR-4M AM)

Materials:

  • DAR-4M AM (5 mM stock solution in anhydrous DMSO)

  • Cultured cells

  • HBSS or other suitable buffer

  • NO donor and inhibitor for controls

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of DAR-4M AM in HBSS at a final concentration of 5-10 µM.

    • Wash the cells once with HBSS.

    • Incubate the cells with the DAR-4M AM working solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS.

  • De-esterification: Incubate the cells in fresh HBSS for 15-20 minutes at 37°C.

  • Stimulation and Imaging:

    • Induce NO production with your experimental treatment.

    • Include appropriate positive and negative controls.

    • Acquire fluorescence images using a fluorescence microscope with excitation at ~560 nm and emission at ~575 nm.

Protocol 3: General Guidelines for Copper-Based NO Probes (e.g., CuFL)

Materials:

  • Copper-based probe (e.g., CuFL)

  • Cultured cells

  • Appropriate buffer as specified by the probe manufacturer

Procedure:

  • Cell Preparation: Plate cells on imaging dishes.[4][5]

  • Probe Preparation: Prepare the CuFL probe as described in the relevant literature.[4][5]

  • Cell Treatment: Treat the cells with the CuFL probe.[4][5]

  • Stimulation and Imaging:

    • Stimulate NO production in the cells.

    • Image the cells using fluorescence microscopy with the appropriate excitation and emission wavelengths for the specific probe.

Conclusion and Recommendations

The interference of dehydroascorbic acid with DAF and DAR-based nitric oxide probes is a critical consideration for researchers studying NO in biological systems. While these probes remain valuable tools, it is essential to be aware of this potential artifact and to employ appropriate controls.

For studies where high levels of ascorbic acid and its oxidized form are anticipated, the use of alternative probes that are insensitive to DHA is strongly recommended. The ortho-hydroxyamino-triarylpyrylium and rhodamine-deoxylactam-based probes, as well as copper-based sensors, offer promising alternatives with enhanced selectivity. As with any experimental technique, careful validation and the use of multiple complementary methods for NO detection will yield the most robust and reliable data. This guide serves as a starting point for navigating the complexities of fluorescent NO detection, empowering researchers to make informed decisions and generate high-quality, reproducible results.

References

Safety Operating Guide

Proper Disposal Procedures for Dar-2: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Dar-2, a sensitive fluorescent probe for nitric oxide. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Understanding the Hazard Profile of this compound

This compound, also known as 5,6-Diamino-rhodamine B, is a synthetic chemical compound used in laboratory research. While specific toxicity data for this compound is limited, its structural similarity to rhodamine dyes warrants a cautious approach to its handling and disposal. Rhodamine dyes are known to be toxic, harmful if swallowed, and can cause serious eye damage. They are also recognized as biohazards and are particularly toxic to aquatic life, with potentially long-lasting environmental effects.[1]

Key Safety Information:

  • GHS Hazard Statement: H302 - Harmful if swallowed.[1]

  • GHS Pictogram: GHS07 (Exclamation Mark).

  • Primary Routes of Exposure: Ingestion, inhalation, skin and eye contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves. When handling the powder form, a dust mask is also recommended.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₈H₃₂N₄O₃
Molecular Weight 472.58 g/mol
Appearance Purple powder
Solubility Soluble in DMSO and chloroform
Excitation Wavelength 562 nm
Emission Wavelength 579 nm
Storage Conditions Store at -20°C, protected from light and moisture. Stable for at least 2 years under these conditions.[2][3]

III. Experimental Protocols: Waste Handling and Disposal

The proper disposal of this compound involves a multi-step process designed to minimize exposure and environmental contamination. Two primary scenarios for this compound waste are considered: unused or expired solid this compound and contaminated laboratory materials.

A. Disposal of Unused or Expired Solid this compound

Unused or expired solid this compound must be treated as hazardous chemical waste.

Methodology:

  • Containerization: Ensure the original container is securely sealed. If the original container is compromised, transfer the solid waste to a new, clearly labeled, and chemically resistant container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound" or "5,6-Diamino-rhodamine B"), the approximate quantity, and the date of disposal preparation.

  • Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly strong oxidizing agents.

  • Professional Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service. Do not dispose of solid this compound in regular laboratory or municipal trash.

B. Disposal of Contaminated Laboratory Materials

This protocol applies to items such as pipette tips, centrifuge tubes, gloves, and other disposable labware that have come into contact with this compound solutions.

Methodology:

  • Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Labeling: Clearly label the container as "Hazardous Waste - this compound Contaminated Materials."

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Solutions of this compound in organic solvents (e.g., DMSO, chloroform) must be collected in a separate, appropriately labeled hazardous waste container compatible with organic solvents.

    • Never dispose of this compound solutions down the drain.

  • Decontamination of Reusable Glassware:

    • Rinse glassware with a suitable solvent (e.g., ethanol or acetone) to remove the majority of the this compound residue. Collect this initial rinse as hazardous waste.

    • Wash the glassware with soap and water, followed by thorough rinsing with deionized water.

  • Professional Disposal: All collected contaminated materials (solid and liquid) must be disposed of through a licensed professional waste disposal service.

IV. Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_solid Solid this compound Waste Solid_Waste Unused/Expired Solid this compound Containerize Securely Containerize Solid_Waste->Containerize Label_Solid Label as Hazardous Waste Containerize->Label_Solid Segregate Segregate from Incompatibles Label_Solid->Segregate Professional_Disposal_Solid Professional Disposal Segregate->Professional_Disposal_Solid cluster_contaminated Contaminated Materials Contaminated_Solids Contaminated Solid Labware Collect_Solids Collect in Lined Hazardous Waste Bin Contaminated_Solids->Collect_Solids Contaminated_Liquids This compound Solutions (Aqueous/Organic) Collect_Liquids Collect in Sealed Waste Bottles Contaminated_Liquids->Collect_Liquids Label_Contaminated Label Waste Containers Collect_Solids->Label_Contaminated Collect_Liquids->Label_Contaminated Professional_Disposal_Contaminated Professional Disposal Label_Contaminated->Professional_Disposal_Contaminated Start Handling or Disposing of this compound Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Wear_PPE Waste_Type Identify Waste Type Wear_PPE->Waste_Type Solid_Dar2 Unused/Expired Solid this compound Waste_Type->Solid_Dar2 Solid Contaminated_Material Contaminated Lab Materials Waste_Type->Contaminated_Material Contaminated Follow_Solid_Protocol Follow Solid Waste Disposal Protocol Solid_Dar2->Follow_Solid_Protocol Follow_Contaminated_Protocol Follow Contaminated Materials Disposal Protocol Contaminated_Material->Follow_Contaminated_Protocol End Safe and Compliant Disposal Follow_Solid_Protocol->End Follow_Contaminated_Protocol->End

References

Essential Safety and Operational Guidance for Handling DAR-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as DAR-2 (5,6-Diamino-rhodamine B), a fluorescent nitric oxide (NO) sensor. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Disclaimer: This document provides general guidance. Always consult the material-specific Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety, handling, and disposal information before working with this compound.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.

Equipment Specification Purpose
Eye Protection ANSI Z87.1 certified safety glasses or gogglesProtects eyes from splashes and airborne particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Check for breakthrough times if prolonged contact is expected.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of the powder form.

Engineering Controls:

  • Ventilation: Always handle the solid form of this compound in a certified chemical fume hood to avoid inhalation of dust particles.

  • Eyewash Station and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.

Hygiene Practices:

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Experimental Protocols: General Handling Workflow

The following workflow outlines the general steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE 1. Review Safety Info Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace 2. Equip for Safety Weigh Solid Weigh Solid Prepare Workspace->Weigh Solid 3. Set Up Fume Hood Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent 4. Prepare Solution Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment 5. Execute Protocol Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace 6. Post-Experiment Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste 7. Clean Up Dispose Waste Dispose Waste Segregate Waste->Dispose Waste 8. Follow EHS Guidelines

Figure 1. General workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. Fluorescent dyes like this compound should be treated as chemical waste and disposed of according to institutional and local regulations.

Waste Segregation and Collection:

  • Identify Waste Stream: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, should be considered chemical waste.

  • Use Designated Containers: Collect liquid waste in a clearly labeled, leak-proof container. Solid waste should be collected in a separate, labeled, and sealed container.

  • Labeling: All waste containers must be labeled with the full chemical name ("this compound" or "5,6-Diamino-rhodamine B") and the appropriate hazard warnings.

Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department for guidance on the specific disposal procedures for fluorescent dyes.

  • Arrange for a scheduled waste pickup with your EHS office or a licensed chemical waste disposal company.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe and compliant laboratory environment when working with this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。